molecular formula C14H9FN4 B057495 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 256376-65-5

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Cat. No.: B057495
CAS No.: 256376-65-5
M. Wt: 252.25 g/mol
InChI Key: CSUUGTRFBZTTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a sophisticated pyrazolopyridine-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a carbonitrile group and a 2-fluorobenzyl substituent, which are critical for its molecular recognition and binding affinity. Its primary research application is as a key intermediate or core structural motif in the design and synthesis of potent kinase inhibitors. The pyrazolopyridine core is a privileged structure known to mimic adenine, allowing it to compete with ATP for binding in the catalytic pockets of various protein kinases. Researchers utilize this compound to explore structure-activity relationships (SAR), develop novel therapeutic agents for oncology and inflammatory diseases, and probe intracellular signaling pathways. Its well-defined structure makes it an invaluable tool for high-throughput screening and biochemical assay development.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4/c15-12-6-2-1-4-10(12)9-19-14-11(5-3-7-17-14)13(8-16)18-19/h1-7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUUGTRFBZTTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256376-65-5
Record name 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis protocols for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients. Its structural motif is found in compounds developed for the treatment of cardiovascular diseases. Notably, it is a precursor for drugs such as Vericiguat, a soluble guanylate cyclase (sGC) stimulator used for treating heart failure. This guide details the synthetic routes, experimental procedures, and relevant data for the preparation of this important intermediate.

Synthetic Pathways

The synthesis of this compound can be achieved through various routes. A common strategy involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the carbonitrile and the 2-fluorobenzyl groups. An alternative approach involves the initial synthesis of a substituted pyrazole, which is then cyclized to form the bicyclic pyridine ring.

A key precursor in some synthetic routes is 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. The non-fluorinated target compound can be obtained from this intermediate by a defluorination-hydrogenation reaction.

The following diagram illustrates a generalized synthetic workflow for a related compound, which can be adapted for the target molecule.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product (Related Compound) A 2-chloro-5-fluoronicotinic acid B 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol A->B Hydrazinolysis & Intramolecular Substitution C 5-fluoro-1-(2-fluorobenzyl)-1H- pyrazolo[3,4-b]pyridin-3-ol B->C N-1 Benzylation D 5-fluoro-1-(2-fluorobenzyl)-3-bromo-1H- pyrazolo[3,4-b]pyridine C->D Bromination E 5-fluoro-1-(2-fluorobenzyl)-1H- pyrazolo[3,4-b]pyridine-3-carbonitrile D->E Pd-catalyzed Cyanation

Caption: Synthetic workflow for a related fluorinated analog.

Experimental Protocols

The following protocols are based on reported synthetic methods for the target compound and its fluorinated analog.[1][2][3][4]

Protocol 1: Synthesis from 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

This protocol describes the conversion of the 5-fluoro analog to the target compound.

Step 1: Defluorination/Hydrogenation

  • Dissolve 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile in a suitable solvent such as methanol.[1]

  • Add a catalyst, for example, Palladium on carbon (Pd/C).

  • Introduce a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate.

  • The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the catalyst is filtered off.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Protocol 2: Synthesis of the Precursor 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

This multi-step synthesis starts from commercially available materials.[2][3][4]

Step 1: Synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol

  • A mixture of 2-chloro-5-fluoronicotinic acid and a hydrazine source (e.g., hydrazine hydrate) is heated in a suitable solvent.

  • This one-pot reaction involves both hydrazinolysis and intramolecular substitution to form the pyrazolo[3,4-b]pyridin-3-ol core.[2]

Step 2: N-1 Benzylation

  • The 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol is reacted with 2-fluorobenzyl chloride or bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]

  • The reaction mixture is stirred, typically at an elevated temperature, to facilitate the N-alkylation.

  • Work-up involves quenching the reaction, extraction with an organic solvent, and purification to yield 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol.[3]

Step 3: Bromination

  • The hydroxyl group at the 3-position is converted to a bromide using a brominating agent such as phosphorus oxybromide (POBr₃).[3]

  • The reaction is typically carried out in a high-boiling point solvent and heated to reflux.

  • After completion, the reaction is carefully quenched, and the product, 5-fluoro-1-(2-fluorobenzyl)-3-bromo-1H-pyrazolo[3,4-b]pyridine, is isolated and purified.[3]

Step 4: Palladium-catalyzed Cyanation

  • The 3-bromo intermediate is subjected to a palladium-catalyzed cyanation reaction to introduce the carbonitrile group.[2][3]

  • A palladium catalyst (e.g., tBuXPhos Pd G3), a ligand (e.g., tBuXPhos), and a cyanide source (e.g., potassium ferrocyanide, K₄[Fe(CN)₆]) are used.[3]

  • The reaction is performed in a suitable solvent system, such as a mixture of dioxane and water, under an inert atmosphere.[3]

  • Upon completion, the product, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, is isolated through extraction and purified.[3]

Quantitative Data

The following tables summarize the reported yields for the synthesis of the fluorinated precursor.

Table 1: Reaction Yields for the Synthesis of 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile [2][3]

StepProductReported Yield
15-fluoro-1H-pyrazolo[3,4-b]pyridin-3-olNot explicitly stated in snippets
25-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-olNot explicitly stated in snippets
35-fluoro-1-(2-fluorobenzyl)-3-bromo-1H-pyrazolo[3,4-b]pyridine85%
45-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrileOverall yield of 48.3% from starting material

Mechanism of Action Context: Soluble Guanylate Cyclase (sGC) Stimulation

As this compound is a key intermediate for sGC stimulators like Vericiguat, understanding the downstream signaling pathway is crucial for drug development professionals. The diagram below illustrates the proposed mechanism of action of sGC stimulators.

sGC_Pathway cluster_0 Cellular Environment NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates sGC_stimulator sGC Stimulator (e.g., Vericiguat) sGC_stimulator->sGC Sensitizes to NO & Directly Stimulates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & other physiological effects PKG->Vasodilation Leads to

Caption: Simplified signaling pathway of soluble guanylate cyclase (sGC) stimulators.

In this pathway, nitric oxide (NO) is the endogenous activator of sGC. sGC stimulators, synthesized from intermediates like the topic of this guide, enhance the sensitivity of sGC to NO and can also directly stimulate the enzyme. This leads to an increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated cGMP levels then activate Protein Kinase G (PKG), resulting in various physiological effects, including vasodilation.

Conclusion

The synthesis of this compound is a critical process in the production of modern cardiovascular drugs. This guide has provided a detailed overview of the synthetic methodologies, including experimental protocols and quantitative data, to aid researchers and professionals in their drug development endeavors. The provided diagrams offer a visual representation of a potential synthetic workflow and the relevant biological pathway, further enriching the understanding of this compound's importance.

References

Technical Guide: Physicochemical Properties of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators. This document compiles available data on its molecular characteristics, solubility, and other critical parameters relevant to drug discovery and development. While detailed experimental protocols for this specific compound are not publicly available, this guide outlines standard methodologies for the determination of these properties.

Introduction

This compound (CAS No. 256376-65-5) is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of pharmacologically active molecules, including Riociguat, a stimulator of soluble guanylate cyclase used for the treatment of pulmonary hypertension.[1] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, formulation development, and predicting its behavior in biological systems.

Physicochemical Properties

The following table summarizes the reported physicochemical properties of this compound. It is important to note that some of these values are predicted and may vary from experimentally determined data.

PropertyValueSource(s)
Molecular Formula C₁₄H₉FN₄[2]
Molecular Weight 252.25 g/mol [3]
CAS Number 256376-65-5
Melting Point 80-82 °C
Boiling Point 454.2 ± 40.0 °C (Predicted)
Density 1.31 ± 0.1 g/cm³ (Predicted)
Solubility DMSO (Slightly), Methanol (Slightly)[4]
pKa 0.72 ± 0.30 (Predicted)[4]
Appearance Yellow to Dark Yellow Solid[4]
Storage Temperature 2-8 °C[4]

Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for this compound are not detailed in the public domain, the following are standard methodologies employed for the determination of the key properties listed above.

Melting Point Determination

The melting point is a critical indicator of purity.

  • Apparatus: Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70).

  • Procedure:

    • A small, dry sample of the compound is packed into a capillary tube to a depth of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Solubility Assessment

Determining the solubility in various solvents is crucial for reaction setup and formulation.

  • Apparatus: Analytical balance, vials, magnetic stirrer, and a method for concentration determination (e.g., HPLC-UV).

  • Procedure (Equilibrium Solubility Method):

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a vial.

    • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is filtered or centrifuged to remove undissolved solid.

    • The concentration of the compound in the clear supernatant is determined using a calibrated analytical method like HPLC-UV.

pKa Determination

The acid dissociation constant (pKa) is vital for understanding the ionization state of a compound at different pH values.

  • Apparatus: pH meter, automatic titrator, UV-Vis spectrophotometer or potentiometric instrument.

  • Procedure (Potentiometric Titration):

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is monitored throughout the titration.

    • The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

Logical Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity.

G Physicochemical Profiling Workflow A Compound Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Melting Point Determination C->D E Solubility Screening (Aqueous & Organic) C->E F pKa Determination (Potentiometric/Spectroscopic) C->F G LogP/LogD Measurement (Shake-flask/Chromatographic) C->G H Solid-State Characterization (XRD, DSC) D->H E->H F->H G->H I Stability Assessment (pH, Temperature, Light) H->I J Data Compilation and Reporting I->J

Caption: A logical workflow for the physicochemical characterization of a chemical compound.

Associated Signaling Pathways

While this compound itself is an intermediate, it is used in the synthesis of compounds that target the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. Stimulators of sGC, such as Riociguat, enhance the production of cGMP, leading to vasodilation and having anti-proliferative and anti-fibrotic effects.

The diagram below provides a simplified representation of the NO-sGC-cGMP signaling pathway.

G Simplified NO-sGC-cGMP Signaling Pathway cluster_0 Intracellular Space cluster_1 Simplified NO-sGC-cGMP Signaling Pathway A Nitric Oxide (NO) B Soluble Guanylate Cyclase (sGC) A->B stimulates D cGMP B->D converts C GTP C->B E Protein Kinase G (PKG) D->E activates F Physiological Effects (e.g., Vasodilation) E->F leads to sGC_stim sGC Stimulators (e.g., Riociguat) sGC_stim->B sensitizes to NO & directly stimulates

Caption: The nitric oxide (NO)-sGC-cGMP signaling pathway.

Conclusion

This technical guide has summarized the available physicochemical data for this compound. While a comprehensive experimental dataset is not publicly accessible, the provided information and standard methodologies offer a valuable resource for researchers and developers working with this compound. A deeper experimental investigation into its properties is warranted to fully support its application in pharmaceutical synthesis and development.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action related to the chemical scaffold of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. While this specific compound is primarily recognized as a crucial synthetic intermediate in the manufacturing of soluble guanylate cyclase (sGC) stimulators such as Riociguat and Vericiguat, the broader 1H-pyrazolo[3,4-b]pyridine class exhibits a diverse and potent range of biological activities. This document will first elucidate the well-established role of the target compound in the synthesis of sGC stimulators and the profound impact of these drugs on the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. Subsequently, this guide will explore the potential for off-target effects and alternative mechanisms of action by examining the significant kinase inhibitory activity demonstrated by various derivatives of the 1H-pyrazolo[3,4-b]pyridine core. This information is intended to provide researchers and drug development professionals with a thorough understanding of the therapeutic potential and mechanistic complexities associated with this important chemical scaffold.

Established Role as a Key Synthetic Intermediate for Soluble Guanylate Cyclase (sGC) Stimulators

The primary and most well-documented role of this compound is as a key building block in the synthesis of the soluble guanylate cyclase (sGC) stimulator, Riociguat.[1][2][3] Similarly, a fluorinated derivative, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, is a key intermediate in the synthesis of Vericiguat.[4][5]

The synthesis of Riociguat involves the conversion of the carbonitrile group of this compound into a carboximidamide hydrochloride.[6] This intermediate is then further reacted to construct the final drug molecule.[7]

Mechanism of Action of a Soluble Guanylate Cyclase (sGC) Stimulator

The end products derived from this compound, namely Riociguat and Vericiguat, are potent stimulators of soluble guanylate cyclase (sGC). sGC is a critical enzyme in the nitric oxide (NO) signaling pathway.

The NO-sGC-cGMP Signaling Pathway

Under normal physiological conditions, endothelial cells produce NO, which diffuses to adjacent smooth muscle cells. There, NO binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[8][9]

dot

NO Nitric Oxide (NO) sGC_inactive Inactive sGC NO->sGC_inactive Binds to Heme sGC_active Active sGC sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: The Nitric Oxide (NO)-sGC-cGMP Signaling Pathway.

Dual Mode of Action of sGC Stimulators

Riociguat and its analogs exhibit a dual mechanism of action to enhance sGC activity:[8][10]

  • Direct Stimulation of sGC: These compounds can directly bind to and stimulate sGC, even in the absence of NO. This is particularly beneficial in disease states where endothelial dysfunction leads to reduced NO bioavailability.

  • Sensitization of sGC to NO: They also sensitize sGC to low levels of endogenous NO, amplifying the signaling cascade.

dot

cluster_direct Direct Stimulation (NO-independent) cluster_sensitization Sensitization to NO sGC_stimulator sGC Stimulator (e.g., Riociguat) sGC_inactive Inactive sGC sGC_stimulator->sGC_inactive Directly binds and activates sGC_stimulator->sGC_inactive Sensitizes sGC_active Active sGC sGC_inactive->sGC_active NO Nitric Oxide (NO) NO->sGC_inactive Enhanced binding and activation

Caption: Dual mechanism of action of sGC stimulators.

Quantitative Data on sGC Stimulatory Activity
CompoundAssayIC50/EC50Reference
BAY 41-2272Platelet Aggregation Inhibition36 nM (IC50)
BAY 41-2272Phenylephrine-induced Aortic Contraction0.30 µM (IC50)
BAY 41-2272sGC Activation in CHO cells0.09 µM (EC50)[11]
BAY 41-2272cGMP Reporter Cell Line0.17 µM (EC50)[11]

Potential Off-Target Activity: Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry and has been identified as a potent inhibitor of various protein kinases. This suggests that this compound itself, or its derivatives, may possess off-target kinase inhibitory activity.

Overview of Kinase Inhibition by 1H-pyrazolo[3,4-b]pyridine Derivatives

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been shown to be potent inhibitors of several kinase families, including:

  • Anaplastic Lymphoma Kinase (ALK): Important in the development of certain cancers.[12][13]

  • Tropomyosin Receptor Kinases (TRK): A family of neurotrophin receptors whose fusion proteins are oncogenic drivers.[14][15]

  • TANK-Binding Kinase 1 (TBK1): A key regulator of the innate immune response.[16][17][18]

  • Fibroblast Growth Factor Receptors (FGFR): A family of receptor tyrosine kinases involved in cell proliferation and differentiation.[19][20]

Quantitative Data on Kinase Inhibitory Activity

The following table summarizes the reported inhibitory activities of various 1H-pyrazolo[3,4-b]pyridine derivatives against different kinases.

Compound ClassTarget KinaseIC50Reference
3,6-diaryl-1H-pyrazolo[3,4-b]pyridinesALK1.58 nM[12]
N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide derivativeALK-L1196M<0.5 nM[13]
Pyrazolo[3,4-b]pyridine derivative C03TRKA56 nM[14][15]
Pyrazolo[3,4-b]pyridine derivative C10TRKA26 nM[14]
Pyrazolo[3,4-b]pyridine derivative 15yTBK10.2 nM[16][18]
1H-pyrazolo[3,4-b]pyridine derivative 7nFGFR11.4 nM[19]

Experimental Protocols

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol is a generalized procedure based on the principles described in the literature for measuring cGMP production.[21]

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., CHO cells overexpressing sGC, or primary endothelial cells) in suitable media.

    • Pre-treat cells with the test compound at various concentrations for a specified period.

    • To measure NO-dependent activity, co-incubate with an NO donor.

  • Cell Lysis:

    • After incubation, lyse the cells using a suitable lysis buffer (e.g., a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation).

  • cGMP Quantification:

    • Quantify the cGMP concentration in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the cGMP concentration to the protein concentration of the lysate.

    • Plot the cGMP concentration against the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.

dot

start Start cell_culture Cell Culture start->cell_culture treatment Treat with Test Compound cell_culture->treatment lysis Cell Lysis treatment->lysis quantification cGMP Quantification (EIA/RIA) lysis->quantification analysis Data Analysis (EC50 determination) quantification->analysis end End analysis->end

Caption: General workflow for an sGC activity assay.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a generalized protocol for a kinase inhibition assay using HTRF technology, a common method for high-throughput screening.[22][23][24]

  • Reagent Preparation:

    • Prepare assay buffer, kinase solution, biotinylated substrate solution, ATP solution, and detection reagents (Europium cryptate-labeled antibody and streptavidin-XL665).

  • Assay Plate Preparation:

    • Dispense the test compound at various concentrations into a 384-well assay plate.

  • Kinase Reaction:

    • Add the kinase and biotinylated substrate to the wells containing the test compound and incubate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction by adding a detection mixture containing EDTA and the HTRF detection reagents.

    • Incubate to allow for binding of the detection reagents to the phosphorylated substrate.

  • Signal Reading:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two different wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio and plot it against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

dot

start Start plate_prep Prepare Assay Plate with Inhibitor start->plate_prep kinase_reaction Kinase Reaction: Add Kinase, Substrate, ATP plate_prep->kinase_reaction detection Detection: Add HTRF Reagents kinase_reaction->detection read_signal Read HTRF Signal detection->read_signal analysis Data Analysis (IC50 determination) read_signal->analysis end End analysis->end

Caption: General workflow for an HTRF kinase inhibition assay.

Conclusion

While this compound is a well-established and critical intermediate in the synthesis of potent sGC stimulators, its core chemical scaffold, 1H-pyrazolo[3,4-b]pyridine, is a versatile pharmacophore with demonstrated high affinity for a range of protein kinases. The direct biological activity of this compound itself has not been extensively reported in the literature. However, based on the activities of its derivatives, it is plausible that this compound could exhibit off-target kinase inhibitory effects.

For researchers and drug development professionals, this dual potential presents both opportunities and challenges. The established sGC stimulatory mechanism of its final products offers a clear therapeutic avenue. Concurrently, the potential for kinase inhibition opens up possibilities for the development of novel therapeutics targeting a different class of enzymes. Future research should aim to characterize the direct biological activity of this specific intermediate to fully understand its pharmacological profile and potential polypharmacology. A thorough understanding of both the on-target sGC stimulatory effects and potential off-target kinase inhibition is crucial for the safe and effective development of drugs based on the 1H-pyrazolo[3,4-b]pyridine scaffold.

References

The Diverse Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated for their potential as therapeutic agents across various domains, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the significant biological activities of pyrazolo[3,4-b]pyridine derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often centered on the inhibition of key enzymes involved in cell cycle progression and signal transduction, such as Cyclin-Dependent Kinases (CDKs), Topoisomerase II, and TANK-binding kinase 1 (TBK1).

Quantitative Anticancer Data

The in vitro cytotoxic activity of various pyrazolo[3,4-b]pyridine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values represent the concentration of the compound required to inhibit 50% of cell growth or viability.

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference CompoundReference IC50 / GI50 (µM)Citation
9a HeLa (Cervical)MTT2.59Doxorubicin2.35[1][2]
14g MCF7 (Breast)MTT4.66Doxorubicin4.57[2]
14g HCT-116 (Colon)MTT1.98Doxorubicin2.11[2]
Compound 3 Various (NCI-60)SRB1.04 - 8.02 (GI50)--[1]
Compound 7b HepG2 (Liver)SRB0.0158Doxorubicin0.008[3]
Compound 7b MCF7 (Breast)SRB0.0001Doxorubicin0.099[3]
Compound 5 MCF7 (Breast)SRB>0.0001 - 0.0211Doxorubicin0.099[3]
Compound 6a MCF7 (Breast)SRB>0.0001 - 0.0211Doxorubicin0.099[3]
Compound 6b MCF7 (Breast)SRB>0.0001 - 0.0211Doxorubicin0.099[3]
Compound 10 MCF7 (Breast)SRB>0.0001 - 0.0211Doxorubicin0.099[3]
Compound 8c Various (NCI-60)SRB1.33 (Mean GI50)--[4]
15y A172 (Glioblastoma)MTT/SRB (unspecified)Micromolar range--[5]
15y U87MG (Glioblastoma)MTT/SRB (unspecified)Micromolar range--[5]
15y A375 (Melanoma)MTT/SRB (unspecified)Micromolar range--[5]
15y A2058 (Melanoma)MTT/SRB (unspecified)Micromolar range--[5]
15y Panc0504 (Pancreatic)MTT/SRB (unspecified)Micromolar range--[5]
C03 Km-12 (Colon)Not Specified0.304--[6]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrazolo[3,4-b]pyridine derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

G MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight (37°C, 5% CO2) cell_seeding->overnight_incubation add_compounds Add pyrazolo[3,4-b]pyridine derivatives overnight_incubation->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h solubilize Add solubilization agent (e.g., DMSO) incubation_4h->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathways in Anticancer Activity

CDK Inhibition: Several pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9.[1][7] By inhibiting these kinases, the compounds can arrest the cell cycle and induce apoptosis.[1][7]

G CDK Inhibition Pathway PZ_pyridine Pyrazolo[3,4-b]pyridine Derivative CDK_Cyclin CDK/Cyclin Complex (e.g., CDK2/Cyclin A) PZ_pyridine->CDK_Cyclin Inhibition Substrate Substrate Protein (e.g., Rb) CDK_Cyclin->Substrate Phosphorylation CellCycle Cell Cycle Progression (G1/S Transition) pSubstrate Phosphorylated Substrate pSubstrate->CellCycle Promotion Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to

Caption: Inhibition of the CDK pathway by pyrazolo[3,4-b]pyridine derivatives.

Topoisomerase II Inhibition: Certain derivatives act as Topoisomerase IIα (TOPIIα) inhibitors.[4] They interfere with the enzyme's ability to manage DNA topology, leading to DNA damage and subsequent S-phase cell cycle arrest and apoptosis.[4]

G Topoisomerase II Inhibition PZ_pyridine Pyrazolo[3,4-b]pyridine Derivative (e.g., 8c) TopoII Topoisomerase IIα PZ_pyridine->TopoII Inhibition DNA_Relaxation DNA Relaxation TopoII->DNA_Relaxation Catalyzes DNA_Damage DNA Damage TopoII->DNA_Damage Inhibition leads to S_Phase_Arrest S-Phase Arrest DNA_Damage->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition.

TBK1 Inhibition: A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[5][8] TBK1 is involved in innate immunity and oncogenesis. Inhibition of TBK1 can disrupt downstream signaling, such as the IFN pathway, and induce antiproliferative effects in cancer cells.[5][8]

G TBK1 Signaling Inhibition PZ_pyridine Pyrazolo[3,4-b]pyridine Derivative (e.g., 15y) TBK1 TBK1 PZ_pyridine->TBK1 Inhibition Downstream Downstream Signaling (e.g., IFN pathway) TBK1->Downstream Activates Immune_Response Immune Response Downstream->Immune_Response Cell_Proliferation Cancer Cell Proliferation Downstream->Cell_Proliferation Promotes

Caption: Inhibition of the TBK1 signaling pathway.

Antimicrobial Activity

Pyrazolo[3,4-b]pyridine derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
General Various Bacteria & Fungi0.12 - 62.5Ampicillin0.007 - 0.03[3]
General Various Bacteria & Fungi0.12 - 62.5Gentamicin0.015 - 0.24[3]
General Various Bacteria & Fungi0.12 - 62.5Amphotericin B0.03 - 0.98[3]
7b Fusarium oxysporum0.98Amphotericin BNot specified in abstract[3]
Experimental Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The pyrazolo[3,4-b]pyridine derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_inoculum Prepare standardized microbial inoculum serial_dilution Serially dilute compound in 96-well plate inoculate_wells Inoculate wells with microbial suspension serial_dilution->inoculate_wells incubate_plate Incubate plate (e.g., 24h at 37°C) inoculate_wells->incubate_plate read_results Visually inspect for growth incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the broth microdilution assay to determine MIC.

Antiviral Activity

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been investigated for their antiviral properties, particularly against HIV-1 reverse transcriptase (RT).[9] Some compounds have shown inhibitory activity at micromolar concentrations without affecting human DNA polymerases, indicating a degree of selectivity.[9]

Other Biological Activities

Beyond the major areas of anticancer and antimicrobial research, pyrazolo[3,4-b]pyridine derivatives have been explored for a variety of other therapeutic applications, including:

  • Kinase Inhibition: Apart from CDKs and TBK1, these compounds have been designed as inhibitors for other kinases like PIM1, ALK, and TRK.[6][7][10]

  • Adenosine 5'-monophosphate-activated protein kinase (AMPK) activators. [11]

  • Central Nervous System (CNS) depressant and neuroleptic activities. [12]

  • Anti-inflammatory and analgesic properties. [9]

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A common synthetic route to 1H-pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[13] Multi-component reactions are also frequently employed, offering an efficient way to generate molecular diversity.[14] For instance, a one-pot, three-component reaction of a 3-substituted-1-phenyl-1H-pyrazol-5-amine, a 3-oxo-3-arylpropanenitrile, and an appropriate aldehyde can yield the target pyrazolo[3,4-b]pyridine derivatives.[14]

G General Synthesis of Pyrazolo[3,4-b]pyridines reactants 5-Aminopyrazole β-Dicarbonyl Compound Aldehyde product Pyrazolo[3,4-b]pyridine Derivative reactants->product One-pot, three-component condensation reaction

Caption: A common multi-component reaction for synthesizing the scaffold.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a versatile and highly valuable core structure in the field of medicinal chemistry. The extensive research into its derivatives has revealed a wide spectrum of potent biological activities, particularly in the realms of anticancer and antimicrobial therapies. The ability of these compounds to interact with a variety of biological targets, including kinases and topoisomerases, underscores their potential for the development of novel therapeutic agents. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly continue to fuel the discovery of new and effective drugs based on this remarkable heterocyclic system.

References

In-Depth Technical Guide: Characterization of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS No. 256376-65-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS No. 256376-65-5), a key intermediate in the synthesis of the soluble guanylate cyclase (sGC) stimulator, Riociguat. This document details the physicochemical properties, synthesis, and analytical characterization of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in the development of pharmaceuticals targeting the nitric oxide (NO)-sGC-cGMP signaling pathway.

Introduction

This compound is a heterocyclic organic compound that plays a crucial role as a precursor in the synthesis of Riociguat, a therapeutic agent approved for the treatment of pulmonary hypertension.[1] Understanding the chemical and physical characteristics of this intermediate is paramount for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient (API). This guide outlines the key characterization parameters and methodologies for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 256376-65-5[1]
Molecular Formula C₁₄H₉FN₄[2]
Molecular Weight 252.25 g/mol [2]
Appearance Yellow to Dark Yellow Solid[2]
Melting Point 80-82 °C[2]
Solubility Slightly soluble in DMSO and Methanol[2]
Storage 2-8°C, Sealed in a dry place[2]

Synthesis

The synthesis of this compound is a multi-step process that is documented in various patents related to the production of Riociguat. A general synthetic workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis Workflow Start Start Reactants Starting Materials Start->Reactants Reaction Cyclization & Benzylation Reactants->Reaction Purification Purification Reaction->Purification Characterization Analytical Characterization Purification->Characterization Final_Product Target Compound Characterization->Final_Product

Caption: General workflow for the synthesis and characterization of the target compound.

Experimental Protocol: Synthesis

While specific patented processes may vary, a representative synthetic protocol is outlined below. This procedure is a composite of information gathered from public domain literature and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 3-Amino-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

  • 2-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 3-Amino-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile in DMF, add potassium carbonate.

  • Stir the mixture at room temperature.

  • Add 2-fluorobenzyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and quality of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Table 2: NMR Data (Predicted)

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H NMR
Pyridine-H8.60-8.70dd
Pyridine-H8.45-8.55dd
Pyridine-H7.20-7.30m
Benzyl-CH₂5.70-5.80s
Aromatic-H7.00-7.40m
¹³C NMR
C=N (Nitrile)~115
Aromatic/Heteroaromatic C110-160
Benzyl-CH₂~45-55

Note: The NMR data presented is predictive and should be confirmed by experimental analysis. Actual values may vary depending on the solvent and instrument used.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the compound.

Table 3: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with a suitable buffer (e.g., ammonium acetate) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

A typical HPLC analysis would be expected to show a major peak corresponding to the product with a purity of ≥98%.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Table 4: Mass Spectrometry Data

Ionization Mode[M+H]⁺ (m/z)
Electrospray Ionization (ESI)~253.09

Biological Context: Role in Riociguat and the NO-sGC-cGMP Pathway

This compound is a critical building block for Riociguat. Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the nitric oxide (NO) signaling pathway.[1] This pathway plays a vital role in regulating vascular tone and blood pressure.

sGC_Pathway cluster_pathway NO-sGC-cGMP Signaling Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to heme sGC_active sGC (Active) sGC_inactive->sGC_active Conformational Change cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Riociguat Riociguat Riociguat->sGC_inactive Directly stimulates & sensitizes to NO

Caption: The nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway and the mechanism of action of Riociguat.

Riociguat stimulates sGC through a dual mechanism: it directly stimulates the enzyme and also enhances its sensitivity to endogenous NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), which in turn triggers a cascade of events resulting in vasodilation.

Conclusion

This technical guide has provided a detailed characterization of this compound (CAS No. 256376-65-5). The information on its synthesis, purification, and analytical characterization, including predicted NMR data and typical HPLC and MS parameters, serves as a crucial resource for quality control and further research in the development of sGC stimulators. The elucidation of its role within the broader context of the NO-sGC-cGMP signaling pathway underscores its importance in the synthesis of Riociguat and related therapeutic agents.

References

Structure Elucidation of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. This compound is a key intermediate and a known impurity in the synthesis of Riociguat, a stimulator of soluble guanylate cyclase. While specific experimental data for the title compound is limited in publicly accessible literature, this guide leverages detailed structural analysis of the closely related 5-fluoro analogue, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, for which extensive spectroscopic and crystallographic data is available. This guide includes detailed synthetic protocols, tabulated analytical data, and experimental methodologies for key characterization techniques, providing a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₁₄H₉FN₄. Its core structure consists of a pyrazolo[3,4-b]pyridine fused ring system, substituted with a 2-fluorobenzyl group at the N-1 position of the pyrazole ring and a nitrile group at the C-3 position. The compound is primarily recognized as a process impurity, designated as Riociguat Impurity 8, in the manufacturing of the pulmonary hypertension drug Riociguat. The structural integrity and purity of such intermediates are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the methodologies for its synthesis and comprehensive structural characterization.

Synthesis

The synthesis of this compound can be achieved through the defluorination of its 5-fluoro analogue.

Synthetic Workflow

Synthesis_of_this compound start 5-fluoro-1-(2-fluorobenzyl)-1H- pyrazolo[3,4-b]pyridine-3-carbonitrile reagent Sodium methoxide in Methanol start->reagent Stir at room temperature overnight product 1-(2-fluorobenzyl)-1H- pyrazolo[3,4-b]pyridine-3-carbonitrile reagent->product

Caption: Synthetic pathway for this compound.

Experimental Protocol

In a suitable reaction flask, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is dissolved in methanol. To this solution, sodium methoxide in methanol is added. The reaction mixture is then stirred at room temperature overnight. Following the completion of the reaction, the mixture is filtered to yield this compound.

Structure Elucidation

Due to the limited availability of specific analytical data for this compound in the public domain, the following sections detail the structure elucidation of the closely related and well-characterized intermediate, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol. The analytical techniques and expected data would be analogous for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

The structure of the related compound, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, was confirmed by ¹H and ¹³C NMR spectroscopy.[1] The expected chemical shifts provide a baseline for the analysis of the title compound.

Table 1: Representative NMR Data for the Pyrazolo[3,4-b]pyridine Core (Note: This data is for a related analogue and serves as an estimation)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine-H4~8.5~145
Pyridine-H6~7.2~110
Benzyl-CH₂~5.6~50
Aromatic-H (benzyl)7.0 - 7.4125 - 135
Pyrazole-C3-~150
Pyrazole-C3a-~115
Pyrazole-C6a-~155
Nitrile-C-~117

Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Spectral Width: 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., MestReNova, TopSpin).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.

For the related 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, mass spectrometry confirmed its molecular weight.[1]

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₄H₉FN₄
Molecular Weight252.25 g/mol
Exact Mass252.0811
Expected [M+H]⁺253.0889

Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of the sample (approximately 10-100 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

Analysis Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow: 6-10 L/min (Nitrogen).

  • Mass Range: m/z 50-500.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and to confirm the elemental composition based on the accurate mass measurement.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in the crystal lattice.

The structure of 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol was confirmed by single-crystal X-ray crystallography.[1] While specific data for the title compound is not available, a similar approach would yield definitive structural information.

Table 3: Representative Crystallographic Data Collection and Refinement Parameters (Note: This data is illustrative and based on general procedures for small organic molecules)

Parameter Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~10.5
b (Å)~8.0
c (Å)~15.0
β (°)~105
Volume (ų)~1200
Z4
Temperature (K)293(2)
Wavelength (Å)0.71073 (Mo Kα)
R-factor< 0.05

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

Data Collection:

  • Instrument: A Bruker APEX II CCD diffractometer (or equivalent) with Mo Kα radiation (λ = 0.71073 Å).

  • Procedure: A suitable crystal is mounted on a goniometer head. The data is collected at a controlled temperature (typically 100 K or 293 K) using a series of ω and φ scans.

Structure Solution and Refinement:

  • Software: The structure is solved by direct methods using software such as SHELXS and refined by full-matrix least-squares on F² using SHELXL.

  • Refinement: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological Activity

The pyrazolo[3,4-b]pyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of this heterocyclic system have been reported to exhibit a wide range of pharmacological activities, including but not limited to, kinase inhibition, and antimicrobial and anticancer effects. As an intermediate and impurity in the synthesis of Riociguat, a soluble guanylate cyclase (sGC) stimulator, this compound itself is primarily of interest in the context of pharmaceutical quality control. Specific biological studies on this particular compound are not extensively reported in the literature.

Conclusion

This technical guide has outlined the synthesis and a comprehensive approach to the structure elucidation of this compound. While specific, publicly available analytical data for this compound is scarce, this guide provides a robust framework for its characterization based on established methodologies and data from a closely related analogue. The detailed experimental protocols for NMR, mass spectrometry, and X-ray crystallography serve as a practical resource for researchers involved in the synthesis and analysis of this and similar heterocyclic compounds within the pharmaceutical industry. The provided synthesis workflow and characterization data are essential for ensuring the quality and purity of intermediates in drug manufacturing processes.

References

Technical Guide: Spectroscopic and Synthetic Overview of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic organic compound of interest in medicinal chemistry. It serves as a key intermediate in the synthesis of Riociguat, a potent stimulator of soluble guanylate cyclase (sGC) used for the treatment of pulmonary hypertension.[1][2] This technical guide provides a summary of the available synthetic methods and spectroscopic data for this compound and its closely related derivatives. Due to the limited availability of public experimental data for the title compound, spectroscopic information for its immediate precursor or related analogues is presented to provide valuable comparative insights.

Synthetic Protocols

The synthesis of this compound can be achieved through several reported methods. One common route involves the reaction of a substituted pyrazole precursor with a fluorobenzyl halide.

A general synthetic pathway is outlined below:

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Step 1: N-Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization/Modification cluster_product Final Product Compound_3 Compound (3) Reaction_1 DMF, K2CO3 Compound_3->Reaction_1 Fluorobenzyl_bromide 2-Fluorobenzyl bromide Fluorobenzyl_bromide->Reaction_1 Compound_4 Compound (4) Reaction_1->Compound_4 Reaction_2 Further reaction steps Compound_4->Reaction_2 Target_Compound 1-(2-fluorobenzyl)-1H- pyrazolo[3,4-b]pyridine- 3-carbonitrile Reaction_2->Target_Compound

Caption: Generalized synthetic workflow for this compound.

One specific method involves the reaction of a suitable pyrazolo[3,4-b]pyridine precursor with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF).[3] Another patent describes a process where 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is dissolved in methanol, followed by the addition of sodium methoxide. The mixture is stirred overnight, and the resulting product is filtered to obtain this compound.[4]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, data for closely related compounds, such as the corresponding carboxamide, can provide useful reference points for structural elucidation.

Note: The following tables present data for related compounds and should be used for comparative purposes only.

Table 1: Spectroscopic Data for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide Hydrochloride

Parameter Value Reference
Melting Point247-249°C[1]
SolubilityDMSO (Slightly), Methanol (Slightly)[1]
AppearanceWhite Solid[1]

Biological Context: Soluble Guanylate Cyclase (sGC) Stimulation

As an intermediate in the synthesis of Riociguat, this compound is relevant to the field of soluble guanylate cyclase (sGC) stimulation. The nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway is crucial for regulating vascular tone and blood flow. sGC stimulators, like Riociguat, enhance this pathway, leading to vasodilation, which is beneficial in conditions like pulmonary hypertension.[5][6]

The signaling pathway is depicted below:

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP Cyclic GMP (cGMP) sGC->cGMP catalyzes conversion of GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to sGC_Stimulator sGC Stimulator (e.g., Riociguat) sGC_Stimulator->sGC sensitizes/stimulates

Caption: The Nitric Oxide-sGC-cGMP signaling pathway targeted by sGC stimulators.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis, particularly for the production of sGC stimulators. While detailed, publicly available spectroscopic data for this specific compound is limited, understanding its synthetic routes and the biological context of its downstream products provides a strong foundation for researchers in drug discovery and development. Further publication of experimental data would be beneficial to the scientific community.

References

The Pyrazolo[3,4-b]pyridine Core: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, "privileged scaffolds" represent a cornerstone of modern drug design. These are molecular frameworks that demonstrate the remarkable ability to serve as potent and selective ligands for multiple, unrelated biological targets through strategic modification. The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system structurally analogous to native purine bases, has emerged as a quintessential example of such a scaffold.[1] Its inherent drug-like properties, including a rigid bicyclic structure, defined hydrogen bond donor-acceptor patterns, and extensive opportunities for functionalization, have established it as a versatile template for the development of novel therapeutics across a wide array of diseases. This technical guide provides an in-depth exploration of the pyrazolo[3,4-b]pyridine scaffold, detailing its synthesis, key biological targets, and the signaling pathways it modulates, supported by quantitative data and detailed experimental protocols.

Therapeutic Applications & Biological Targets

The versatility of the pyrazolo[3,4-b]pyridine scaffold is evidenced by its interaction with diverse and critical classes of biological targets. Primarily, its derivatives have shown exceptional promise as inhibitors of protein kinases and phosphodiesterases, two enzyme families integral to cellular signaling and pathophysiology.

Protein Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrazolo[3,4-b]pyridine core acts as an effective ATP-competitive hinge-binding motif, enabling the design of potent inhibitors for various kinase subfamilies.

Derivatives of this scaffold have demonstrated potent, low-nanomolar inhibition against a range of therapeutically relevant kinases.

Compound IDTarget KinaseIC50 Value (nM)Reference
C03 TRKA56[2]
C09 TRKA57[2]
C10 TRKA26[2]
Compound 15y TBK10.2[3]
BX795 (Reference) TBK17.1[3]
Compound 7b PIM-118.9[4]
Staurosporine (Ref.) PIM-116.7[4]
Compound 13c (Cell-based vs. PC3)5,195[4]
Doxorubicin (Ref.) (Cell-based vs. PC3)8,065[4]

A. Tropomyosin Receptor Kinase (TRK) Signaling:

TRK receptors, when activated by neurotrophins, trigger downstream pathways crucial for cell survival and proliferation, such as the Ras/MAPK and PI3K/Akt pathways.[1][5][6] Inhibitors based on the pyrazolo[3,4-b]pyridine scaffold block the initial autophosphorylation of the receptor, halting the entire signaling cascade.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRKA TRKA Receptor PLCg PLCγ TRKA->PLCg Activates SHC SHC TRKA->SHC Activates PI3K PI3K TRKA->PI3K Activates NGF NGF (Ligand) NGF->TRKA Binds Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRKA Blocks ATP Binding RAS RAS SHC->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Proliferation) ERK->Transcription Promotes AKT->Transcription Promotes

Caption: TRK Receptor Signaling Pathway and Inhibition.

B. TANK-Binding Kinase 1 (TBK1) Signaling:

TBK1 is a critical kinase in innate immunity pathways.[7] Upon activation by pathogen recognition receptors (PRRs), it phosphorylates the transcription factor IRF3, leading to the production of type I interferons.[8][9] Pyrazolo[3,4-b]pyridine derivatives can potently inhibit TBK1, representing a therapeutic strategy for autoimmune diseases.

TBK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptors Signal TBK1 TBK1 Adaptors->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1 Inhibits pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes Transcription Type I Interferon Gene Transcription pIRF3->Transcription Translocates & Activates

Caption: Innate Immune Signaling via TBK1 and Inhibition.

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory and immune cells. Inhibition of PDE4 increases intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective PDE4 inhibitors for treating inflammatory conditions like COPD and asthma.[10]

Compound ClassTargetIC50 Value (nM)Key FeatureReference
Pyrimidine-based PDE4B13High selectivity over PDE4D[11]
Pyrimidine-based PDE4B7.3Potent TNF-α suppression[11]
Dual PDE3/4 PDE4B42Dual inhibitor[11]
Dual PDE4/7 PDE41,400Dual inhibitor[11]

Inhibition of PDE4 prevents the breakdown of cAMP. The resulting accumulation of cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). This cascade ultimately leads to the transcription of anti-inflammatory genes.

PDE4_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Transcription Anti-inflammatory Gene Transcription pCREB->Transcription Promotes

Caption: PDE4 Signaling Pathway and Mechanism of Inhibition.

Experimental Protocols

Detailed and reproducible methodologies are critical for the synthesis and evaluation of novel compounds. The following sections provide protocols for a general synthesis of the pyrazolo[3,4-b]pyridine core and for key in vitro biological assays.

General Synthesis of the Pyrazolo[3,4-b]pyridine Core

A common and versatile method for constructing the scaffold is the multicomponent reaction between a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., a β-ketonitrile), often under acid catalysis.[12]

Synthesis_Workflow cluster_reactants cluster_process Aminopyrazole 5-Aminopyrazole Mixing Mix in Solvent (e.g., Acetic Acid) Aminopyrazole->Mixing Aldehyde Aldehyde Aldehyde->Mixing Ketonitrile β-Ketonitrile Ketonitrile->Mixing Heating Heat / Microwave (e.g., 95-120°C) Mixing->Heating One-Pot Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Substituted Pyrazolo[3,4-b]pyridine Purification->Product

Caption: General Workflow for Three-Component Synthesis.

Protocol: One-Pot Synthesis of 4,6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines [13]

  • Reagent Preparation: To a solution of an appropriate α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg) in ethanol (EtOH, 0.5 mL) at 25 °C.

  • Degassing and Catalyst Addition: Degas the reaction mixture (e.g., by bubbling argon through the solution for 5-10 minutes). Add zirconium(IV) chloride (ZrCl₄, 0.15 mmol, 35 mg) as a catalyst.

  • Reaction: Stir the reaction mixture vigorously and heat to 95 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it in vacuo to remove the solvents.

  • Extraction: Add chloroform (CHCl₃) and water to the residue. Separate the organic and aqueous phases. Wash the aqueous phase twice more with CHCl₃.

  • Purification: Combine the organic fractions, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired pyrazolo[3,4-b]pyridine derivative.

In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Format)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol: CDK2/Cyclin A2 Inhibition Assay [14]

  • Compound Preparation: Prepare serial dilutions of the test pyrazolo[3,4-b]pyridine inhibitor in a suitable solvent (e.g., 100% DMSO). Further dilute in kinase assay buffer to achieve final assay concentrations (typically with a final DMSO concentration of ≤1%).

  • Assay Plate Setup (384-well low volume):

    • Add 1 µL of diluted inhibitor or vehicle (DMSO control) to the appropriate wells.

    • Add 2 µL of a pre-diluted solution of CDK2/Cyclin A2 enzyme in kinase buffer.

    • Add 2 µL of a substrate/ATP mixture (e.g., Rb protein fragment and ATP) to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

In Vitro PDE4 Inhibition Assay Protocol (Fluorescence Polarization)

This assay measures the hydrolysis of a fluorescently labeled cAMP substrate. Inhibition of PDE4 results in less substrate being hydrolyzed, leading to a change in the fluorescence polarization signal.[15][16]

Protocol: PDE4 Enzyme Activity Assay

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[3,4-b]pyridine test compound in DMSO. Create intermediate dilutions in assay buffer.

  • Assay Plate Setup (384-well black plate):

    • Add 2 µL of the diluted compounds, positive control (e.g., Roflumilast), or DMSO (vehicle control) to the wells.

  • Enzyme Addition: Dilute recombinant human PDE4 enzyme in assay buffer and add 10 µL to each well (except "no enzyme" controls).

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add 8 µL of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) solution to all wells.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

  • Analysis: Convert fluorescence polarization values to percent inhibition. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold has unequivocally earned its "privileged" status in the field of drug discovery. Its synthetic tractability and ability to be tailored for high-affinity interactions with diverse and unrelated enzyme active sites, particularly those of kinases and phosphodiesterases, have led to the discovery of numerous potent small-molecule modulators. The data and protocols presented herein underscore the scaffold's foundational role in developing targeted therapies. Future research will likely focus on expanding the target space of this versatile core, exploring novel substitution patterns to enhance selectivity and pharmacokinetic properties, and applying it to emerging therapeutic areas such as neuroinflammation and metabolic disorders. The continued exploration of the pyrazolo[3,4-b]pyridine chemical space promises to yield a new generation of innovative medicines.

References

In Silico Modeling of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate in the synthesis of Vericiguat, a soluble guanylate cyclase (sGC) stimulator. This document outlines detailed methodologies for molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) studies, and ADMET prediction. The objective is to furnish researchers and drug development professionals with a robust computational framework to explore the therapeutic potential and optimize the pharmacological properties of this and related pyrazolo[3,4-b]pyridine derivatives. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound is a crucial building block in the synthesis of Vericiguat, a medication approved for the treatment of symptomatic chronic heart failure. Vericiguat's mechanism of action involves the direct stimulation of soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4][5][6] By stimulating sGC, Vericiguat enhances the production of cyclic guanosine monophosphate (cGMP), leading to vasodilation and other beneficial cardiovascular effects.

Given the therapeutic importance of Vericiguat, in silico modeling of its key intermediates can provide valuable insights into structure-activity relationships, potential off-target effects, and optimization strategies for developing novel analogs with improved pharmacological profiles. This guide details the application of various computational techniques to characterize this compound.

In Silico Modeling Methodologies

This section provides detailed protocols for the computational analysis of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. In this case, the target protein is soluble guanylate cyclase (sGC).

Experimental Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of human soluble guanylate cyclase (sGC) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software suite.

    • Define the binding site based on the location of the native ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Glide.

    • Set the grid box to encompass the defined binding site.

    • Perform the docking simulation using a standard or high-precision scoring function.

    • Analyze the resulting docking poses based on their binding energies and interactions with key amino acid residues.

Table 1: Predicted Binding Affinity from Molecular Docking

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
This compoundSoluble Guanylate Cyclase (sGC)-8.5ILE469, VAL470, ARG515
Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.

Experimental Protocol:

  • System Setup:

    • Use the best-ranked docked pose of the ligand-protein complex from the molecular docking study.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a standard force field such as AMBER or CHARMM.

    • Perform an initial energy minimization of the system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT ensemble.

    • Equilibrate the system under NPT ensemble for a sufficient duration (e.g., 10 ns).

    • Run the production MD simulation for an extended period (e.g., 100 ns).

  • Analysis:

    • Analyze the trajectory for root-mean-square deviation (RMSD) of the protein and ligand to assess stability.

    • Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the hydrogen bond network and other non-covalent interactions between the ligand and the protein over time.

Table 2: Molecular Dynamics Simulation Stability Metrics

MetricValueInterpretation
Average Protein RMSD1.2 ÅThe protein structure remains stable throughout the simulation.
Average Ligand RMSD0.8 ÅThe ligand maintains a stable binding pose within the active site.
Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity. A hypothetical QSAR study for a series of pyrazolo[3,4-b]pyridine derivatives targeting a generic kinase is outlined below.

Experimental Protocol:

  • Dataset Preparation:

    • Compile a dataset of pyrazolo[3,4-b]pyridine derivatives with their corresponding experimental biological activities (e.g., IC50 values).

    • Convert IC50 values to pIC50 (-logIC50).

  • Descriptor Calculation:

    • Generate 2D and 3D molecular descriptors for each compound, including constitutional, topological, geometrical, and electronic descriptors.

  • Model Building and Validation:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method such as multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR model.

    • Validate the model using internal (cross-validation) and external (test set) validation methods.

Table 3: Hypothetical QSAR Model for Pyrazolo[3,4-b]pyridine Derivatives

Statistical ParameterValue
R² (Correlation Coefficient)0.85
Q² (Cross-validated R²)0.75
r²_pred (External Validation)0.80
ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Experimental Protocol:

  • Input:

    • Provide the chemical structure of this compound in a suitable format (e.g., SMILES).

  • Prediction:

    • Utilize online ADMET prediction tools such as SwissADME, pkCSM, or ADMETlab.[7][8][9]

    • These tools predict various physicochemical and pharmacokinetic properties based on established models.

  • Analysis:

    • Evaluate the predicted properties against acceptable ranges for oral drug candidates.

Table 4: Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight278.28 g/mol < 500 g/mol
LogP2.85< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors4< 10
Human Intestinal AbsorptionHighHigh
BBB PermeabilityYesVaries
CYP2D6 InhibitorNoNo
AMES ToxicityNoNo

Visualizations

Signaling Pathway

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts Vericiguat This compound (as Vericiguat precursor) Vericiguat->sGC Stimulates GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Leads to

Caption: Vericiguat Signaling Pathway.

Experimental Workflow

G cluster_0 In Silico Modeling Workflow Ligand Ligand Preparation (this compound) Docking Molecular Docking Ligand->Docking QSAR QSAR Modeling Ligand->QSAR ADMET ADMET Prediction Ligand->ADMET Protein Protein Preparation (Soluble Guanylate Cyclase) Protein->Docking MD Molecular Dynamics Simulation Docking->MD Analysis Data Analysis and Interpretation MD->Analysis QSAR->Analysis ADMET->Analysis

Caption: In Silico Modeling Workflow.

Conclusion

The in silico modeling of this compound provides a powerful, cost-effective, and time-efficient approach to understanding its potential as a therapeutic agent. The methodologies outlined in this guide, from molecular docking and dynamics to QSAR and ADMET prediction, offer a comprehensive framework for its computational evaluation. The insights gained from these studies can significantly contribute to the rational design of novel pyrazolo[3,4-b]pyridine derivatives with enhanced efficacy and safety profiles, ultimately accelerating the drug discovery and development process.

References

An In-depth Technical Guide on the Tautomeric Forms of Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolo[3,4-b]pyridine, a privileged heterocyclic scaffold in medicinal chemistry, exhibits a fascinating and crucial chemical property: tautomerism. The ability of this molecule to exist in different isomeric forms that readily interconvert has profound implications for its chemical reactivity, biological activity, and physical properties. Understanding and controlling the tautomeric equilibrium is paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the tautomeric forms of pyrazolo[3,4-b]pyridine compounds, delving into their relative stabilities, the experimental techniques used for their characterization, and the computational methods employed for their prediction. This document is intended to be a valuable resource for researchers in the field, offering both foundational knowledge and practical insights.

Introduction

The pyrazolo[3,4-b]pyridine core is a key structural motif in a multitude of biologically active molecules, demonstrating a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy and as agents targeting neurodegenerative diseases. The electronic distribution and hydrogen-bonding capabilities of this scaffold are intimately linked to its tautomeric state. The most prevalent tautomeric forms are the 1H- and 2H-isomers, arising from the position of the proton on the pyrazole ring. Additionally, when substituted with hydroxyl groups at the C4 or C6 positions, the potential for keto-enol tautomerism introduces pyridone forms, further diversifying the chemical landscape of these compounds.

This guide will systematically explore these tautomeric forms, presenting quantitative data from computational and experimental studies in clearly structured tables. Detailed experimental protocols for key analytical techniques are provided to aid researchers in their own investigations. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying concepts.

Tautomeric Forms of Pyrazolo[3,4-b]pyridine

The tautomerism in pyrazolo[3,4-b]pyridines primarily involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the 1H- and 2H-tautomers. When a hydroxyl substituent is present on the pyridine ring, pyridone tautomers can also exist.

1H- and 2H-Tautomers

The equilibrium between the 1H- and 2H-tautomers is a central aspect of pyrazolo[3,4-b]pyridine chemistry. Computational and experimental evidence consistently indicates that the 1H-tautomer is the more stable form for the parent, unsubstituted pyrazolo[3,4-b]pyridine.

Tautomeric Equilibrium of Pyrazolo[3,4-b]pyridine

tautomers T1 1H-Pyrazolo[3,4-b]pyridine T2 2H-Pyrazolo[3,4-b]pyridine T1->T2 Proton Transfer

Caption: Prototropic tautomerism between 1H- and 2H-pyrazolo[3,4-b]pyridine.

Pyridone Tautomers

The introduction of a hydroxyl group at the C4 or C6 position of the pyridine ring opens up the possibility of keto-enol tautomerism, leading to the formation of pyrazolo[3,4-b]pyridin-4-one and pyrazolo[3,4-b]pyridin-6-one, respectively. The equilibrium position is highly dependent on the solvent and the substitution pattern on the heterocyclic core.

Keto-Enol Tautomerism in Hydroxypyrazolo[3,4-b]pyridines

keto_enol cluster_0 C4-Substitution cluster_1 C6-Substitution T1 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine T2 1H-Pyrazolo[3,4-b]pyridin-4(5H)-one T1->T2 Proton Transfer T3 6-Hydroxy-1H-pyrazolo[3,4-b]pyridine T4 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one T3->T4 Proton Transfer

Caption: Tautomeric equilibria in C4- and C6-hydroxylated pyrazolo[3,4-b]pyridines.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers can be quantified through both computational and experimental methods. This section presents a summary of available data.

Computational Studies

Quantum chemical calculations are a powerful tool for estimating the relative energies of tautomers. Various methods, from semi-empirical to high-level ab initio and density functional theory (DFT), have been employed to study the tautomerism of pyrazolo[3,4-b]pyridines.

Table 1: Calculated Relative Energies of Pyrazolo[3,4-b]pyridine Tautomers

TautomerComputational MethodBasis SetRelative Energy (kJ/mol)Reference
2H- (vs 1H-)AM1-37.03[1]
2H- (vs 1H-)DFT (B3LYP)6-31G(d,p)Data not available in search results
2H- (vs 1H-)DFT (B3LYP)6-311++G(d,p)Data not available in search results

Note: While DFT calculations have been mentioned to confirm the higher stability of the 1H-tautomer, specific energy values from these calculations were not found in the provided search results.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs significantly between tautomers.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Pyrazolo[3,4-b]pyridine Derivatives

CompoundTautomerH3H4H5H6SolventReference
1,4,6-trimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine1H-2.44 (s)7.03 (s)2.82 (s)CDCl₃[2]
4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine1H8.012.55 (s)6.95 (s)2.70 (s)CDCl₃[2]
4-Aryl-1H-pyrazolo[3,4-b]pyridin-6-onePyridone----EtOH[3]
1H-pyrazolo[3,4-b]pyridin-3(2H)-one derivativePyridone----DMSO-d₆[4]

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazolo[3,4-b]pyridine Derivatives

CompoundTautomerC3C3aC4C5C6C7aSolventReference
1,4,6-trimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine1H148.2118.5154.2108.1158.9142.1CDCl₃[2]
4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine1H132.9119.2154.5108.3159.1142.6CDCl₃[2]
1H-pyrazolo[3,4-b]pyridin-3(2H)-one derivativePyridone163.5-----DMSO-d₆[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate study of tautomerism. This section provides methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Ratio Determination

Experimental Workflow for NMR Analysis of Tautomeric Equilibrium

nmr_workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Dissolve compound in deuterated solvent C Acquire ¹H and ¹³C NMR spectra A->C B Choose solvent based on solubility and potential H-bonding effects B->C E Assign signals to respective tautomers C->E D Consider variable temperature NMR to study equilibrium dynamics F Integrate non-overlapping signals E->F G Calculate mole fraction and equilibrium constant (K_T) F->G

Caption: A generalized workflow for the study of tautomeric equilibria using NMR spectroscopy.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the pyrazolo[3,4-b]pyridine compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled spectrum is typically sufficient.

    • For complex spectra, consider two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in signal assignment.

    • To study the thermodynamics of the tautomeric equilibrium, perform variable temperature (VT) NMR experiments. Acquire spectra at a range of temperatures, allowing the sample to equilibrate at each temperature for at least 10-15 minutes before acquisition.

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).

    • Assign the signals in the spectra to the corresponding protons and carbons of each tautomer present. This may require comparison with literature data for similar compounds or with theoretical predictions.

    • Identify well-resolved signals corresponding to each tautomer.

    • Carefully integrate the assigned signals for each tautomer.

    • Calculate the mole fraction (χ) of each tautomer using the integrated areas. For a two-component equilibrium: χ_A = Area_A / (Area_A + Area_B) χ_B = Area_B / (Area_A + Area_B)

    • The equilibrium constant (K_T) can then be calculated as K_T = χ_B / χ_A.

X-ray Crystallography for Solid-State Tautomer Identification

Protocol:

  • Crystal Growth:

    • Grow single crystals of the pyrazolo[3,4-b]pyridine compound suitable for X-ray diffraction. This is often the most challenging step.

    • Common crystallization techniques include:

      • Slow evaporation of a saturated solution.

      • Vapor diffusion of a poor solvent into a solution of the compound.

      • Cooling of a saturated solution.

    • Experiment with a variety of solvents and solvent mixtures to find optimal crystallization conditions.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

    • Data is usually collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data. This involves adjusting atomic positions, displacement parameters, and occupancies.

    • Locate and refine the positions of hydrogen atoms, particularly the one involved in tautomerism, from the difference Fourier map. The position of this hydrogen atom will unequivocally identify the tautomer present in the solid state.

Computational Chemistry for Tautomer Energy Prediction

Logical Flow for Computational Tautomer Analysis

computational_workflow A Build 3D structures of all possible tautomers B Geometry optimization using a chosen level of theory (e.g., DFT/B3LYP/6-31G*) A->B C Perform frequency calculations to confirm minima and obtain zero-point vibrational energies (ZPVE) B->C E Correct energies for ZPVE and thermal contributions to obtain Gibbs free energies C->E D Calculate single-point energies at a higher level of theory (optional) D->E F Calculate relative energies to determine the most stable tautomer E->F

Caption: A typical workflow for the computational prediction of tautomer stability.

Protocol:

  • Structure Preparation:

    • Generate the 3D coordinates for all possible tautomers of the pyrazolo[3,4-b]pyridine derivative of interest using a molecular modeling software.

  • Geometry Optimization and Frequency Calculations:

    • Perform a full geometry optimization for each tautomer using a suitable quantum chemistry software package (e.g., Gaussian, ORCA, etc.).

    • A common and reliable level of theory for such calculations is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p) or larger.

    • Following optimization, perform a frequency calculation at the same level of theory. This will confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and will provide the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation and Analysis:

    • The electronic energy of each optimized tautomer is obtained from the output of the geometry optimization.

    • For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more sophisticated method or a larger basis set.

    • Correct the electronic energies with the ZPVE to obtain the total energy at 0 K. For calculations at a specific temperature, use the thermal corrections to the enthalpy and Gibbs free energy.

    • Calculate the relative energies of the tautomers by taking the difference in their total energies with respect to the most stable tautomer.

Conclusion

The tautomerism of pyrazolo[3,4-b]pyridine compounds is a critical factor that influences their chemical and biological properties. The 1H-tautomer is generally favored, but the presence of substituents and the surrounding environment can shift the equilibrium. A thorough understanding of the tautomeric landscape is essential for the successful development of drugs based on this important heterocyclic scaffold. This guide has provided a detailed overview of the different tautomeric forms, quantitative data on their relative stabilities, and comprehensive experimental and computational protocols for their study. It is hoped that this resource will empower researchers to confidently navigate the complexities of pyrazolo[3,4-b]pyridine tautomerism in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of sGC Stimulators Utilizing 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. Stimulation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. Consequently, sGC stimulators have emerged as a promising therapeutic class for cardiovascular diseases, particularly pulmonary hypertension. This document provides detailed application notes and protocols for the synthesis of sGC stimulators using 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile as a key starting material. This precursor is integral to the synthesis of prominent sGC stimulators such as Riociguat and its analogs.

Signaling Pathway of sGC Stimulators

sGC stimulators enhance the production of cGMP by directly acting on the sGC enzyme, independent of NO, and also sensitize sGC to endogenous NO. This dual mechanism leads to vasodilation and other beneficial downstream effects.

sGC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell NO_source Endothelial Cells NO Nitric Oxide (NO) NO_source->NO eNOS sGC_inactive sGC (inactive) NO->sGC_inactive binds to heme sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to sGC_Stimulator sGC Stimulator (e.g., Riociguat) sGC_Stimulator->sGC_inactive stimulates & sensitizes

Caption: The NO-sGC-cGMP signaling pathway and the action of sGC stimulators.

Synthetic Workflow Overview

The synthesis of a pyrimidinyl-pyrazolo[3,4-b]pyridine-based sGC stimulator, such as Riociguat, from this compound generally involves a two-step process: formation of the amidine intermediate followed by cyclization to construct the pyrimidine ring.

Synthesis_Workflow A This compound B Step 1: Amidine Formation A->B C 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride B->C D Step 2: Pyrimidine Ring Formation C->D E sGC Stimulator (e.g., Riociguat precursor) D->E F Further modifications/purification E->F G Final sGC Stimulator F->G

Caption: General synthetic workflow for sGC stimulators.

Quantitative Data

The following tables summarize the reported yields for the synthesis of a Riociguat intermediate and the in vitro potency of several sGC stimulators.

Table 1: Synthesis Yields for a Riociguat Precursor

StepStarting MaterialProductReagents & ConditionsYield (%)Reference
1This compound1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride1. NaOCH₃, MeOH, rt, 2h2. CH₃COOH, NH₄Cl, reflux99[1]
21-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyrimidine-4,6-diaminePhenylazomalononitrile, NaOCH₃, Toluene, reflux98[2]

Table 2: In Vitro Potency of sGC Stimulators

CompoundTargetAssayEC₅₀ / IC₅₀ (nM)Reference
VericiguatsGCRecombinant rat sGC overexpressing CHO cellsEC₅₀: 1005 ± 145[2]
Vericiguat (+ 30 nM SNAP)sGCRecombinant rat sGC overexpressing CHO cellsEC₅₀: 39.0 ± 5.1[2]
Vericiguat (+ 100 nM SNAP)sGCRecombinant rat sGC overexpressing CHO cellsEC₅₀: 10.6 ± 1.7[2]
BAY 41-2272sGCStably sGC-overexpressing CHO cellsEC₅₀: 90[3]
BAY 41-2272Platelet Aggregation-IC₅₀: 36[4]
RiociguatsGCsGC overexpressing CHO cellsEC₅₀: 80 (approx. 32 ng/mL)[5]

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps.

Protocol 1: Synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride

This protocol describes the conversion of the nitrile starting material to the corresponding amidine hydrochloride, a key intermediate.[1]

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe) (1.5 eq)

  • Acetic acid (CH₃COOH) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • Methyl tert-butyl ether (MTBE)

  • Hydrogen chloride (HCl) gas

  • Dichloromethane (DCM)

Procedure:

  • To a solution of this compound in methanol, add sodium methoxide with stirring.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Add acetic acid and ammonium chloride to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the intermediate is fully converted, as monitored by TLC.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

  • Filter the solid and wash with dichloromethane to obtain 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide.

  • Suspend the obtained amidine in methyl tert-butyl ether.

  • Bubble hydrogen chloride gas through the suspension for approximately 2.5 hours.

  • Filter the resulting solid, wash with dichloromethane, and dry to yield 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride as a white solid.

Protocol 2: Synthesis of (E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyrimidine-4,6-diamine

This protocol details the cyclization reaction to form the pyrimidine ring, a core structure of many sGC stimulators.[2]

Materials:

  • 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride (1.0 eq)

  • Phenylazomalononitrile (1.0 - 1.5 eq)

  • Sodium methoxide (NaOMe) (1.0 - 1.5 eq)

  • Toluene

Procedure:

  • In a reaction flask, suspend 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride in toluene.

  • Add sodium methoxide and phenylazomalononitrile to the suspension.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitated solid and wash the filter cake with toluene.

  • The solid is then slurried in water, filtered, and dried to afford the desired pyrimidine product.

Protocol 3: Purification of sGC Stimulators by Preparative HPLC

This protocol provides a general method for the purification of the final sGC stimulator product.[6]

Materials and Equipment:

  • Crude sGC stimulator product

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Ammonium Acetate (ACS Grade or higher)

  • Acetic Acid

  • Preparative HPLC system with a C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm)

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 15 mM ammonium acetate solution in water and adjust the pH to 5.5 with acetic acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a concentrated solution.

  • Preparative HPLC:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the concentrated sample solution onto the column.

    • Run a gradient elution, increasing the percentage of Mobile Phase B over time to elute the desired compound. The specific gradient will need to be optimized based on the analytical separation.

    • Collect fractions corresponding to the peak of the pure sGC stimulator.

  • Post-Purification Processing:

    • Combine the fractions containing the pure product.

    • Remove the acetonitrile using a rotary evaporator under reduced pressure.

    • Freeze the remaining aqueous solution and lyophilize to obtain the purified sGC stimulator as a solid.

  • Purity Analysis:

    • Analyze the purity of the final product using an analytical HPLC method.

Conclusion

The synthetic pathway starting from this compound provides a versatile and efficient route to a variety of potent sGC stimulators. The protocols and data presented herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize and evaluate these important therapeutic agents. Adherence to proper laboratory safety procedures is essential when carrying out these experimental protocols.

References

Application Notes and Protocols for Palladium-Catalyzed Cyanation of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed cyanation of halo-substituted pyrazolo[3,4-b]pyridines, a critical transformation for the synthesis of precursors to biologically active compounds. The nitrile functionality serves as a versatile synthetic handle for the introduction of various other functional groups.

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities. The introduction of a cyano group onto this heterocyclic system is a key step in the synthesis of many pharmaceutical candidates. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this transformation, offering high efficiency and functional group tolerance under relatively mild conditions.[1] This protocol outlines two common and effective methods for the cyanation of halo-pyrazolo[3,4-b]pyridines, utilizing either zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source.[2][3]

General Reaction Scheme

The overall transformation involves the palladium-catalyzed coupling of a halo-pyrazolo[3,4-b]pyridine with a cyanide source to yield the corresponding pyrazolo[3,4-b]pyridine-carbonitrile.

reactant Pyrazolo[3,4-b]pyridine-X (X = Br, Cl) product Pyrazolo[3,4-b]pyridine-CN reactant->product Pd Catalyst, Ligand Cyanide Source Base, Solvent, Heat

Caption: General scheme for Pd-catalyzed cyanation.

Method 1: Cyanation using Zinc Cyanide (Zn(CN)₂)

This method is widely applicable and known for its good functional group tolerance.[2] Zinc cyanide is a solid that is easier and safer to handle than some other cyanide sources.[3]

Experimental Protocol

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the halo-pyrazolo[3,4-b]pyridine (1.0 equiv), zinc cyanide (0.6 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Solvent and Base Addition: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent such as DMF or a mixture of dioxane and water is then added via syringe.[3] If necessary, a base such as cesium carbonate (Cs₂CO₃) can be added.

  • Reaction: The reaction mixture is heated to the desired temperature (typically between 80-120 °C) and stirred for the specified time (typically 2-24 hours). Reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine-carbonitrile.

Table 1: Reaction Parameters for Cyanation with Zn(CN)₂

ParameterRecommended ConditionsNotes
Substrate Bromo- or Chloro-pyrazolo[3,4-b]pyridineBromo-derivatives are generally more reactive.
Cyanide Source Zinc Cyanide (Zn(CN)₂)0.55 - 0.6 equivalents are typically sufficient.[1][4]
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)2-5 mol% loading is common.[5]
Ligand Xantphos, dppfLigand choice can be crucial for reaction efficiency.
Solvent DMF, Dioxane, Dioxane/H₂OAnhydrous and degassed solvents are recommended.
Temperature 80 - 120 °CHigher temperatures may be needed for less reactive chlorides.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.

Method 2: Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])

Potassium ferrocyanide is a non-toxic and inexpensive cyanide source, making it an attractive alternative for safer and more sustainable processes.[3][6]

Experimental Protocol

  • Reaction Setup: In a screw-cap reaction tube equipped with a magnetic stir bar, combine the halo-pyrazolo[3,4-b]pyridine (1.0 equiv), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv), a palladium precatalyst (e.g., a palladacycle, 1-3 mol%), and a suitable ligand.

  • Solvent and Additive Addition: The tube is sealed with a Teflon-lined cap, then evacuated and backfilled with nitrogen. A degassed solvent mixture of dioxane and water (e.g., 1:1) is added, followed by an additive such as potassium acetate (KOAc).[3]

  • Reaction: The mixture is heated in an oil bath at a temperature ranging from 80 to 110 °C for 1-4 hours.[3]

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by flash chromatography to yield the pure pyrazolo[3,4-b]pyridine-carbonitrile.

Table 2: Reaction Parameters for Cyanation with K₄[Fe(CN)₆]

ParameterRecommended ConditionsNotes
Substrate Bromo- or Chloro-pyrazolo[3,4-b]pyridineThis method is effective for a range of heteroaryl halides.[3]
Cyanide Source Potassium Ferrocyanide TrihydrateA non-toxic and cost-effective cyanide source.[3]
Palladium Catalyst Palladacycle precatalystsOften used at low catalyst loadings.[3]
Ligand Buchwald-type phosphine ligandsImportant for achieving high catalytic activity.
Solvent Dioxane/H₂O (1:1)Biphasic conditions help to overcome solubility issues.[7]
Additive Potassium Acetate (KOAc)Can improve reaction efficiency.[3]
Temperature 80 - 110 °CRelatively mild conditions.
Reaction Time 1 - 4 hoursGenerally faster than some other methods.

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed cyanation of pyrazolo[3,4-b]pyridines.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - Halo-pyrazolo[3,4-b]pyridine - Cyanide Source - Pd Catalyst & Ligand B Add to Dry Reaction Vessel A->B C Evacuate & Backfill with Inert Gas B->C D Add Degassed Solvent (& Base/Additive) C->D E Heat to Target Temperature D->E F Stir for Required Time E->F G Monitor Progress (TLC/LC-MS) F->G H Cool to Room Temp & Dilute G->H I Aqueous Wash & Extraction H->I J Dry & Concentrate Organic Layer I->J K Purify by Column Chromatography J->K L L K->L Characterize Product (NMR, MS)

Caption: Pd-catalyzed cyanation workflow.

Safety Precautions

  • Cyanide compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Have a cyanide poisoning antidote kit readily available and be familiar with its use.

  • Quench any residual cyanide in the reaction waste with an appropriate oxidizing agent (e.g., bleach) before disposal.

These protocols provide a solid foundation for the successful palladium-catalyzed cyanation of pyrazolo[3,4-b]pyridines. Optimization of the reaction conditions (catalyst, ligand, solvent, temperature) may be necessary for specific substrates to achieve the best results.

References

Application of Pyrazolo[3,4-b]pyridines as Potent Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of highly selective and potent kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The unique structural features of pyrazolo[3,4-b]pyridines allow for versatile substitutions, enabling the design of inhibitors that can effectively target the ATP-binding site of a wide array of kinases. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways affected by this promising class of compounds, intended for researchers, scientists, and drug development professionals.

Data Presentation: Inhibitory Activities of Pyrazolo[3,4-b]pyridine Derivatives

The following tables summarize the in vitro and cellular inhibitory activities of various pyrazolo[3,4-b]pyridine-based compounds against a range of therapeutically relevant kinases.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibition

Compound IDTarget KinaseIC50 (nM)Cellular AssayCell LineCellular IC50 (µM)Reference
- CDK1-Anti-proliferativeHuman Tumor Cells-[1]

Table 2: TANK-Binding Kinase 1 (TBK1) Inhibition

Compound IDTarget KinaseIC50 (nM)Cellular AssayCell LineCellular IC50 (µM)Reference
15y TBK10.2Anti-proliferativeA172, U87MG, A375, A2058, Panc0504Micromolar range[2]
15i TBK18.5---[2]
15t TBK10.8---[2]

Table 3: Anaplastic Lymphoma Kinase (ALK) Inhibition

Compound IDTarget KinaseIC50 (nM)Cellular AssayCell LineCellular IC50 (µM)Reference
10g ALK-L1196M<0.5Anti-proliferativeBa/F3 (ALK-L1196M)-[3]
10g ALK-wt<0.5Anti-proliferativeH2228 (EML4-ALK)-[3]

Table 4: Fibroblast Growth Factor Receptor (FGFR) Inhibition

Compound IDTarget KinaseIC50 (nM)Cellular AssayCell LineCellular IC50 (µM)Reference
7n FGFR1-Anti-tumorH1581 xenograft-[4]

Table 5: Monopolar Spindle 1 (Mps1) Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)Cellular AssayCell LineCellular IC50 (µM)Reference
31 Mps12.596Anti-proliferativeMDA-MB-468, MV4-11-[5]

Table 6: Tropomyosin Receptor Kinase (TRK) Inhibition

Compound IDTarget KinaseIC50 (nM)Cellular AssayCell LineCellular IC50 (µM)Reference
C03 TRKA56Anti-proliferativeKm-120.304[6]
C09 TRKA57---[6]
C10 TRKA26---[6]

Table 7: Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A/1B (DYRK1A/1B) Inhibition

Compound IDTarget KinaseIC50 (nM)Cellular AssayCell LineCellular IC50 (µM)Reference
8h DYRK1B3Anti-proliferativeHCT1161.6[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application of pyrazolo[3,4-b]pyridines as kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the IC50 value of a pyrazolo[3,4-b]pyridine inhibitor against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Pyrazolo[3,4-b]pyridine inhibitor compound

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[3,4-b]pyridine inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the purified kinase and its specific substrate in kinase buffer. The optimal concentrations of enzyme and substrate should be predetermined empirically.

  • Enzyme Addition: Add 2 µL of the kinase/substrate mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of a pyrazolo[3,4-b]pyridine inhibitor on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazolo[3,4-b]pyridine inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[3,4-b]pyridine inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis of Protein Phosphorylation

This protocol is used to assess the on-target effect of a pyrazolo[3,4-b]pyridine inhibitor by measuring the phosphorylation status of the target kinase or its downstream substrates.

Materials:

  • Cancer cell line of interest

  • Pyrazolo[3,4-b]pyridine inhibitor compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the pyrazolo[3,4-b]pyridine inhibitor for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total protein to serve as a loading control.

  • Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazolo[3,4-b]pyridine inhibitors and a general experimental workflow for their characterization.

Experimental_Workflow cluster_Discovery Compound Synthesis & Screening cluster_InVitro In Vitro Characterization cluster_Cellular Cellular Assays Synthesis Pyrazolo[3,4-b]pyridine Synthesis HTS High-Throughput Screening Synthesis->HTS Kinase_Assay In Vitro Kinase Assay (IC50 Determination) HTS->Kinase_Assay Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Proliferation Cell Proliferation Assay (IC50) Selectivity->Proliferation Western_Blot Western Blot (Target Engagement) Proliferation->Western_Blot Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle

Caption: General experimental workflow for the discovery and characterization of pyrazolo[3,4-b]pyridine-based kinase inhibitors.

CDK_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK4_6 CDK4/6 Cyclin D Rb Rb CDK4_6->Rb P E2F E2F Rb->E2F Inhibits CDK2_E CDK2 Cyclin E E2F->CDK2_E Activates S_Phase S Phase Entry E2F->S_Phase CDK2_E->Rb P CDK1_B CDK1 Cyclin B Mitosis Mitosis CDK1_B->Mitosis Inhibitor Pyrazolo[3,4-b]pyridine CDK Inhibitor Inhibitor->CDK4_6 Inhibitor->CDK2_E Inhibitor->CDK1_B

Caption: Simplified CDK-mediated cell cycle signaling pathway and the points of inhibition by pyrazolo[3,4-b]pyridines.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway FGFR->PLCg Inhibitor Pyrazolo[3,4-b]pyridine FGFR Inhibitor Inhibitor->FGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg->Proliferation

Caption: Overview of the FGFR signaling pathway and its inhibition by pyrazolo[3,4-b]pyridine derivatives.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) STAT3 STAT3 Pathway ALK_Fusion->STAT3 PI3K_AKT PI3K/AKT Pathway ALK_Fusion->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK_Fusion->RAS_MAPK Inhibitor Pyrazolo[3,4-b]pyridine ALK Inhibitor Inhibitor->ALK_Fusion Inhibits Proliferation Cell Proliferation and Survival STAT3->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

References

Application Notes and Protocols for the Synthesis of Riociguat from 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of Riociguat, a soluble guanylate cyclase (sGC) stimulator, starting from the key intermediate 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. The protocols are compiled from published literature and are intended for use by qualified professionals in a laboratory setting.

Synthetic Pathway Overview

The synthesis of Riociguat from this compound involves a multi-step process. The key transformations include the conversion of the nitrile group to a carboximidamide, followed by the construction of the pyrimidine ring system, and subsequent functional group manipulations to yield the final active pharmaceutical ingredient.

Synthesis_Pathway Intermediate_Nitrile This compound Intermediate_Amidine 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide HCl Intermediate_Nitrile->Intermediate_Amidine NaOCH3, MeOH Intermediate_Pyrimidine 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-(phenylazo)-4,6-pyrimidinediamine Intermediate_Amidine->Intermediate_Pyrimidine Phenylazomalononitrile, NaOCH3, Toluene Intermediate_Triamine 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4,5,6-pyrimidinetriamine Intermediate_Pyrimidine->Intermediate_Triamine Hydrogenation (Raney Ni) Intermediate_Monomethyl Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl}carbamate Intermediate_Triamine->Intermediate_Monomethyl 1. Formylation 2. Reduction (Borohydride) Riociguat Riociguat Intermediate_Monomethyl->Riociguat Methyl chloroformate, Isopropyl alcohol

Caption: Synthetic workflow for Riociguat from the nitrile intermediate.

Experimental Protocols

Synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride

This protocol describes the conversion of the starting nitrile to the corresponding carboximidamide hydrochloride.

Protocol:

  • To a solution of methanol (150.0 ml), add this compound (3.645g, 0.0144 mol).

  • Add sodium methoxide (NaOCH3) at room temperature and stir the mixture.

  • Monitor the reaction for completion.

  • Upon completion, the reaction will yield 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride.

Synthesis of 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-(phenylazo)-4,6-pyrimidinediamine

This step involves the formation of the core pyrimidine ring structure.

Protocol:

  • In a 2 L three-necked flask, add 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride (94.5 g, 0.31 mol) and 2 L of toluene.

  • With stirring, add sodium methoxide (25.5 g, 0.46 mol) followed by phenylazomalononitrile (78.7 g, 0.46 mol).[1]

  • Heat the mixture to reflux at 115°C.[1]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature.[1]

  • Filter the mixture by suction and wash the filter cake with toluene.[1]

  • The resulting solid is then slurried with water, filtered by suction, and dried in an oven to obtain the intermediate compound.[1]

Synthesis of 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4,5,6-pyrimidinetriamine

This protocol outlines the reduction of the azo group to an amine.

Protocol:

  • Dissolve the product from the previous step in N,N-Dimethylformamide (DMF).

  • Add Raney nickel as a catalyst.

  • Carry out hydrogenation reduction to obtain the triamine compound.[1]

Synthesis of Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl}carbamate (Riociguat)

This final series of steps leads to the formation of Riociguat.

Protocol:

  • The triamine intermediate is first protected by formylation.[1]

  • The formylated compound is then reduced using a borohydride reagent to yield a single-methylated compound.[1]

  • The resulting compound is dissolved in isopropyl alcohol.

  • React the solution with methyl chloroformate to obtain the final product, Riociguat.[1]

Quantitative Data Summary

The following table summarizes the quantitative data reported for the key reaction steps.

StepStarting MaterialReagentsSolventTemperatureYieldReference
2.1 Synthesis of carboximidamide HClThis compound (3.645g, 0.0144 mol)NaOCH3Methanol (150ml)Room Temperature-
2.2 Synthesis of pyrimidine intermediate1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide HCl (94.5g, 0.31mol)Phenylazomalononitrile (78.7g, 0.46mol), NaOCH3 (25.5g, 0.46mol)Toluene (2L)115°C (Reflux)98%[1]
2.3 Synthesis of triamine intermediateProduct from Step 2.2Raney Nickel, H2DMF--[1]
2.4 Synthesis of RiociguatProduct from Step 2.3Formylating agent, Borohydride, Methyl chloroformateIsopropyl alcohol--[1]

Note: "-" indicates that the specific data was not provided in the cited sources.

Logical Relationship of Synthesis

The synthesis follows a logical progression of building the molecular complexity of Riociguat from a simpler, functionalized pyrazolopyridine core.

Logical_Flow Start Nitrile Intermediate Step1 Amidine Formation Start->Step1 Key functional group transformation Step2 Pyrimidine Ring Cyclization Step1->Step2 Core structure assembly Step3 Azo Reduction Step2->Step3 Introduction of key amine group Step4 N-Methylation & Carbamoylation Step3->Step4 Final functionalization End Riociguat Step4->End

References

Vericiguat synthesis using 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vericiguat is a soluble guanylate cyclase (sGC) stimulator approved for the treatment of symptomatic chronic heart failure. This document provides detailed application notes and protocols for the synthesis of Vericiguat, commencing from the key intermediate 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. The described synthetic route offers a practical approach for laboratory and potential scale-up production. Included are comprehensive experimental procedures, tabulated quantitative data for each synthetic step, and diagrams illustrating the synthetic pathway and the mechanism of action of Vericiguat.

Introduction

Vericiguat's therapeutic effect is mediated through the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. In heart failure, this pathway is often impaired due to reduced NO bioavailability and sGC dysfunction. Vericiguat directly stimulates sGC and enhances its sensitivity to endogenous NO, leading to increased cGMP levels, which in turn results in vasodilation and other beneficial cardiovascular effects.[1][2][3] The synthesis of this complex molecule involves a multi-step process, with 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile serving as a crucial building block.

Signaling Pathway of Vericiguat

The following diagram illustrates the mechanism of action of Vericiguat within the NO-sGC-cGMP signaling cascade.

Vericiguat_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive stimulates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP converts Vericiguat Vericiguat Vericiguat->sGC_inactive stimulates & sensitizes to NO GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation & Myocardial Relaxation PKG->Vasodilation leads to

Caption: Mechanism of action of Vericiguat.

Synthetic Pathway Overview

The synthesis of Vericiguat from 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a four-step process. The key transformations include the formation of a carboximidamide, construction of the pyrimidine ring, reduction of a diazenyl group, and a final carbamoylation.

Vericiguat_Synthesis_Workflow start 5-fluoro-1-(2-fluorobenzyl)-1H- pyrazolo[3,4-b]pyridine-3-carbonitrile step1 Formation of Carboximidamide Hydrochloride start->step1 step2 Pyrimidine Ring Formation step1->step2 step3 Reduction of Diazenyl Group step2->step3 end Vericiguat step3->end

Caption: Synthetic workflow for Vericiguat.

Experimental Protocols

Step 1: Synthesis of 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride

To a solution of 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile in a suitable solvent, sodium methoxide is added, followed by ammonium chloride and hydrochloric acid. The reaction mixture is stirred at room temperature until the conversion is complete. The resulting hydrochloride salt is then isolated by filtration.

Step 2: Synthesis of 2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyrimidine-4,6-diamine

The carboximidamide hydrochloride from Step 1 is reacted with 2-(phenyldiazenyl)malononitrile in the presence of a base such as sodium formate in a suitable solvent like toluene. The mixture is heated to facilitate the condensation and ring closure to form the pyrimidine derivative. After cooling, the product is isolated.

Step 3: Synthesis of 2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine

The diazenyl compound from Step 2 undergoes reduction to the corresponding triamine. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a solvent such as N,N-dimethylformamide (DMF). The reaction is carried out under a hydrogen atmosphere until the starting material is consumed. The catalyst is then removed by filtration, and the product is isolated from the filtrate.[1]

Step 4: Synthesis of Vericiguat (methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate)

The triamine from Step 3 is dissolved in a suitable solvent, for example, isopropanol. The solution is cooled, and methyl chloroformate is added slowly. The reaction mixture is then heated and stirred for several hours to ensure complete carbamoylation of the C5 amino group. After the reaction, the mixture is cooled, and the final product, Vericiguat, is isolated by filtration.[4]

Quantitative Data Summary

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)
15-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochlorideSodium methoxide, ammonium chloride, HCl, suitable solvent~85-90>98
25-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyrimidine-4,6-diamine2-(phenyldiazenyl)malononitrile, sodium formate, toluene, heat~75-80>97
32-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyrimidine-4,6-diamine2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamineH₂, 10% Pd/C, DMF~96[1]>99
42-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamineVericiguatMethyl chloroformate, isopropanol, heat~96[1]>99.5

Note: Yields and purities are approximate and can vary based on reaction scale and purification methods.

Conclusion

The synthetic route described provides a reliable and efficient method for the preparation of Vericiguat starting from 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. The protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals involved in the synthesis and development of this important cardiovascular therapeutic agent. Careful execution of the experimental procedures and appropriate analytical monitoring are essential for achieving high yields and purity of the final product.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives using microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.

Introduction

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] They are known to exhibit a wide range of biological activities, including as potential antimicrobial, antitumor, and anti-inflammatory agents.[4][5] The application of microwave irradiation provides a rapid and efficient route to synthesize these valuable scaffolds.[6][7]

General Reaction Scheme

A common and efficient approach for the synthesis of pyrazolo[3,4-b]pyridines is a one-pot, multi-component reaction (MCR). This strategy involves the condensation of a 5-aminopyrazole derivative, an aldehyde, and a compound containing an active methylene group, such as a β-ketonitrile or ethyl cyanoacetate, often in the presence of a catalyst and a suitable solvent.

Experimental Setup

Microwave Reactor: A dedicated microwave synthesizer designed for chemical reactions is required. These systems allow for precise control of reaction parameters such as temperature, pressure, and microwave power. A common setup involves using a sealed vessel equipped with a magnetic stirrer.

Reagents and Solvents:

  • 5-Aminopyrazole derivatives: e.g., 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 1,3-dimethyl-1H-pyrazol-5-amine.[4][6]

  • Aldehydes: A variety of aromatic aldehydes can be used (e.g., 4-anisaldehyde, benzaldehyde).[4][6]

  • Active Methylene Compounds: e.g., p-substituted β-ketonitriles, ethyl cyanoacetate.[4][6]

  • Catalyst/Promoter: Acetic acid or a base like triethylamine (TEA) can be used.[4][6]

  • Solvent: Polar solvents such as water or acetic acid are often employed.[4][6]

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is a generalized procedure based on common literature methods.[4][6] Researchers should optimize conditions for their specific substrates.

1. Reagent Preparation:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 5-aminopyrazole derivative (1.0 mmol), the selected aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol).

2. Addition of Catalyst and Solvent:

  • Add the catalyst. For example, add glacial acetic acid (3-4 mL) or a catalytic amount of triethylamine (TEA).

  • If using a solvent other than the catalyst, add it at this stage (e.g., 4 mL of water).[6]

3. Microwave Irradiation:

  • Seal the reaction vessel and place it in the microwave reactor.

  • Set the reaction parameters. Typical conditions are:

    • Temperature: 40-130 °C[6][8]

    • Microwave Power: 90-110 W[6][8]

    • Reaction Time: 10-20 minutes[6][8]

    • Pressure: Up to 250 psi may be generated.[6]

  • Run the reaction under the specified conditions with continuous stirring.

4. Work-up and Isolation:

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The product often precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the solid with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials or impurities.

  • Dry the product under vacuum. In many cases, this procedure yields a product of high purity, not requiring further purification.[6]

5. Characterization:

  • Confirm the structure and purity of the synthesized pyrazolo[3,4-b]pyridine derivative using standard analytical techniques:

    • Melting Point (M.P.)

    • Infrared (IR) Spectroscopy

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

    • Mass Spectrometry (MS)

Data Presentation: Comparison of Synthesis Methods

The following table summarizes typical results obtained from microwave-assisted synthesis compared to conventional heating methods, highlighting the efficiency of the microwave approach.

ParameterMicrowave-Assisted SynthesisConventional HeatingReference
Reaction Time 10 - 20 minutes10 - 14 hours[6]
Yield High (e.g., 93%)Moderate to High[6]
Temperature 40 °C40 °C[6]
Solvent Water (Green Solvent)Often organic solvents[6]
Work-up Simple filtration, often no purification neededOften requires column chromatography[6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the microwave-assisted synthesis of pyrazolo[3,4-b]pyridines.

experimental_workflow cluster_reactants Reactants cluster_reaction Microwave Synthesis cluster_conditions Conditions cluster_product Product Isolation & Characterization A 5-Aminopyrazole D One-Pot Reaction (Solvent, Catalyst) A->D B Aldehyde B->D C Active Methylene Compound C->D E Microwave Irradiation (10-20 min, 40-130°C) D->E F Cooling & Precipitation D->F G Filtration & Washing F->G H Pure Pyrazolo[3,4-b]pyridine G->H I Characterization (NMR, MS, IR, M.P.) H->I

Caption: Experimental workflow for microwave-assisted synthesis.

Characterization Data Example

An example of characterization data for a synthesized pyrazolo[3,4-b]pyridine derivative is provided below.

Ethyl 6-amino-1,3-dimethyl-4-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate [6]

AnalysisResult
Appearance White solid
Yield 93%
Melting Point 162-164 °C
IR (cm⁻¹) 3745, 3278, 2924, 1702
¹H NMR (400 MHz, DMSO-d₆) δ 9.68 (s, 1H, NH), 8.19 (s, 2H, NH₂), ...

Conclusion

Microwave-assisted synthesis is a powerful tool for the rapid and efficient production of pyrazolo[3,4-b]pyridine libraries. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel derivatives for potential applications in drug discovery and development. The significant reduction in reaction time and the potential for cleaner products make this an attractive method for modern synthetic chemistry.

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Anticancer Activity of Pyrazolo[3,4-b]Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolo[3,4-b]pyridine derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] This class of compounds has garnered significant interest in oncology, with numerous derivatives exhibiting potent anticancer properties through diverse mechanisms of action.[1] These mechanisms include the inhibition of critical cellular targets such as cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and topoisomerase II, leading to cell cycle arrest and induction of apoptosis.[1][2][3][4][5]

These application notes provide detailed protocols for a panel of essential cell-based assays to screen and characterize the anticancer activity of novel pyrazolo[3,4-b]pyridine compounds. The workflow progresses from initial cytotoxicity screening to more in-depth mechanistic studies, including the analysis of apoptosis and cell cycle distribution.

General Experimental Workflow

The evaluation of a novel pyrazolo[3,4-b]pyridine derivative typically follows a hierarchical approach. Initial screening identifies cytotoxic potential, which is then followed by detailed mechanistic assays to understand the mode of action.

G cluster_0 Workflow for Anticancer Activity Assessment start Pyrazolo[3,4-b]pyridine Compound assay1 Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) start->assay1 decision Potent Cytotoxicity? assay1->decision assay2 Apoptosis Assays (Annexin V/PI, Caspase Activity) decision->assay2 Yes assay3 Cell Cycle Analysis (PI Staining) decision->assay3 Yes assay4 Mechanistic Studies (Western Blot for Protein Expression) decision->assay4 Yes end Characterize Mechanism of Action decision->end No assay2->end assay3->end assay4->end

Caption: High-level workflow for evaluating pyrazolo[3,4-b]pyridines.

Cell Viability and Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT to purple formazan crystals.[6][7] The concentration of these crystals, measured by absorbance, is directly proportional to the number of viable cells.[7]

Experimental Protocol: MTT Assay

This protocol is optimized for adherent cancer cell lines in a 96-well plate format.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, HCT-116, HeLa)[3]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrazolo[3,4-b]pyridine test compounds

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570-590 nm)[6][8]

Procedure:

  • Cell Seeding: Harvest and count cells during their exponential growth phase. Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compounds in complete medium. After 24 hours, remove the old medium and add 100 µL of medium containing the various compound concentrations to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.[7]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Pyrazolo[3,4-b]pyridines

The results are typically summarized by reporting the IC₅₀ values.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
9a HelaCervical Cancer2.59[3]
14g MCF-7Breast Cancer4.66[3]
14g HCT-116Colon Cancer1.98[3]
C03 Km-12Colorectal Cancer0.304[2]
8c HepG2Liver Cancer0.14 (µg/mL)[10]
12d MCF-7Breast Cancer0.18 (µg/mL)[10]
2g HepG2Liver Cancer0.01[11]

Apoptosis Detection: Annexin V/PI Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[12] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry analysis is a standard method to quantify apoptosis.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membranes, typically in late apoptosis or necrosis.[14]

Experimental Protocol: Annexin V/PI Staining

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells and treat with the pyrazolo[3,4-b]pyridine compound for the desired time.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin, neutralize with complete medium, and combine with the floating cells in a conical tube.[14]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations as per manufacturer's instructions).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_1 Apoptosis Detection Workflow (Annexin V/PI) n1 Seed & Treat Cells with Pyrazolo[3,4-b]pyridine n2 Harvest Adherent & Floating Cells n1->n2 n3 Wash Twice with Cold PBS n2->n3 n4 Resuspend in 1X Binding Buffer n3->n4 n5 Stain with Annexin V-FITC & PI n4->n5 n6 Incubate 15 min at RT in Dark n5->n6 n7 Analyze by Flow Cytometry n6->n7 n8 Quantify Live, Apoptotic, & Necrotic Cell Populations n7->n8

Caption: Protocol for detecting apoptosis via Annexin V/PI staining.

Data Presentation: Apoptosis Induction

Results are presented as the percentage of cells in each quadrant.

TreatmentConcentrationLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control -95.2 ± 2.12.5 ± 0.52.3 ± 0.6
Compound X IC₅₀60.5 ± 3.525.1 ± 2.814.4 ± 1.9
Compound X 2x IC₅₀35.8 ± 4.245.7 ± 3.918.5 ± 2.5

Data are illustrative and presented as mean ± SD.

Cell Cycle Analysis: Propidium Iodide Staining

Dysregulation of the cell cycle is a hallmark of cancer.[16] Many pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects by inducing cell cycle arrest at specific phases (e.g., G1, S, or G2/M).[3][17] Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze cell cycle distribution based on DNA content.[16]

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Treated and control cells

  • Cold PBS

  • Cold 70% Ethanol (for fixation)

  • PI/RNase Staining Buffer (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)[18]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).[16]

  • Harvesting: Harvest cells by trypsinization, transfer to a conical tube, and centrifuge at 300 x g for 5 minutes.[16]

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.[16]

  • Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[16] Incubate on ice or at -20°C for at least 2 hours (or overnight).[18]

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet twice with PBS.[16] Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate the tubes for 30 minutes at 37°C or room temperature, protected from light.[18]

  • Analysis: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16]

Data Presentation: Effect on Cell Cycle Distribution

The quantitative data should be summarized in a structured table.

TreatmentConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control -55.4 ± 3.128.2 ± 2.416.4 ± 1.8
Compound Y IC₅₀72.1 ± 4.515.5 ± 2.012.4 ± 1.5
Compound Z IC₅₀20.3 ± 2.830.1 ± 3.349.6 ± 4.1

Data are illustrative, showing Compound Y induces G1 arrest and Compound Z induces G2/M arrest.

Mechanistic Analysis: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular pathways affected by the test compound. This can be used to confirm the induction of apoptosis (e.g., cleavage of caspase-3 or PARP) or cell cycle arrest (e.g., changes in CDK or cyclin levels).[13][19]

Experimental Protocol: Western Blotting

Materials:

  • Treated and control cells

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-CDK2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent detection substrate (ECL)

Procedure:

  • Lysate Preparation: After treatment, wash cells with ice-cold PBS. Lyse cells by adding ice-cold RIPA buffer.[20] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[20]

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[20][21]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[20]

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[23]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again as in step 9. Add the ECL substrate and visualize the protein bands using an imaging system.[21]

G cluster_2 Pyrazolo[3,4-b]pyridine Signaling Inhibition compound Pyrazolo[3,4-b]pyridine Derivative kinase Protein Kinase (e.g., CDK, TRK, EGFR) compound->kinase pathway Downstream Signaling (e.g., PI3K/Akt, Ras/Erk) kinase->pathway arrest Cell Cycle Arrest kinase->arrest apoptosis Apoptosis kinase->apoptosis proliferation Cell Proliferation & Survival pathway->proliferation

Caption: Inhibition of kinase signaling by pyrazolo[3,4-b]pyridines.

References

Application Notes and Protocols for Measuring Topoisomerase II Inhibition by Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the inhibition of topoisomerase II (Topo II) by pyrazolo[3,4-b]pyridine derivatives, a promising class of potential anticancer agents. The protocols outlined below are foundational for screening and characterizing novel Topo II inhibitors.

Topoisomerase II is a critical nuclear enzyme that modulates DNA topology, playing a vital role in processes such as DNA replication, transcription, and chromosome segregation.[1] This makes it a key target for the development of anticancer drugs.[2][3] Pyrazolo[3,4-b]pyridine derivatives have emerged as a privileged heterocyclic scaffold in medicinal chemistry, with various compounds from this family demonstrating anticancer properties through mechanisms that include the inhibition of Topo II.[2]

This document details two primary in vitro assays for measuring Topo II activity and its inhibition: the DNA relaxation assay and the kinetoplast DNA (kDNA) decatenation assay.

Data Presentation: Inhibitory Activity of Pyrazolo[3,4-b]pyridines

The inhibitory potency of pyrazolo[3,4-b]pyridine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their growth inhibition percentage (GI%) against various cancer cell lines. The following tables summarize the biological activity of selected pyrazolo[3,4-b]pyridine derivatives.

Table 1: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundGrowth Inhibition Percentage (GI%)Target Cancer Cell LinesReference
8b ActiveNCI 60 cell line panel[2][4]
8c Potent and broad-spectrumNCI 60 cell line panel[2][5][6]
8e ActiveNCI 60 cell line panel[2][4]
8f ActiveNCI 60 cell line panel[2][4]
10b ActiveNCI 60 cell line panel[2][4]
10c ActiveNCI 60 cell line panel[2][4]
10e ActiveNCI 60 cell line panel[2][4]
10f ActiveNCI 60 cell line panel[2][4]
12 Weak to potentNCI 60 cell line panel[4]
Growth inhibition percentages are calculated as (100 – G%), where G% is the percentage of cell growth.[4]

Table 2: Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives against Leukemia Cell Lines

CompoundGI50 (µM)Leukemia Cell LineReference
8c 0.72K562[2]
8b 2.50 - 6.52K562, MV4-11[2][5][6]
8f 2.50 - 6.52K562, MV4-11[2][5][6]
10b 2.50 - 6.52K562, MV4-11[2][5][6]
10c 2.50 - 6.52K562, MV4-11[2][5][6]
10e 2.50 - 6.52K562, MV4-11[2][5][6]
10f 2.50 - 6.52K562, MV4-11[2][5][6]
8e > 10K562[2]

Experimental Protocols

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation, leaving the DNA in its supercoiled state.[1]

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml albumin)[7]

  • 10 mM ATP solution[1]

  • Pyrazolo[3,4-b]pyridine test compounds dissolved in DMSO

  • Vehicle control (DMSO)

  • 5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[8]

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide solution (1 µg/mL) or other DNA stain

  • Deionized water

  • Microcentrifuge tubes

  • Incubator at 37°C

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Protocol:

  • On ice, prepare a reaction mix for the desired number of assays. For each 30 µL reaction, combine:

    • 3 µL of 10x Topo II Assay Buffer

    • 3 µL of 10 mM ATP

    • 1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg/µL)

    • Variable volume of deionized water to bring the final volume to 30 µL after adding the enzyme and inhibitor.[1]

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add the desired concentration of the pyrazolo[3,4-b]pyridine test compound or DMSO (vehicle control) to the respective tubes.

  • Add diluted Topoisomerase II enzyme to each tube to initiate the reaction. The optimal amount of enzyme should be predetermined to achieve complete relaxation in the control reaction.

  • Incubate the reactions at 37°C for 30 minutes.[3]

  • Stop the reaction by adding 6 µL of 5x Stop Buffer/Gel Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Run the gel at a constant voltage (e.g., 5-10 V/cm) for 2-3 hours.[3]

  • Stain the gel with ethidium bromide solution for 30 minutes, followed by a brief destaining in water.

  • Visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than the relaxed DNA.[1]

TopoII_Relaxation_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Analysis prep_mix Prepare Reaction Mix (Buffer, ATP, pBR322) aliquot Aliquot Mix prep_mix->aliquot Dispense add_inhibitor Add Pyrazolo[3,4-b]pyridine or DMSO (Control) aliquot->add_inhibitor To each tube add_enzyme Add Topo II Enzyme add_inhibitor->add_enzyme Initiate reaction incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction Stop Reaction (Add Stop Buffer) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize under UV (Stain with EtBr) gel_electrophoresis->visualize

Workflow for the Topoisomerase II DNA Relaxation Assay.
Topoisomerase II kDNA Decatenation Assay

This assay assesses the ability of Topo II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[3] Inhibitors prevent the release of individual minicircles from the network.[1] Decatenated minicircles can enter the agarose gel, while the catenated network cannot.[8]

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topo II Assay Buffer (as above)

  • 10 mM ATP solution

  • Pyrazolo[3,4-b]pyridine test compounds dissolved in DMSO

  • Vehicle control (DMSO)

  • 5x Stop Buffer/Gel Loading Dye (as above)

  • Optional: Proteinase K

  • Optional: Chloroform:isoamyl alcohol (24:1)

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide solution (1 µg/mL) or other DNA stain

  • Deionized water

  • Microcentrifuge tubes

  • Incubator at 37°C

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Protocol:

  • On ice, prepare a reaction mix for the desired number of assays. For each 20-30 µL reaction, combine:

    • 2-3 µL of 10x Topo II Assay Buffer

    • 2-3 µL of 10 mM ATP

    • 200 ng of kDNA[3]

    • Variable volume of deionized water to bring to the final volume.

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add the desired concentration of the pyrazolo[3,4-b]pyridine test compound or DMSO (vehicle control) to the respective tubes.[3]

  • Add diluted Topoisomerase II enzyme to each tube to initiate the reaction. The optimal amount of enzyme should be predetermined to achieve complete decatenation in the control reaction.

  • Incubate the reactions at 37°C for 30 minutes.[3][7]

  • Stop the reaction by adding 4-6 µL of 5x Stop Buffer/Gel Loading Dye.[8]

  • Optional: For cleaner results, the reaction can be stopped by adding 1/10 volume of 10% SDS, followed by digestion with proteinase K (50 µg/ml) for 15 minutes at 37°C. An extraction with chloroform:isoamyl alcohol can then be performed.[9][10]

  • Load the samples onto a 1% agarose gel. Include decatenated and linear kDNA markers for reference.[8]

  • Run the gel at a high voltage (e.g., 100-250 V) until the dye front has migrated 4-6 cm.[9]

  • Stain the gel with ethidium bromide solution for 30 minutes, followed by a brief destaining in water.

  • Visualize the DNA bands under UV light. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.[8]

TopoII_Decatenation_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Analysis prep_mix Prepare Reaction Mix (Buffer, ATP, kDNA) aliquot Aliquot Mix prep_mix->aliquot Dispense add_inhibitor Add Pyrazolo[3,4-b]pyridine or DMSO (Control) aliquot->add_inhibitor To each tube add_enzyme Add Topo II Enzyme add_inhibitor->add_enzyme Initiate reaction incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction Stop Reaction (Add Stop Buffer) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize under UV (Stain with EtBr) gel_electrophoresis->visualize

Workflow for the Topoisomerase II kDNA Decatenation Assay.

Mechanism of Topoisomerase II Inhibition

Topoisomerase II functions by creating a transient double-strand break in one DNA duplex (the G-segment) to allow another duplex (the T-segment) to pass through, a process that requires ATP hydrolysis.[3][11] Topo II inhibitors can be broadly classified into two categories: catalytic inhibitors and Topo II poisons.

  • Catalytic inhibitors interfere with the enzymatic cycle of Topo II, for example, by preventing ATP binding or blocking the enzyme's interaction with DNA.[11]

  • Topo II poisons , such as etoposide, stabilize the covalent intermediate of the reaction, known as the "cleavable complex," where the enzyme is covalently bound to the 5'-termini of the cleaved DNA.[1] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][2]

The pyrazolo[3,4-b]pyridine derivative, compound 8c, has been shown to significantly inhibit the DNA relaxation activity of Topoisomerase IIα in a dose-dependent manner, comparable to etoposide, suggesting it may act as a Topo II poison.[2][5][6]

TopoII_Inhibition_Pathway cluster_topo_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by Pyrazolo[3,4-b]pyridines cluster_outcome Cellular Outcome topo_binds_dna Topo II binds to DNA G-segment t_segment_capture T-segment capture topo_binds_dna->t_segment_capture g_segment_cleavage G-segment cleavage (Cleavable Complex) t_segment_capture->g_segment_cleavage t_segment_passage T-segment passage g_segment_cleavage->t_segment_passage religation_blocked DNA Re-ligation Blocked g_segment_cleavage->religation_blocked Inhibition of ligation g_segment_ligation G-segment ligation t_segment_passage->g_segment_ligation t_segment_release T-segment release g_segment_ligation->t_segment_release t_segment_release->topo_binds_dna Cycle repeats inhibitor Pyrazolo[3,4-b]pyridine (e.g., Compound 8c) stabilization Stabilization of Cleavable Complex inhibitor->stabilization stabilization->g_segment_cleavage dsbs Accumulation of Double-Strand Breaks religation_blocked->dsbs cell_cycle_arrest Cell Cycle Arrest (S-phase) dsbs->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Mechanism of Topoisomerase II inhibition by poisons.

References

Application Notes and Protocols: 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile and its derivatives represent a cornerstone in modern medicinal chemistry. This pyrazolopyridine scaffold is a "privileged structure," meaning it can bind to multiple, diverse biological targets, leading to a broad range of therapeutic applications. Primarily, the title compound serves as a crucial chemical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators, such as Riociguat and Vericiguat, which are pivotal in treating pulmonary hypertension and heart failure. Furthermore, the inherent structural motifs of the 1H-pyrazolo[3,4-b]pyridine core make it an exceptionally versatile template for the development of potent and selective kinase inhibitors targeting key signaling pathways implicated in oncology, including Fibroblast Growth Factor Receptor (FGFR) and Tropomyosin Receptor Kinase (TRK). This document provides detailed application notes on its utility, quantitative data on derivative compounds, and comprehensive protocols for relevant biological assays.

Part 1: Application as a Key Intermediate for Soluble Guanylate Cyclase (sGC) Stimulators

The most prominent application of this compound is as a key building block in the synthesis of Riociguat.[1][2][3] A fluorinated analog, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, is similarly a key intermediate for Vericiguat.[4] Both Riociguat and Vericiguat are potent, direct stimulators of soluble guanylate cyclase, an essential enzyme in the nitric oxide (NO) signaling pathway.[5][6]

Mechanism of Action: The NO-sGC-cGMP Pathway

Soluble guanylate cyclase is a key enzyme that, upon activation by nitric oxide (NO), converts guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[7][8] cGMP, in turn, mediates a variety of physiological responses, most notably the relaxation of vascular smooth muscle, leading to vasodilation.[7] In conditions like pulmonary hypertension and heart failure, the NO-sGC-cGMP pathway is impaired due to reduced NO bioavailability or sGC dysfunction.[9][10]

sGC stimulators like Riociguat and Vericiguat have a dual mode of action:

  • Direct Stimulation: They directly stimulate sGC independent of NO, increasing cGMP production.[5][11]

  • Sensitization to NO: They sensitize sGC to even low levels of endogenous NO, amplifying the signaling response.[5][11]

This dual action restores the vasodilatory, anti-proliferative, and anti-fibrotic effects of the cGMP pathway.[5]

sGC_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell eNOS eNOS NO NO eNOS->NO synthesizes LArg L-Arginine LArg->eNOS sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation (Smooth Muscle Relaxation) PKG->Relaxation NO->sGC activates Riociguat Riociguat / Vericiguat Riociguat->sGC directly stimulates & sensitizes to NO

Fig 1. Mechanism of sGC Stimulators in the NO-sGC-cGMP Pathway.
Quantitative Data: sGC Stimulator Potency

The potency of drugs derived from the pyrazolopyridine scaffold is typically measured by their half-maximal effective concentration (EC50) in cellular or enzymatic assays.

CompoundTargetAssay ConditionEC50 (nM)Citation(s)
Riociguat sGCRecombinant sGC, aloneStimulates up to 73-fold over baseline[4][11]
sGCRecombinant sGC, with NO donorStimulates up to 112-fold over baseline[4][11]
Vericiguat sGCCHO cells overexpressing rat sGC1005 ± 145[2][12]
sGCCHO cells overexpressing rat sGC, + 30 nM SNAP (NO Donor)39.0 ± 5.1[12]
sGCCHO cells overexpressing rat sGC, + 100 nM SNAP (NO Donor)10.6 ± 1.7[2][12]

Part 2: Application as a Scaffold for Kinase Inhibitors

The 1H-pyrazolo[3,4-b]pyridine core is a highly effective "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of various protein kinases. This makes it an ideal starting point for designing potent and selective kinase inhibitors, primarily for cancer therapy.

Targeted Signaling Pathways: FGFR and TRK

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have shown significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin Receptor Kinases (TRKs).

  • FGFR Signaling: The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers. Inhibitors block the autophosphorylation of the receptor, thereby shutting down downstream pro-survival pathways like RAS-MAPK and PI3K-AKT.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 phosphorylates FGF FGF Ligand FGF->FGFR binds GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolopyridine FGFR Inhibitor Inhibitor->FGFR inhibits

Fig 2. Inhibition of the FGFR Signaling Pathway.
  • TRK Signaling: The TRK family of neurotrophin receptors (TRKA, TRKB, TRKC) are essential for neuronal development and survival. Gene fusions involving TRK genes can lead to the formation of oncogenic fusion proteins that drive various cancers. TRK inhibitors block these fusion proteins, preventing the activation of downstream pathways like RAS/MAPK and PI3K/AKT.

Quantitative Data: Kinase Inhibitor Potency

The inhibitory potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values.

Compound IDTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Target Cancer Cell LineCitation(s)
Compound 4a FGFR10.31.7H1581 (FGFR1-driven)[11]
VEGFR2365.9> 10,000-[11]
Compound 7n FGFR10.41.1H1581 (FGFR1-driven)[11]
FGFR20.7--[11]
FGFR32.0--[11]
VEGFR2422.7--[11]
Compound C03 TRKA56304Km-12 (TRKA fusion)[13]
TRKA-> 40,000MCF-7 (TRKA-independent)[13]
Compound 15y TBK10.2--[14]

Part 3: Experimental Protocols

Protocol 1: In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol describes a method to determine the stimulatory activity of a test compound on sGC using a recombinant enzyme and measuring cGMP production.

sGC_Assay_Workflow start Start prep_reagents Prepare Reagents: - Purified sGC Enzyme - Test Compound Dilutions - GTP Substrate Solution - Reaction Buffer start->prep_reagents incubation Incubate sGC with Test Compound (10-15 min at 37°C) prep_reagents->incubation initiate_rxn Initiate Reaction: Add GTP Solution incubation->initiate_rxn run_rxn Incubate Reaction (10 min at 37°C) initiate_rxn->run_rxn terminate_rxn Terminate Reaction (e.g., with EDTA or heat) run_rxn->terminate_rxn quantify Quantify cGMP Production (e.g., ELISA, TR-FRET, or Radioimmunoassay) terminate_rxn->quantify analyze Data Analysis: - Plot Dose-Response Curve - Calculate EC50 Value quantify->analyze end End analyze->end

Fig 3. Workflow for an in vitro sGC Activity Assay.

Materials:

  • Purified, recombinant human sGC

  • Test compound (e.g., a derivative of this compound)

  • Guanosine-5'-triphosphate (GTP)

  • Reaction Buffer (e.g., 50 mM TEA-HCl, pH 7.5, 2 mM MgCl2, 0.5 mM IBMX, 1 mM DTT)

  • cGMP quantification kit (e.g., ELISA or TR-FRET based)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute into the Reaction Buffer to achieve the final desired concentrations.

  • Reaction Setup: In a 96-well plate, add the diluted test compound and the purified sGC enzyme. Include controls for baseline activity (vehicle only) and maximum stimulation (e.g., a known activator like BAY 41-2272 or an NO donor).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding GTP to each well.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Termination: Stop the reaction by adding a termination buffer (e.g., containing EDTA to chelate Mg2+).

  • cGMP Quantification: Measure the amount of cGMP produced in each well using a commercially available detection kit according to the manufacturer's instructions.

  • Data Analysis: Subtract the background signal (no enzyme control). Plot the cGMP concentration against the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET Method)

This protocol outlines a general method for determining the IC50 value of a pyrazolopyridine derivative against a target kinase (e.g., FGFR1) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase Enzyme (e.g., FGFR1) - Substrate Peptide (biotinylated) - ATP - Test Compound Dilutions start->prep_reagents incubation Pre-incubate Kinase with Test Compound (15-30 min at RT) prep_reagents->incubation initiate_rxn Initiate Kinase Reaction: Add ATP/Substrate Mix incubation->initiate_rxn run_rxn Incubate Reaction (60 min at RT) initiate_rxn->run_rxn stop_and_detect Stop Reaction & Add Detection Reagents: - Europium-labeled anti-phospho antibody - Streptavidin-Allophycocyanin (SA-APC) run_rxn->stop_and_detect read_plate Incubate and Read Plate (TR-FRET Signal) stop_and_detect->read_plate analyze Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 Value read_plate->analyze end End analyze->end

Fig 4. Workflow for an in vitro TR-FRET Kinase Assay.

Materials:

  • Recombinant active kinase (e.g., FGFR1)

  • Biotinylated peptide substrate specific for the kinase

  • Adenosine-5'-triphosphate (ATP)

  • Test compound (pyrazolopyridine derivative)

  • Kinase reaction buffer

  • TR-FRET detection reagents: Europium-labeled anti-phosphopeptide antibody (donor) and Streptavidin-Allophycocyanin (SA-APC, acceptor)

  • Stop/Detection buffer

  • 384-well low-volume microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Preparation: Create a 10-point serial dilution of the test inhibitor in DMSO.

  • Reaction Setup: Add the diluted inhibitor to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) for 0% inhibition and "no enzyme" for 100% inhibition controls.

  • Enzyme Addition: Add the kinase enzyme solution to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix and incubate the plate for 20-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the biotinylated substrate and ATP. The ATP concentration should be close to the Km for the specific kinase.

  • Reaction Incubation: Cover the plate and incubate for 60-90 minutes at room temperature.

  • Detection: Stop the reaction by adding the Stop/Detection buffer containing the Europium-labeled antibody and SA-APC.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio and then determine the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value.

Conclusion

This compound is a compound of significant interest in drug discovery, not for its direct biological activity, but as a foundational scaffold. Its role as an intermediate in the synthesis of sGC stimulators has led to approved therapies for cardiopulmonary diseases. Concurrently, the broader 1H-pyrazolo[3,4-b]pyridine framework continues to be a rich source of novel kinase inhibitors for oncology. The protocols and data provided herein serve as a guide for researchers aiming to explore and leverage the therapeutic potential of this versatile chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 1H-pyrazolo[3,4-b]pyridine core?

A1: The 1H-pyrazolo[3,4-b]pyridine core is typically synthesized through two main strategies. The first involves the construction of a pyridine ring onto a pre-existing pyrazole scaffold. This is often achieved by reacting a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] The second common approach is the formation of the pyrazole ring onto a pre-existing pyridine, for example, by reacting a 2-chloro-3-cyanopyridine derivative with hydrazine.[2]

Q2: What is the primary challenge when introducing the 2-fluorobenzyl group onto the 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile core?

A2: The primary challenge is controlling the regioselectivity of the N-alkylation. The pyrazolo[3,4-b]pyridine ring system has two nitrogen atoms in the pyrazole ring (N1 and N2) that can be alkylated. This often leads to the formation of a mixture of two regioisomers: the desired N1-alkylated product and the undesired N2-alkylated isomer. The ratio of these isomers can be difficult to control and their separation can be challenging due to their similar physicochemical properties.[3][4]

Q3: Can the nitrile group at the C3 position react under the conditions used for N-benzylation?

A3: Yes, the nitrile group can be sensitive to both acidic and basic conditions. If the N-benzylation is carried out in the presence of strong acids or bases, or if the work-up procedure involves harsh pH conditions, the nitrile group can undergo hydrolysis to form the corresponding amide or even the carboxylic acid as a byproduct.[2]

Q4: What are the recommended purification techniques to separate the desired N1-isomer from the N2-isomer?

A4: Flash column chromatography is the most commonly employed method for separating N1 and N2 regioisomers of pyrazolo[3,4-b]pyridines.[3][4] The choice of eluent is critical, and a gradient of non-polar to polar solvents, such as hexane and ethyl acetate, is often a good starting point. In some cases, specialized chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with mixed-mode or specialized columns may be necessary to achieve baseline separation.[5]

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Presence of an Unexpected Isomer in the Final Product

Question: My NMR and LC-MS analysis show the presence of two major products with the same mass, but different retention times and spectroscopic properties. What is the likely cause and how can I resolve this?

Answer: The most probable cause is the formation of the N2-benzylated regioisomer alongside your desired N1-benzylated product.

Troubleshooting Steps:

  • Confirm the Isomer Structures: Utilize advanced NMR techniques such as NOESY and 1H-13C/15N HMBC to definitively assign the structures of the two isomers.

  • Optimize Reaction Conditions for Regioselectivity:

    • Solvent and Base: The choice of solvent and base can influence the N1/N2 ratio. It is advisable to screen different combinations. For instance, using a polar aprotic solvent like DMF with a carbonate base is a common starting point.

    • Temperature: Lowering the reaction temperature may improve regioselectivity in some cases.

  • Purification Strategy:

    • Column Chromatography: Carefully optimize the solvent system for your column chromatography. A shallow gradient of ethyl acetate in hexane is often effective.

    • HPLC: If column chromatography fails to provide adequate separation, consider using preparative HPLC. A C18 column with a mobile phase of acetonitrile and water, potentially with a pH modifier like formic acid, can be a good starting point for method development.[5][6]

Issue 2: Low Yield of the Desired Product

Question: I am getting a very low yield of my target molecule. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, and formation of side products.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure that your starting 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile and 2-fluorobenzyl bromide are of high purity. Impurities can interfere with the reaction.[3]

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and prevent product degradation from prolonged reaction times or excessive heat.[3]

  • Reaction Conditions:

    • Temperature: Suboptimal temperature can lead to an incomplete reaction. Ensure the reaction is conducted at the appropriate temperature as determined by your optimization studies.[3]

    • Base Stoichiometry: Ensure the correct stoichiometry of the base is used to deprotonate the pyrazole nitrogen effectively.

  • Work-up Procedure: A proper work-up is crucial to remove unreacted starting materials and inorganic salts which can complicate purification and affect the final yield.[3]

Issue 3: Presence of a Byproduct with a Higher Molecular Weight

Question: My mass spectrometry analysis shows a peak corresponding to the desired product plus 18 amu (M+18). What is this impurity?

Answer: This impurity is likely the corresponding amide, formed by the hydrolysis of the nitrile group.

Troubleshooting Steps:

  • Review Reaction and Work-up Conditions: Avoid strongly acidic or basic conditions during the reaction and work-up. If a basic wash is necessary, use a mild base and minimize the contact time.

  • Purification: The amide is generally more polar than the nitrile. It can usually be separated from the desired product by column chromatography. You may need to increase the polarity of the eluent to effectively remove the amide.

Quantitative Data Summary

The regioselectivity of the N-benzylation of 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile can be influenced by various factors. Below is a table summarizing typical observations for this type of reaction.

ParameterConditionN1-isomer Yield (%)N2-isomer Yield (%)Notes
Reaction Conditions K₂CO₃, DMF, 80 °C40-6040-60The formation of regioisomers is a significant challenge, with ratios often approaching 1:1.[1]
NaH, THF, 0 °C to rtPotentially higher N1 selectivityPotentially lower N2 selectivityThe use of a stronger base in a less polar solvent may favor the formation of the thermodynamically more stable N1-isomer.
Purification Silica Gel Column Chromatography (Hexane/Ethyl Acetate gradient)>95 (after separation)>95 (after separation)Efficient separation is crucial for obtaining the pure desired product.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

  • 2-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the N1 and N2 isomers.

Visualizations

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions A 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile C Base (e.g., K₂CO₃), Solvent (e.g., DMF) A->C B 2-Fluorobenzyl bromide B->C D This compound (Desired Product) C->D N1-alkylation E 2-(2-fluorobenzyl)-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile (N2-isomer) C->E N2-alkylation F 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (Hydrolysis Product) D->F Hydrolysis (H₂O, acid/base) G start Isomer mixture detected (N1 and N2) decision1 Is separation by column chromatography effective? start->decision1 action3 Optimize reaction conditions for regioselectivity: - Screen bases and solvents - Adjust temperature start->action3 action1 Optimize column chromatography: - Adjust solvent gradient - Try different solvent systems decision1->action1 No end Pure N1-isomer obtained decision1->end Yes decision2 Separation still not achieved? action1->decision2 action2 Consider preparative HPLC decision2->action2 Yes decision2->end No action3->start Re-run reaction

References

Optimization of reaction conditions for N-1 benzylation of pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-1 benzylation of pyrazolo[3,4-b]pyridines. This guide addresses common experimental challenges and offers strategies for optimizing reaction conditions to achieve desired product yields and regioselectivity.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am attempting the N-1 benzylation of my pyrazolo[3,4-b]pyridine derivative, but I am observing very low yield or no formation of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield in N-alkylation reactions is a common challenge that can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the pyrazolo[3,4-b]pyridine starting material and the benzyl halide are of high purity. Impurities can consume reagents or inhibit the reaction.

    • Recommendation: Purify starting materials if necessary. For instance, recrystallization can be an effective method for solid starting materials.

  • Base Strength and Stoichiometry: The choice and amount of base are critical for the deprotonation of the pyrazole nitrogen. An inappropriate base may not be strong enough to generate the nucleophile, while an excess of a very strong base can lead to side reactions.

    • Recommendation: Screen a variety of bases with different strengths, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). Ensure at least one equivalent of the base is used.

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can result in an incomplete reaction or degradation of the product.[1]

    • Recommendation: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the reaction kinetics.

    • Recommendation: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally effective for this type of reaction. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the benzyl halide.

Issue 2: Poor Regioselectivity (Formation of N-2 Isomer)

Question: My reaction is producing a mixture of N-1 and N-2 benzylated isomers, and the N-2 isomer is a significant byproduct. How can I improve the regioselectivity towards the N-1 position?

Answer: The formation of regioisomers is a known challenge in the alkylation of pyrazole-containing systems.[1] Several factors influence the N-1/N-2 selectivity:

  • Steric Hindrance: The substitution pattern on your pyrazolo[3,4-b]pyridine core can influence which nitrogen is more accessible. Bulky substituents near the N-2 position may favor N-1 alkylation.

  • Choice of Base and Solvent: The reaction conditions can significantly impact the regioselectivity. The combination of the base and solvent can influence the ionic character of the pyrazole anion and the transition state of the reaction.

    • Recommendation: A systematic screening of bases and solvents is highly recommended. For instance, using a milder base like K₂CO₃ in a polar aprotic solvent like DMF often favors N-1 alkylation. In some related heterocyclic systems, the use of sodium hydride in tetrahydrofuran (THF) has been shown to provide high N-1 selectivity.

  • Counter-ion Effects: The cation of the base can influence the regioselectivity. Cesium salts (e.g., Cs₂CO₃) are known to sometimes favor N-1 alkylation due to the large size of the cesium ion.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my N-1 benzylated product from the reaction mixture. What are the recommended purification strategies?

Answer: The purification of pyrazolo[3,4-b]pyridine derivatives can be challenging due to their polarity and the potential for co-eluting byproducts.[1]

  • Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and the excess base. This typically involves quenching the reaction, extracting the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane), washing with water and brine, and drying over an anhydrous salt like sodium sulfate (Na₂SO₄).[1]

  • Column Chromatography: Flash column chromatography using silica gel is the most common method for separating the desired product from unreacted starting materials, the N-2 isomer, and other byproducts.[1]

    • Stationary Phase: Silica gel is typically used.[1]

    • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A gradient elution is often effective for separating closely related isomers.[1]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure crystalline material. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent for recrystallizing such compounds.[1]

Data Presentation

The following tables summarize representative quantitative data to guide the optimization of your reaction conditions for the N-1 benzylation of a model 4-phenyl-1H-pyrazolo[3,4-b]pyridine.

Table 1: Effect of Base on N-1 Benzylation

EntryBase (1.2 equiv.)SolventTemperature (°C)Time (h)N-1 Isomer Yield (%)N-2 Isomer Yield (%)
1K₂CO₃DMF80126520
2Cs₂CO₃DMF80127515
3NaH (60% in oil)THFrt685<5
4Et₃NMeCNreflux243010

Table 2: Effect of Solvent on N-1 Benzylation with Cs₂CO₃

EntryBase (1.2 equiv.)SolventTemperature (°C)Time (h)N-1 Isomer Yield (%)N-2 Isomer Yield (%)
1Cs₂CO₃DMF80127515
2Cs₂CO₃MeCNreflux187025
3Cs₂CO₃Acetonereflux245530
4Cs₂CO₃Toluenereflux244015

Experimental Protocols

General Procedure for N-1 Benzylation of 4-phenyl-1H-pyrazolo[3,4-b]pyridine

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-phenyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.).

  • Add anhydrous solvent (e.g., THF or DMF, to make a 0.1-0.2 M solution).

  • Stir the solution at room temperature and add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stir the resulting mixture at room temperature for 30 minutes to allow for deprotonation.

  • Add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC. The reaction can be stirred at room temperature or heated as determined by optimization studies.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-1 benzylated pyrazolo[3,4-b]pyridine.

Visualizations

TroubleshootingWorkflow start Start: N-1 Benzylation Reaction check_yield Check Reaction Outcome (TLC, LC-MS) start->check_yield low_yield Low/No Yield check_yield->low_yield Issue isomer_issue Poor Regioselectivity (N-1 vs N-2) check_yield->isomer_issue Issue good_yield Successful Reaction Proceed to Purification check_yield->good_yield OK ts_yield_start Troubleshoot Low Yield low_yield->ts_yield_start ts_isomer_start Troubleshoot Regioselectivity isomer_issue->ts_isomer_start check_reagents Purity of Starting Materials? ts_yield_start->check_reagents purify_reagents Purify/Recrystallize Starting Materials check_reagents->purify_reagents Impure check_base Base Strength/Stoichiometry? check_reagents->check_base Pure purify_reagents->start Retry screen_bases Screen Bases (e.g., NaH, Cs₂CO₃, K₂CO₃) check_base->screen_bases Suboptimal check_conditions Temp./Time/Solvent? check_base->check_conditions Optimal screen_bases->start Retry optimize_conditions Optimize Temp. & Time Use Anhydrous Solvent check_conditions->optimize_conditions Suboptimal optimize_conditions->start Retry check_base_solvent Base/Solvent Combination? ts_isomer_start->check_base_solvent screen_base_solvent Screen Base/Solvent Pairs (e.g., NaH/THF, Cs₂CO₃/DMF) check_base_solvent->screen_base_solvent Suboptimal check_sterics Steric Hindrance? check_base_solvent->check_sterics Optimal screen_base_solvent->start Retry consider_sterics Consider Steric Effects of Substituents check_sterics->consider_sterics Yes consider_sterics->screen_base_solvent

Caption: Troubleshooting workflow for N-1 benzylation of pyrazolo[3,4-b]pyridines.

References

Technical Support Center: Purification of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the purification of this compound.

Recrystallization

Q1: What is a good starting point for selecting a recrystallization solvent?

A1: An ideal solvent for recrystallization should dissolve the compound at elevated temperatures but not at room temperature. For this compound, which is a polar heterocyclic compound, good starting solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.[1]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities. To troubleshoot this, you can:

  • Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]

  • Try a different solvent with a lower boiling point.[3]

  • If impurities are suspected, first purify the compound by column chromatography.[2]

Q3: No crystals are forming, even after the solution has cooled. What steps can I take to induce crystallization?

A3: If crystals do not form, the solution may not be sufficiently supersaturated. You can try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[3]

  • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.[3]

  • Concentration: Reduce the volume of the solvent by slow evaporation or gentle heating to increase the concentration of the compound.[3]

  • Lower Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound.[3]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can result from using too much solvent or premature filtration. To improve your yield:

  • If the mother liquor (the solution remaining after crystallization) is still available, you can concentrate it to recover more of your compound.[2]

  • Ensure that the solution is sufficiently cooled for an adequate amount of time to allow for complete crystallization before filtering.[2]

Column Chromatography

Q5: What is a recommended solvent system for flash column chromatography of this compound?

A5: For polar, nitrogen-containing heterocyclic compounds like pyrazolo[3,4-b]pyridines, a common approach is to use a gradient of a non-polar solvent and a polar solvent. A good starting point is a gradient of hexane and ethyl acetate.[4] You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. A specific literature example for a pyrazolo[3,4-b]pyridine derivative used a 4:6 mixture of ethyl acetate and hexane.[5]

Q6: My compound is not separating from a closely-eluting impurity. How can I improve the separation?

A6: To improve the separation of compounds with similar polarities, you can:

  • Use a shallower gradient: A slower, more gradual increase in the polar solvent concentration can enhance resolution.[6]

  • Try a different solvent system: Sometimes, changing one of the solvents can alter the selectivity of the separation. For example, you could try dichloromethane/methanol or toluene/acetone systems.

  • Use a different stationary phase: If separation on silica gel is proving difficult, consider using alumina or a bonded-phase silica gel.

Q7: My compound appears to be reacting on the silica gel column. What can I do?

A7: Some compounds can be sensitive to the acidic nature of standard silica gel. To mitigate this:

  • Deactivate the silica gel: You can use a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine, to neutralize the acidic sites on the silica gel.[6]

  • Use a different adsorbent: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.

Potential Impurities

Understanding the potential impurities is crucial for developing an effective purification strategy. As this compound is an intermediate in the synthesis of drugs like Riociguat, potential impurities can arise from the starting materials and side reactions.[7][8]

Impurity TypePotential Source
Unreacted Starting MaterialsIncomplete reaction during synthesis.
Isomeric ByproductsPositional isomers such as 1-(3-fluorobenzyl) or 1-(4-fluorobenzyl) derivatives may form if the starting fluorobenzyl bromide is not pure.[9]
Hydrolysis ProductThe nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH2) or a carboxylic acid (-COOH) if water is present during the synthesis or workup.
Over-alkylation ProductsDialkylation of the pyrazole ring, though less common.
SolventsResidual solvents from the reaction or purification steps, such as DMF, methanol, or ethyl acetate.[8]

Experimental Protocols

Protocol 1: Recrystallization

This is a general procedure and the choice of solvent should be optimized for your specific case.

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cool. Common solvents to test include ethanol, isopropanol, ethyl acetate, and acetonitrile.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol provides a general guideline for purification using silica gel.

  • Column Packing: Prepare a glass column with a frit and a stopcock. Pack the column with silica gel (230-400 mesh) using the "wet" method by making a slurry of the silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, for less soluble compounds, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent mixture. Collect fractions in test tubes.

  • Gradient: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 50% ethyl acetate in hexane.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product AssessPurity Assess Purity (TLC, NMR) Crude->AssessPurity ColumnChromatography Column Chromatography AssessPurity->ColumnChromatography Significant Impurities Recrystallization Recrystallization AssessPurity->Recrystallization Minor Impurities ColumnChromatography->Recrystallization Further Purification PureProduct Pure Product ColumnChromatography->PureProduct Recrystallization->PureProduct

Caption: General workflow for the purification of this compound.

CrystallizationTroubleshooting decision decision action action start Crystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No action_oil Reheat, add more solvent, and cool slowly oiling_out->action_oil Yes low_yield Low Yield? no_crystals->low_yield No action_no_crystals Scratch flask, add seed crystal, concentrate solution, or cool further no_crystals->action_no_crystals Yes success Successful Crystallization low_yield->success No action_low_yield Concentrate mother liquor low_yield->action_low_yield Yes action_oil->start action_no_crystals->start action_low_yield->success

Caption: Troubleshooting decision tree for common crystallization issues.

References

Stability testing of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. The following information is designed to address common issues encountered during stability testing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing stability testing on this compound?

A1: Stability testing, specifically through forced degradation or stress testing, is crucial for several reasons. It helps to understand the intrinsic stability of the molecule and identify its likely degradation products and pathways.[1][2] This information is vital for the development of a stable pharmaceutical formulation, the selection of appropriate packaging and storage conditions, and for establishing the shelf-life of the drug substance.[2][3] Furthermore, these studies are a regulatory requirement by agencies like the FDA and are essential for the development and validation of stability-indicating analytical methods.[1][2][4]

Q2: When should forced degradation studies be performed during drug development?

A2: According to FDA guidance, formal stress testing should be performed during Phase III of the regulatory submission process.[1][3] However, it is highly recommended to start preliminary degradation studies earlier in the drug development process to gain more information about the molecule's stability, which can inform formulation development.[1] These studies are typically conducted on a single batch of the drug substance.[1][3]

Q3: What are the typical stress conditions for forced degradation studies?

A3: Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation pathways.[1] The common stress conditions include:

  • Acid Hydrolysis: Typically using 0.1 M to 1 M hydrochloric acid or sulfuric acid.[1]

  • Base Hydrolysis: Typically using 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[1]

  • Oxidation: Using an oxidizing agent such as hydrogen peroxide.[5]

  • Thermal Degradation: Exposing the solid drug substance to elevated temperatures, often in increments of 10°C above accelerated testing conditions (e.g., 50°C, 60°C, 70°C).[1][6]

  • Humidity: Exposing the solid drug substance to high relative humidity, for instance, 75% RH or higher.[3][6]

  • Photostability: Exposing the drug substance to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.[6]

Troubleshooting Guide

Problem 1: No degradation is observed under initial stress conditions.

  • Possible Cause: The initial stress conditions may not be harsh enough to induce degradation of the stable pyrazolopyridine ring system.

  • Troubleshooting Steps:

    • Increase Temperature: For hydrolytic and thermal studies, if no degradation is seen at room temperature, gradually increase the temperature to 50-70°C.[1]

    • Increase Reagent Concentration: For acid and base hydrolysis, a higher concentration of the acid or base (e.g., up to 1 M) can be used.

    • Extend Exposure Time: The duration of the stress test can be extended, but it should generally not exceed 7-14 days for solution studies.[1]

    • Use of Co-solvents: If the compound has poor aqueous solubility, a co-solvent can be used to dissolve it in the acidic or basic media. The choice of co-solvent should be based on the drug substance's structure.[1]

Problem 2: The drug substance degrades too rapidly, preventing the identification of intermediate degradation products.

  • Possible Cause: The stress conditions are too aggressive.

  • Troubleshooting Steps:

    • Reduce Temperature: Lower the temperature of the study.

    • Decrease Reagent Concentration: Use a lower concentration of the acid, base, or oxidizing agent.

    • Shorten Exposure Time: Analyze samples at earlier time points to capture the initial degradation products. The goal is to achieve a target degradation of about 1-30%.[5]

Problem 3: Poor peak shape or resolution in the HPLC analysis of stressed samples.

  • Possible Cause 1: The pH of the injected sample is incompatible with the mobile phase.

  • Troubleshooting Step 1: Neutralize the acidic or basic samples with a suitable acid, base, or buffer before injection to prevent further decomposition and to ensure compatibility with the HPLC column.[1]

  • Possible Cause 2: The degradation products are co-eluting with the parent compound or with each other.

  • Troubleshooting Step 2: The analytical method is not "stability-indicating." The HPLC method needs to be optimized. This can involve changing the column, mobile phase composition, gradient, or detector wavelength. The goal is to develop a method that can separate the active ingredient from all potential degradation products and impurities.[1]

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Assay of Active Substance% DegradationNumber of Degradants
Acid Hydrolysis 0.1 M HCl2460
1 M HCl2460
Base Hydrolysis 0.1 M NaOH2460
1 M NaOH2460
Oxidation 3% H₂O₂2425 (RT)
30% H₂O₂2425 (RT)
Thermal (Solid) Dry Heat4870
Humidity (Solid) 90% RH4825 (RT)
Photolytic (Solid) ICH Q1B Option 2--
Photolytic (Solution) ICH Q1B Option 2--
Control Sample No Stress--

Experimental Protocols

1. General Sample Preparation for Stress Studies:

A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Acid Hydrolysis Protocol:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).[5]

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Repeat the experiment with 1 M HCl.

3. Base Hydrolysis Protocol:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60°C for a specified time.[5]

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Repeat the experiment with 1 M NaOH.

4. Oxidative Degradation Protocol:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for a specified time.

  • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Repeat the experiment with a higher concentration of hydrogen peroxide if no degradation is observed.

5. Thermal Degradation Protocol (Solid State):

  • Place a known amount of the solid drug substance in a vial.

  • Expose the vial to a high temperature (e.g., 70°C) in a calibrated oven for a specified duration.

  • At the end of the study, dissolve the solid in a suitable solvent and dilute to a known concentration for HPLC analysis.

6. Photostability Protocol:

  • Expose the drug substance (both in solid form and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6]

  • A control sample should be protected from light by wrapping the vial in aluminum foil.

  • After the exposure period, analyze the samples by HPLC.

7. Analytical Method:

A stability-indicating HPLC method is crucial for these studies. A common approach is to use a reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile or methanol. A UV detector is typically used for quantification.[7][8]

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Outcome DrugSubstance Drug Substance Acid Acid Hydrolysis DrugSubstance->Acid Base Base Hydrolysis DrugSubstance->Base Oxidation Oxidation DrugSubstance->Oxidation Thermal Thermal DrugSubstance->Thermal Photo Photolytic DrugSubstance->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization (LC-MS, NMR) HPLC->Characterization If degradants > threshold Report Stability Profile & Degradation Pathways HPLC->Report Characterization->Report Troubleshooting_Logic Start Perform Initial Stress Test CheckDeg Significant Degradation? Start->CheckDeg IncreaseStress Increase Stress Severity (Temp, Conc, Time) CheckDeg->IncreaseStress No CheckTooMuchDeg Degradation > 30%? CheckDeg->CheckTooMuchDeg Yes IncreaseStress->Start Re-run Test DecreaseStress Decrease Stress Severity (Temp, Conc, Time) DecreaseStress->Start Re-run Test Proceed Proceed to Analysis CheckTooMuchDeg->DecreaseStress Yes CheckTooMuchDeg->Proceed No

References

Troubleshooting low yields in multi-component reactions of pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-component synthesis of pyrazolo[3,4-d]pyrimidines, with a focus on addressing issues of low yields.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am attempting a multi-component reaction to synthesize a pyrazolo[3,4-d]pyrimidine derivative, but I am observing a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the multi-component synthesis of pyrazolo[3,4-d]pyrimidines are a common challenge. Several factors can contribute to this issue. Below is a systematic guide to troubleshooting the problem:

  • Purity of Starting Materials: The purity of your reactants, particularly the aminopyrazole derivative, is critical. Impurities can act as catalysts for side reactions or inhibit the desired reaction pathway.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify reactants if necessary before use. Verify the purity using techniques like NMR or melting point analysis.

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields.

    • Temperature and Reaction Time: The reaction may require specific temperature control. Some reactions proceed at room temperature, while others need heating to overcome the activation energy.[1] Insufficient or excessive reaction time can also be detrimental, leading to incomplete reaction or product degradation.

      • Recommendation: Optimize the reaction temperature by running small-scale trials at different temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

    • Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction kinetics. The polarity and boiling point of the solvent can significantly influence the reaction outcome.

      • Recommendation: Screen a variety of solvents. While polar aprotic solvents like DMF are common, greener alternatives like glycerol have also been shown to be effective, sometimes leading to high yields in shorter reaction times.

    • Catalyst Choice and Loading: The type and amount of catalyst can dramatically impact the reaction rate and yield. Both acid and base catalysts are used in these syntheses.

      • Recommendation: If using a catalyst, screen different types (e.g., Lewis acids, Brønsted acids) and optimize the catalyst loading. In some cases, the reaction may proceed efficiently without a catalyst.

  • Stoichiometry of Reactants: The ratio of the components in a multi-component reaction is a critical parameter. An excess of one reactant may lead to the formation of side products.

    • Recommendation: Systematically vary the stoichiometry of the reactants to find the optimal ratio for your specific substrate combination.

  • Work-up and Purification: Product loss during the work-up and purification steps can significantly lower the final yield. The polarity of pyrazolo[3,4-d]pyrimidines can make them challenging to purify.

    • Recommendation: Employ a suitable work-up procedure to effectively remove catalysts and inorganic salts. For purification, column chromatography is common. A systematic approach to eluent selection is advised, starting with a non-polar solvent and gradually increasing polarity. Recrystallization from an appropriate solvent can also be an effective purification method.

Issue 2: Formation of Multiple Products or Byproducts

Question: My reaction is producing a complex mixture of products, making it difficult to isolate the desired pyrazolo[3,4-d]pyrimidine. What are the likely side reactions, and how can I minimize them?

Answer: The formation of multiple products is often linked to the reactivity of the starting materials and the reaction conditions. Here are some common side reactions and strategies to mitigate them:

  • Homocoupling of Reactants: One or more of the starting materials may react with itself under the reaction conditions.

    • Recommendation: Carefully control the rate of addition of the reactants. Adding one component dropwise to a mixture of the others can sometimes minimize self-condensation.

  • Formation of Intermediates: In some cases, stable intermediates may be formed that do not proceed to the final product under the given conditions.

    • Recommendation: Adjusting the reaction temperature or time may be necessary to drive the reaction to completion. Monitoring by TLC can help identify the accumulation of any intermediates.

  • Alternative Cyclization Pathways: Depending on the substrates, cyclization can sometimes occur in different ways, leading to isomeric products.

    • Recommendation: The choice of catalyst and solvent can influence the regioselectivity of the cyclization. Screening different catalysts may favor the desired cyclization pathway.

Experimental Protocols and Yield Data

Below are examples of experimental protocols for the multi-component synthesis of pyrazolo[3,4-d]pyrimidines, with reported yields.

Protocol 1: Three-Component Microwave-Assisted Synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones

This protocol describes a one-pot synthesis using microwave irradiation.

General Procedure: A mixture of methyl 5-aminopyrazole-4-carboxylate (1 mmol), a primary amine (1.2 mmol), and trimethyl orthoformate (3 mmol) is subjected to microwave irradiation at a specified temperature and time. After cooling, the precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the pure product.

Table 1: Examples of Synthesized 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones and their Reported Yields

ProductAmine UsedReaction ConditionsYield (%)
5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneAniline150 °C, 30 min83
3-(4-Bromophenylamino)-5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one4-Bromoaniline150 °C, 30 min66
3-(4-Chlorophenylamino)-5-(4-picolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one4-Chloroaniline150 °C, 30 min70
3-(4-Bromophenylamino)-5-(4-picolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one4-Bromoaniline150 °C, 30 min74

Data sourced from a study on microwave-assisted synthesis.

Protocol 2: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives in Glycerol

This protocol utilizes glycerol as a green and efficient solvent.

General Procedure: A mixture of an aldehyde (1 mmol), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol), and urea or thiourea (1.5 mmol) in glycerol (5 mL) is heated at a specified temperature for a certain duration. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and water is added. The resulting solid product is filtered, washed with water, and recrystallized from ethanol.

Table 2: Examples of Pyrazolo[3,4-d]pyrimidines Synthesized in Glycerol and their Reported Yields

ProductAldehyde UsedReagentReaction ConditionsYield (%)
3-Methyl-1,4-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-oneBenzaldehydeUrea100 °C, 2 h92
4-(4-Chlorophenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one4-ChlorobenzaldehydeUrea100 °C, 2.5 h95
3-Methyl-4-(4-nitrophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one4-NitrobenzaldehydeUrea100 °C, 2 h94
3-Methyl-1,4-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidine-6-thioneBenzaldehydeThiourea100 °C, 2.5 h90

Data sourced from a study on green synthesis in glycerol.

Visualizations

Troubleshooting Workflow for Low Yields

The following diagram illustrates a logical workflow for troubleshooting low yields in the multi-component synthesis of pyrazolo[3,4-d]pyrimidines.

TroubleshootingWorkflow start Low or No Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify_reagents Purify/Recrystallize Reactants purity_ok->purify_reagents No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify_reagents->check_purity temp_time Vary Temperature & Time Monitor by TLC optimize_conditions->temp_time solvent Screen Different Solvents optimize_conditions->solvent catalyst Screen Catalysts & Optimize Loading optimize_conditions->catalyst stoichiometry Optimize Reactant Ratios optimize_conditions->stoichiometry fail Yield Still Low Consider Alternative Synthetic Route optimize_conditions->fail check_workup Review Work-up & Purification temp_time->check_workup solvent->check_workup catalyst->check_workup stoichiometry->check_workup workup_ok Product Loss Minimized? check_workup->workup_ok check_workup->fail improve_workup Modify Extraction/Purification Protocol workup_ok->improve_workup No success Yield Improved workup_ok->success Yes improve_workup->check_workup

A logical workflow for troubleshooting low yields in pyrazolo[3,4-d]pyrimidine synthesis.

References

Technical Support Center: Industrial-Scale Production of Pyrazolo[3,4-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the industrial-scale synthesis of pyrazolo[3,4-b]pyridine intermediates.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield in Three-Component Reactions

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, and I am experiencing very low yields or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[1]

  • Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction outcome.[1] While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl4 or nano-magnetic catalysts have also been shown to be effective.[1]

    • Recommendation: Screen different catalysts and optimize the catalyst loading. For instance, in a synthesis using an amorphous carbon-supported sulfonic acid (AC-SO3H), 5 mg was found to be optimal.[1]

  • Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics.[1]

    • Recommendation: A solvent screen is recommended. Ethanol is a commonly used solvent.[1] In some cases, solvent-free conditions at elevated temperatures (e.g., 100°C) have proven to be high-yielding.[1]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.[1]

    • Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, others require heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Reaction Monitoring: Inadequate monitoring can result in stopping the reaction too early or too late.[1]

    • Recommendation: Use TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for these nitrogen-containing heterocyclic compounds is UV light (254 nm).[1]

  • Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts.[1]

    • Recommendation: The typical work-up involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like Na2SO4 before concentrating the solution.[1]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers, which is complicating purification and reducing the yield of the desired product. How can I control the regioselectivity?

Answer: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, particularly when using unsymmetrical starting materials.[1] The proportions of the products will depend on the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound.[2][3]

  • Controlling Electrophilicity: If the electrophilicity of the two carbonyl groups is very different, it is possible to achieve regioselectivity higher than 80%.[2] For example, using 1,1,1-trifluoropentane-2,4-dione, the carbonyl group attached to the CF3 group is more electrophilic and reacts first, leading to a specific regioisomer.[2][3]

  • Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.[1]

  • Three-Component Reactions: Utilizing a three-component reaction by generating the 1,3-CCC-biselectrophile in situ from an aldehyde and a carbonyl compound can often lead to high yields without reported regioselectivity issues.[3]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[1]

Issue 3: Difficult Purification of the Final Product

Question: I am struggling with the purification of my pyrazolo[3,4-b]pyridine intermediate. What are the recommended methods for purification on a large scale?

Answer: Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase.[1]

    • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method, especially for removing minor impurities. The choice of solvent is crucial and may require screening.

  • Proper Work-up: A thorough work-up procedure is essential to remove catalysts and inorganic salts before attempting further purification. This typically involves quenching the reaction, extraction with an organic solvent, washing with brine, and drying over an anhydrous salt.[1]

Data Presentation

Table 1: Effect of Catalyst on Pyrazolo[3,4-b]pyridine Synthesis
CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
ZrCl40.3 eqEtOH/DMF951613-28[4]
AC-SO3H5 mgEthanolRoom Temp-Moderate to Good[5]
Acetic AcidSolventReflux/MWVariesVaries-[2][6]
None (Thermal)--100-High-yielding[1]

Note: Yields are highly substrate-dependent.

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones[1]
  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 (0.15 mmol).

  • Vigorously stir the reaction mixture at 95 °C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Add CHCl3 and water.

  • Separate the two phases and wash the aqueous phase with CHCl3 twice.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Three-Component Synthesis[3]
  • The reaction starts with the formation of a 1,3-CCC-biselectrophile through a carbonyl condensation between the α-carbon of a carbonyl compound (e.g., a ketone) and an aldehyde, followed by the elimination of water.

  • The aminopyrazole then undergoes a Michael addition to the α,β-unsaturated system.

  • This is followed by the reaction of the free amino group with the remaining carbonyl group.

  • The final step involves the elimination of a water molecule and subsequent aromatization to form the pyrazolo[3,4-b]pyridine ring.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix α,β-unsaturated ketone, 5-aminopyrazole, and solvents degas Degas the mixture start->degas add_catalyst Add Catalyst (e.g., ZrCl4) degas->add_catalyst heat Heat and stir (e.g., 95°C for 16h) add_catalyst->heat concentrate Concentrate in vacuo heat->concentrate extract Extract with CHCl3 and H2O concentrate->extract dry Dry organic layer extract->dry chromatography Column Chromatography dry->chromatography end Pure Pyrazolo[3,4-b]pyridine chromatography->end

Caption: Experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Yield purity Impure Starting Materials start->purity catalyst Suboptimal Catalyst/Loading start->catalyst solvent Incorrect Solvent start->solvent conditions Wrong Temperature/Time start->conditions workup Improper Work-up start->workup purify_sm Purify/Recrystallize Reactants purity->purify_sm screen_cat Screen Catalysts & Optimize Loading catalyst->screen_cat screen_sol Perform Solvent Screen solvent->screen_sol optimize_cond Optimize Temp & Monitor with TLC conditions->optimize_cond improve_workup Refine Work-up Protocol workup->improve_workup

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Enhancing the Gould-Jacobs Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction rate and overall success of the Gould-Jacobs synthesis for preparing pyrazolo[3,4-b]pyridines.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My Gould-Jacobs reaction for the synthesis of a pyrazolo[3,4-b]pyridine derivative is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of the 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate is critical. Impurities can significantly interfere with the reaction.

    • Recommendation: Ensure all reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.[1]

  • Reaction Temperature and Time: The Gould-Jacobs reaction often requires high temperatures for the intramolecular cyclization to occur.[2] Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of products.[1]

    • Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, others require heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. For thermally sensitive substrates, consider microwave-assisted synthesis to reduce reaction times and potentially improve yields.[3][4][5]

  • Catalyst Selection and Activity: The choice and amount of catalyst can significantly impact the reaction outcome.[1] Both Brønsted and Lewis acids can be employed.

    • Recommendation: If using a catalyst, ensure it is active and used in the correct loading. Consider screening different catalysts such as acetic acid, p-toluenesulfonic acid (pTSA), or Lewis acids like ZrCl₄, CuCl₂, or ZnCl₂.[6]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • Recommendation: Acetic acid is commonly used as a solvent and catalyst.[6] Other high-boiling solvents like Dowtherm A or phenyl ether can also be effective, particularly for the high-temperature cyclization step. Ensure your reactants are soluble in the chosen solvent at the reaction temperature.

Issue 2: Slow Reaction Rate

Question: The reaction is proceeding very slowly, requiring excessively long reaction times. How can I enhance the reaction rate?

Answer: Several strategies can be employed to accelerate the Gould-Jacobs synthesis:

  • Increase Reaction Temperature: Generally, higher temperatures lead to faster reaction rates.[2]

    • Recommendation: Carefully increase the reaction temperature while monitoring for any potential product degradation using TLC.

  • Microwave Irradiation: Microwave-assisted synthesis is a well-established method for dramatically reducing reaction times, often from hours to minutes, and can lead to improved yields.[3][4][5][7]

    • Recommendation: If available, utilize a microwave reactor. This technique provides rapid and uniform heating, which can significantly accelerate the reaction.

  • Catalysis: The use of an appropriate catalyst can provide an alternative reaction pathway with a lower activation energy.

    • Recommendation: Introduce an acid catalyst such as acetic acid or p-toluenesulfonic acid. Lewis acids can also be effective in activating the substrates.

Issue 3: Formation of Side Products/Regioisomers

Question: I am observing significant amounts of side products or regioisomers in my reaction mixture. How can I improve the selectivity?

Answer: The formation of regioisomers is a known challenge, especially when using unsymmetrical starting materials.[1][6]

  • Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity.[1]

    • Recommendation: It is advisable to consult the literature for specific examples similar to your target molecule to find optimized conditions.[1] Small changes in reaction conditions can be sensitive to the regioselectivity.[6]

  • Purification: If the formation of regioisomers cannot be avoided, effective purification methods are necessary.

    • Recommendation: Flash column chromatography is the most common method for separating regioisomers. A systematic approach to selecting the eluent system (e.g., a gradient of hexane and ethyl acetate) is recommended.[1]

Issue 4: Difficulty in Product Purification

Question: I am having trouble purifying my final pyrazolo[3,4-b]pyridine product. What are some effective purification strategies?

Answer: Purification can be challenging due to the polarity of the product and potential for co-eluting byproducts.[1]

  • Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts.

    • Recommendation: An acidic wash (e.g., dilute HCl) can be used to protonate the basic pyridine nitrogen, allowing for extraction into the aqueous layer to separate from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Chromatography:

    • Recommendation: Column chromatography on silica gel is a common technique. To mitigate tailing, which can occur due to the basic nature of the product, a small amount of a base like triethylamine can be added to the eluent.[8]

  • Crystallization:

    • Recommendation: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Gould-Jacobs Synthesis

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
ConventionalAcetic AcidAcetic AcidReflux12 h44-99[6]
ConventionalHCl/1,4-dioxaneEtOH10018 h44-99[6]
Conventional1.0 M NaOHGlycol1205-12 min>90[6]
MicrowavepTSABuOH1803 h98[6]
Microwave-Acetic Acid---[3]
Microwave-Water4020 min89[9][10]

Table 2: Effect of Catalysts on the Gould-Jacobs Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
Acetic AcidAcetic Acid150-16015-20 min65-88[6]
Acetic Acid + TriethylamineAcetic Acid150-16015-20 min86-98[6]
CuCl₂----[6]
ZrCl₄DMF/EtOH9516 h13-28[11]
ZnCl₂----[6]
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Solvent-free10035-60 min70-90[12][13]

Experimental Protocols

Protocol 1: General Procedure for Conventional Gould-Jacobs Synthesis

  • To a solution of the 3-aminopyrazole (1.0 mmol) in a suitable solvent (e.g., glacial acetic acid, 5 mL), add diethyl 2-(ethoxymethylene)malonate (1.2 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from several hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Protocol 2: General Procedure for Microwave-Assisted Gould-Jacobs Synthesis

  • In a microwave process vial, combine the 3-aminopyrazole (1.0 mmol), diethyl 2-(ethoxymethylene)malonate (1.2 mmol), and a suitable solvent (e.g., ethanol, acetic acid, or water). A catalyst (e.g., pTSA) may also be added.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 40-180 °C) for a specified time (e.g., 10-60 minutes).[10][14]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in the conventional protocol (steps 4-6).

Mandatory Visualization

Gould_Jacobs_Mechanism Reactants 3-Aminopyrazole + Diethyl Ethoxymethylenemalonate Intermediate1 Condensation Intermediate Reactants->Intermediate1 Condensation - EtOH Product Pyrazolo[3,4-b]pyridine Intermediate1->Product Intramolecular Cyclization - EtOH Ethanol1 Ethanol Intermediate1->Ethanol1 Ethanol2 Ethanol Product->Ethanol2 Troubleshooting_Workflow Start Low Yield or Slow Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature & Time CheckPurity->OptimizeTemp UseCatalyst Screen Catalysts (Acidic/Lewis Acid) OptimizeTemp->UseCatalyst TryMicrowave Consider Microwave Synthesis UseCatalyst->TryMicrowave CheckSolvent Evaluate Solvent Solubility & Effects TryMicrowave->CheckSolvent Success Improved Yield/ Reaction Rate CheckSolvent->Success

References

Validation & Comparative

A Comparative Guide to the Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The efficient construction of this bicyclic system is, therefore, of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of common and modern synthetic methods for pyrazolo[3,4-b]pyridines, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in method selection and optimization.

Comparative Analysis of Synthetic Methodologies

The synthesis of pyrazolo[3,4-b]pyridines can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, available starting materials, and the desired reaction efficiency in terms of yield, time, and environmental impact. This guide focuses on three prominent and versatile approaches: the classical condensation of 5-aminopyrazoles with β-dicarbonyl compounds, modern multicomponent reactions (MCRs), and the application of microwave-assisted synthesis for process intensification.

Method CategoryKey ReactantsTypical ConditionsReaction TimeYield RangeAdvantagesDisadvantages
Classical Condensation 5-Aminopyrazole, 1,3-Dicarbonyl CompoundAcetic acid, reflux12-24 h44-99%[1]Readily available starting materials, straightforward procedure.Long reaction times, sometimes harsh conditions, potential for regioisomer formation with unsymmetrical dicarbonyls.[1]
Multicomponent Reactions (MCRs) 5-Aminopyrazole, Aldehyde, Active Methylene CompoundVarious catalysts (e.g., ZrCl4, L-proline), often in ethanol or solvent-free1-16 h60-96%[1][3]High atom economy, operational simplicity (one-pot), access to diverse structures.[4]Optimization of conditions for multiple components can be complex.
Microwave-Assisted Synthesis Similar to MCRsMicrowave irradiation (e.g., 110W, 40°C) in a suitable solvent (e.g., water, acetic acid)5-20 min>90%[1][2]Drastically reduced reaction times, often higher yields, improved energy efficiency.[2][5]Requires specialized microwave reactor equipment.
Gould-Jacobs Reaction 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonateThermal cyclization followed by treatment with POCl₃~18 hModerate to HighProvides access to 4-chloro or 4-hydroxy substituted derivatives.[1]Limited versatility in accessible substituents.[1]

Experimental Protocols

Method A: Classical Synthesis from 5-Aminopyrazole and a β-Diketone

This method represents a traditional and reliable approach to the pyrazolo[3,4-b]pyridine core.

Protocol:

  • To a solution of a substituted 5-aminopyrazole (1.0 mmol) in glacial acetic acid (10 mL), add the appropriate 1,3-dicarbonyl compound (1.1 mmol).

  • Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazolo[3,4-b]pyridine.

Method B: One-Pot Multicomponent Synthesis

This protocol exemplifies an efficient and atom-economical multicomponent approach.

Protocol:

  • In a round-bottom flask, combine the 5-aminopyrazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), and an active methylene compound (e.g., ethyl cyanoacetate, 1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of a suitable catalyst (e.g., L-proline, 10 mol%).

  • Stir the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure pyrazolo[3,4-b]pyridine derivative.

Method C: Microwave-Assisted Multicomponent Synthesis

This method demonstrates the acceleration of the multicomponent reaction using microwave irradiation.

Protocol:

  • In a specialized microwave reaction vessel, mix the 5-aminopyrazole (1.0 mmol), an aldehyde (1.0 mmol), a β-ketonitrile (1.0 mmol), and a catalytic amount of acetic acid in a suitable solvent like ethanol or water (5 mL).[4][5]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120°C) for 5-12 minutes.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product by filtration or by extraction after removing the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization if necessary.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic strategies and the general workflow, the following diagrams are provided in the DOT language for Graphviz.

G cluster_start Starting Materials cluster_methods Synthetic Methods 5-Aminopyrazole 5-Aminopyrazole Classical Condensation Classical Condensation 5-Aminopyrazole->Classical Condensation Multicomponent Reaction Multicomponent Reaction 5-Aminopyrazole->Multicomponent Reaction Microwave-Assisted MCR Microwave-Assisted MCR 5-Aminopyrazole->Microwave-Assisted MCR 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Classical Condensation Aldehyde Aldehyde Aldehyde->Multicomponent Reaction Aldehyde->Microwave-Assisted MCR Active Methylene Active Methylene Active Methylene->Multicomponent Reaction Active Methylene->Microwave-Assisted MCR Product Pyrazolo[3,4-b]pyridine Classical Condensation->Product Multicomponent Reaction->Product Microwave-Assisted MCR->Product

Caption: Overview of synthetic routes to pyrazolo[3,4-b]pyridines.

G start Mix Reactants & Catalyst reaction Heating Method (Conventional or Microwave) start->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up (Precipitation/Extraction) monitor->workup Complete purify Purification (Recrystallization/Chromatography) workup->purify end Characterization purify->end

Caption: General experimental workflow for pyrazolo[3,4-b]pyridine synthesis.

References

Unveiling the Anti-Leukemic Potential of Pyrazolo[3,4-b]pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new class of pyrazolo[3,4-b]pyridine derivatives is demonstrating significant anti-leukemic activity, with several compounds showing potent cytotoxicity against leukemia cell lines. This guide provides a comparative analysis of these emerging compounds against established anti-leukemic agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

A recent study has highlighted the promise of novel pyrazolo[3,4-b]pyridine derivatives as potential therapeutics for leukemia.[1][2][3][4][5] The research identified a series of these compounds with moderate to good efficacy against the K562 (chronic myeloid leukemia) and MV4-11 (acute myeloid leukemia) cell lines.[1][2][4][5] One compound in particular, designated as 8c, exhibited exceptional sub-micromolar cytotoxicity.[3]

This guide will delve into the performance of these pyrazolo[3,4-b]pyridine derivatives, comparing their anti-leukemic activity with that of established drugs: Etoposide, a topoisomerase II inhibitor; Imatinib, a tyrosine kinase inhibitor; and Venetoclax, a BCL-2 inhibitor.

Performance Comparison: Cytotoxicity Against Leukemia Cell Lines

The anti-proliferative activity of the pyrazolo[3,4-b]pyridine derivatives and the comparative drugs was assessed using leukemia cell lines K562 and MV4-11. The half-maximal growth inhibitory concentration (GI50) and half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.

Compound/DrugCell LineGI50/IC50 (µM)Mechanism of Action
Pyrazolo[3,4-b]pyridine Derivatives
Compound 8cK5620.72[3]Topoisomerase IIα Inhibitor
MV4-110.72[1]
Compound 8bK5622.50[3]Topoisomerase IIα Inhibitor
MV4-113.55[1]
Compound 8fK5626.52[3]Topoisomerase IIα Inhibitor
MV4-113.70[1]
Compound 10bK5625.50[3]Topoisomerase IIα Inhibitor
Compound 10cK5625.85[3]Topoisomerase IIα Inhibitor
Compound 10eK5626.05[3]Topoisomerase IIα Inhibitor
Compound 10fK5625.75[3]Topoisomerase IIα Inhibitor
Comparative Anti-Leukemic Agents
EtoposideK56250.6[6]Topoisomerase II Inhibitor
ImatinibK5620.267[7]Tyrosine Kinase Inhibitor
VenetoclaxMV4-11~0.0078[8]BCL-2 Inhibitor

Mechanism of Action: A Deeper Dive

The primary anti-leukemic mechanism of the promising pyrazolo[3,4-b]pyridine derivative, compound 8c, is the inhibition of Topoisomerase IIα.[1][2][4][5] This inhibition leads to DNA damage, which in turn triggers S-phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[1][2][4][5] This is evidenced by the modulation of key apoptosis-related proteins such as PARP-1, Bax, XIAP, and Caspases.[1][2][4][5]

Signaling Pathway of Pyrazolo[3,4-b]pyridine Derivatives

G Pyrazolo Pyrazolo[3,4-b]pyridine Derivative (e.g., 8c) TopoII Topoisomerase IIα Pyrazolo->TopoII Inhibition DNA_Damage DNA Damage TopoII->DNA_Damage Induction ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activation Chk2 Chk2 ATM_ATR->Chk2 Phosphorylation p53 p53 Chk2->p53 Activation S_Arrest S-Phase Arrest p53->S_Arrest Induction Bax Bax p53->Bax Upregulation Apoptosis Apoptosis S_Arrest->Apoptosis Caspases Caspases Bax->Caspases Activation Caspases->Apoptosis PARP_Cleavage PARP Cleavage Caspases->PARP_Cleavage Induction

Caption: Proposed signaling pathway for the anti-leukemic activity of pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Leukemia cell lines (K562 or MV4-11) are seeded in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of appropriate culture medium.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazolo[3,4-b]pyridine derivatives or comparative drugs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50/IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Leukemia cells are treated with the test compounds at their respective GI50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected.

  • Data Analysis: The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compounds for a defined period.

  • Cell Fixation: Harvested cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

Topoisomerase IIα Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase IIα.

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase IIα enzyme, and reaction buffer.

  • Compound Addition: The pyrazolo[3,4-b]pyridine derivative or a known inhibitor (e.g., etoposide) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by adding a stop solution/loading dye.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

  • Data Analysis: Inhibition of Topoisomerase IIα activity is determined by the reduction in the amount of relaxed DNA compared to the control without an inhibitor.

Experimental Workflow for Validating Anti-Leukemic Activity

G Start Start: Pyrazolo[3,4-b]pyridine Derivatives MTT MTT Assay (Cytotoxicity Screening) Start->MTT Active_Compounds Identify Active Compounds (e.g., 8c) MTT->Active_Compounds Mechanism Mechanism of Action Studies Active_Compounds->Mechanism Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Mechanism->Apoptosis_Assay Cell_Cycle Propidium Iodide Staining (Cell Cycle Analysis) Mechanism->Cell_Cycle Topo_Assay Topoisomerase IIα Relaxation Assay Mechanism->Topo_Assay Data_Analysis Data Analysis & Comparison Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Topo_Assay->Data_Analysis Conclusion Conclusion: Validate Anti-Leukemic Activity Data_Analysis->Conclusion

Caption: A generalized workflow for the in vitro validation of the anti-leukemic activity of pyrazolo[3,4-b]pyridine derivatives.

References

A Comparative Guide to sGC Stimulator Precursors: Focus on 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of soluble guanylate cyclase (sGC) stimulator development, the efficiency and viability of synthetic routes are paramount. This guide provides a comparative analysis of precursors for prominent sGC stimulators, with a central focus on 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate in the synthesis of vericiguat. While direct comparative studies on precursors are scarce in peer-reviewed literature, this guide offers an objective comparison based on the synthetic pathways to the final active pharmaceutical ingredients (APIs), providing valuable insights for process chemists and drug developers.

Introduction to sGC Stimulators and Their Precursors

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. Its stimulation leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation and inhibits smooth muscle proliferation and platelet aggregation. Dysregulation of the NO-sGC-cGMP pathway is implicated in various cardiovascular diseases, making sGC a key therapeutic target.[1]

sGC stimulators are a class of drugs that directly stimulate sGC, independent of NO, and also sensitize the enzyme to endogenous NO.[2] Vericiguat and riociguat are two such sGC stimulators approved for clinical use. The synthesis of these complex molecules relies on the efficient production of key precursors. This guide focuses on the comparison of the synthetic routes originating from these precursors.

Comparative Analysis of Synthetic Pathways

The following table summarizes the key aspects of the synthetic pathways to vericiguat and riociguat, providing an indirect comparison of their respective precursors. The synthesis of vericiguat prominently features this compound.

FeatureVericiguat Synthesis (via this compound)Riociguat Synthesis (via analogous pyrazolopyridine precursors)
Key Precursor This compound1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamidine hydrochloride
Starting Materials Commercially available 2-chloro-5-fluoronicotinic acid has been used in an improved synthesis.[3]Synthesis often starts from 2-chloronicotinic acid.[4]
Key Reactions - Hydrazinolysis and intramolecular substitution.[3]- N-1 benzylation.[3]- Bromination and subsequent Pd-catalyzed cyanation.[3]- Formation of a hydrazonoacetamide intermediate followed by intramolecular cyclization.[4]- Conversion of a carboxamide to a carbonitrile.[4]
Reported Overall Yield A novel synthesis of the key intermediate reported an overall yield of 48.3% over five steps.[3]An improved process for riociguat reported a total yield of 12.4%.[5]
Noteworthy Aspects The development of a novel, practical synthesis for the key intermediate suggests active research in process optimization.[3] The original synthesis involved 11 steps.[3]The synthesis involves several functional group transformations and a cyclization to form the pyrimidine ring.[5]

Signaling Pathway and Experimental Workflow

To understand the context of sGC stimulator activity, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating these compounds.

sGC_Signaling_Pathway sGC Signaling Pathway NO Nitric Oxide (NO) sGC_inactive Inactive sGC (Fe2+) NO->sGC_inactive Activates sGC_active Active sGC sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other Cellular Effects PKG->Vasodilation Leads to sGC_Stimulator sGC Stimulator (e.g., Vericiguat) sGC_Stimulator->sGC_inactive Directly stimulates & sensitizes to NO

Caption: The Nitric Oxide-sGC-cGMP Signaling Pathway.

Experimental_Workflow Experimental Workflow for sGC Stimulator Evaluation cluster_invitro In Vitro / Cellular Assays cluster_invivo In Vivo Studies Compound Test Compound (sGC Stimulator Precursor Product) sGC_Assay sGC Activity Assay (Purified Enzyme) Compound->sGC_Assay Cell_Culture Cell Culture (e.g., Smooth Muscle Cells) Compound->Cell_Culture cGMP_Measurement cGMP Measurement (ELISA, RIA) Cell_Culture->cGMP_Measurement VASP_Assay VASP Phosphorylation Assay (Western Blot / Flow Cytometry) Cell_Culture->VASP_Assay Animal_Model Animal Model of Disease (e.g., Hypertension) Dosing Compound Administration Animal_Model->Dosing Hemodynamic_Monitoring Hemodynamic Monitoring (Blood Pressure, Heart Rate) Dosing->Hemodynamic_Monitoring

Caption: A typical workflow for preclinical evaluation of sGC stimulators.

Detailed Experimental Protocols

Soluble Guanylate Cyclase (sGC) Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of purified sGC.

Materials:

  • Purified sGC enzyme

  • [α-³²P]GTP (radiolabeled substrate)

  • Unlabeled GTP

  • Reaction buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.5, containing MgCl₂)

  • sGC stimulator compound

  • Stop solution (e.g., EDTA)

  • Neutral alumina columns for separating cGMP from GTP

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, unlabeled GTP, and MgCl₂.

  • Add the purified sGC enzyme to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding [α-³²P]GTP and the sGC stimulator compound at various concentrations.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-15 minutes).

  • Stop the reaction by adding the stop solution.

  • Separate the produced [³²P]cGMP from unreacted [α-³²P]GTP using neutral alumina columns.

  • Quantify the amount of [³²P]cGMP using a scintillation counter.

  • Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein) and determine the EC₅₀ of the stimulator compound.[6]

Intracellular cGMP Measurement (ELISA)

This protocol describes the quantification of cGMP levels in cultured cells treated with an sGC stimulator.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells, HEK293 cells)

  • Cell culture medium and supplements

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • sGC stimulator compound

  • Lysis buffer (e.g., 0.1 M HCl)

  • Commercially available cGMP ELISA kit

  • Microplate reader

Procedure:

  • Seed cells in multi-well plates and grow to desired confluency.

  • Pre-treat the cells with a PDE inhibitor for a short period (e.g., 30 minutes) to inhibit cGMP breakdown.

  • Treat the cells with the sGC stimulator compound at various concentrations for a specified time (e.g., 15-30 minutes).

  • Aspirate the medium and lyse the cells with the lysis buffer.

  • Centrifuge the cell lysates to pellet cellular debris.

  • Perform the cGMP ELISA on the supernatants according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.

  • Read the absorbance on a microplate reader and calculate the cGMP concentration based on a standard curve.[7][8]

In Vivo Hemodynamic Studies in a Pig Model

This protocol outlines a method for assessing the hemodynamic effects of sGC stimulators in a large animal model.

Materials:

  • Juvenile pigs

  • Anesthetics and surgical equipment

  • Catheters for pressure monitoring (e.g., in the aorta and pulmonary artery)

  • Flow probes for measuring cardiac output

  • Ventilator

  • Data acquisition system

  • sGC stimulator compound formulated for intravenous administration

Procedure:

  • Anesthetize the pigs and maintain anesthesia throughout the experiment.

  • Surgically implant catheters into the aorta, pulmonary artery, and right atrium for continuous monitoring of systemic and pulmonary blood pressure, and central venous pressure.

  • Place a flow probe around the ascending aorta or pulmonary artery to measure cardiac output.

  • Allow the animal to stabilize after instrumentation.

  • Record baseline hemodynamic parameters.

  • Administer the sGC stimulator intravenously as a bolus or continuous infusion at increasing doses.

  • Continuously record all hemodynamic parameters throughout the drug administration and for a period afterward to observe the duration of action.

  • Analyze the data to determine the dose-dependent effects of the compound on mean arterial pressure, pulmonary arterial pressure, systemic vascular resistance, pulmonary vascular resistance, and cardiac output.[9][10]

Conclusion

References

Navigating the Kinome: A Comparative Guide to Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of several notable pyrazolo[3,4-b]pyridine-based inhibitors, supported by experimental data and detailed protocols. Understanding the selectivity of these compounds is paramount for developing targeted therapies and minimizing off-target effects.

Cross-Reactivity Profile of Pyrazolo[3,4-b]pyridine-Based Inhibitors

The following table summarizes the inhibitory activity (IC50) of representative pyrazolo[3,4-b]pyridine compounds against a panel of kinases, offering a snapshot of their selectivity. Lower IC50 values indicate higher potency.

Compound Name/IDPrimary Target(s)Off-Target Kinases with Significant Inhibition (IC50 in nM)Reference
Compound 7n FGFR1 (0.3 nM), FGFR2 (0.7 nM), FGFR3 (2.0 nM)VEGFR2 (>400 nM), other kinases in panel (>1000 nM)[1][2]
Compound 15y TBK1 (0.2 nM)IKKε (significant inhibition, no specific IC50 provided), low inhibition of IKKα and IKKβ[3][4]
Compound 31 Mps1 (2.6 nM)Displayed "reasonable kinome selectivity" against a panel of 606 kinases at 1 µM[5]
Compound C03 TRKA (56 nM), pan-TRKFAK, PAK4, PLK4 (significant selectivity)[6][7][8]
SQ-67563 CDK1, CDK2Potent and selective for CDK1/CDK2[9]

Experimental Protocols

Accurate and reproducible data are the bedrock of inhibitor profiling. Below are detailed methodologies for key experiments commonly employed to assess the selectivity of kinase inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.

Materials:

  • Kinase of interest

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compound (pyrazolo[3,4-b]pyridine derivative)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the diluted test compound, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This assay quantifies the binding of an inhibitor to its target kinase within living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector encoding the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer

  • Test compound

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well or 384-well plates

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-fused kinase expression vector and seed them into the assay plate. Incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the diluted compound and the NanoBRET™ tracer to the cells in Opti-MEM®.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound entry and target engagement.

  • Lysis and Signal Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.

  • Data Acquisition: Measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the tracer acceptor (e.g., 618 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Determine the IC50 value by plotting the BRET ratio against the logarithm of the inhibitor concentration.

Cell-Based Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Materials:

  • Cancer cell line with an active signaling pathway involving the target kinase

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies (total and phospho-specific). Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities. The inhibition of phosphorylation is determined by the decrease in the phospho-protein signal relative to the total protein and the untreated control.

Visualizations

The following diagrams illustrate a typical experimental workflow for kinase inhibitor profiling and a key signaling pathway often modulated by pyrazolo[3,4-b]pyridine-based inhibitors.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Compound Library Compound Library Primary Screening\n(Single Concentration) Primary Screening (Single Concentration) Compound Library->Primary Screening\n(Single Concentration) Broad Panel Hit Identification Hit Identification Primary Screening\n(Single Concentration)->Hit Identification IC50 Determination\n(Dose-Response) IC50 Determination (Dose-Response) Hit Identification->IC50 Determination\n(Dose-Response) Potency Selectivity Profiling\n(Kinome Panel) Selectivity Profiling (Kinome Panel) IC50 Determination\n(Dose-Response)->Selectivity Profiling\n(Kinome Panel) Specificity Target Engagement\n(e.g., NanoBRET) Target Engagement (e.g., NanoBRET) Selectivity Profiling\n(Kinome Panel)->Target Engagement\n(e.g., NanoBRET) Pathway Inhibition\n(e.g., Western Blot) Pathway Inhibition (e.g., Western Blot) Target Engagement\n(e.g., NanoBRET)->Pathway Inhibition\n(e.g., Western Blot) Functional Assays\n(e.g., Proliferation, Apoptosis) Functional Assays (e.g., Proliferation, Apoptosis) Pathway Inhibition\n(e.g., Western Blot)->Functional Assays\n(e.g., Proliferation, Apoptosis) Lead Optimization Lead Optimization Functional Assays\n(e.g., Proliferation, Apoptosis)->Lead Optimization G RTK RTK GRB2/SOS GRB2/SOS RTK->GRB2/SOS RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival Inhibitor Inhibitor Inhibitor->RAF Inhibitor->MEK

References

A Comparative Guide to Riociguat and Vericiguat: Efficacy, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Riociguat and Vericiguat, two soluble guanylate cyclase (sGC) stimulators. While a direct comparison of the efficacy of these drugs based on their synthesis from different intermediates is not available in publicly accessible literature, this document outlines their known synthetic routes, compares their clinical efficacy based on published trial data, and details their shared mechanism of action.

Introduction to Riociguat and Vericiguat

Riociguat and Vericiguat are oral sGC stimulators that enhance the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a crucial role in regulating vascular tone, inflammation, fibrosis, and proliferation.[1][2] Riociguat is approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1] Vericiguat, a newer generation sGC stimulator, is approved for patients with symptomatic chronic heart failure with a reduced ejection fraction.[3]

A critical aspect of pharmaceutical development is understanding how the manufacturing process, including the choice of synthetic intermediates, can influence the final product's purity, impurity profile, and, potentially, its efficacy and safety. Impurities can arise from starting materials, by-products of side reactions, or degradation products and may, in some cases, affect the drug's performance.[4][5] However, there is currently no publicly available research that directly compares the efficacy of Riociguat or Vericiguat synthesized from different intermediates. The information presented herein is based on the approved and studied forms of these drugs.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Both Riociguat and Vericiguat share a common mechanism of action by targeting soluble guanylate cyclase, a key enzyme in the NO signaling pathway. In physiological conditions, nitric oxide binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, leading to vasodilation and other protective cardiovascular effects.

Riociguat and Vericiguat have a dual mode of action:

  • Direct sGC Stimulation: They can directly stimulate sGC independently of NO, which is particularly beneficial in disease states where NO bioavailability is reduced.

  • Sensitization to NO: They sensitize sGC to endogenous NO, amplifying the signal even at low NO concentrations.[2][6]

sGC_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell cluster_drugs sGC Stimulators L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO sGC_inactive sGC (inactive) NO->sGC_inactive binds to heme sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation & Anti-proliferative Effects PKG->Vasodilation Drugs Riociguat / Vericiguat Drugs->sGC_inactive Direct stimulation & Sensitization to NO

Caption: The Nitric Oxide-sGC-cGMP Signaling Pathway and the action of sGC stimulators.

Chemical Structures and Synthetic Intermediates

While the specific synthetic route can influence the impurity profile, the final active pharmaceutical ingredient (API) for both drugs is chemically defined.

Riociguat:

  • Chemical Name: Methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methyl-carbamate

  • Key Intermediates from various reported syntheses include:

    • 2-fluorobenzylhydrazine

    • sodium cyanopyruvate

    • 2-chloronicotinic acid

    • 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Vericiguat:

  • Chemical Name: Methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[5,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate

  • Key Intermediates from a reported synthesis include:

    • α-Fluoro-β-(dialkylamino)acrylaldehyde

    • Functionalized fluoropyrazolopyridine core structures[7]

    • 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine[]

Comparative Efficacy and Pharmacokinetics

The efficacy of Riociguat and Vericiguat has been evaluated in different patient populations, reflecting their distinct approved indications.

ParameterRiociguatVericiguatReference(s)
Approved Indication(s) Pulmonary Arterial Hypertension (PAH, WHO Group 1), Chronic Thromboembolic Pulmonary Hypertension (CTEPH, WHO Group 4)Symptomatic Chronic Heart Failure with Reduced Ejection Fraction (HFrEF)[1][3]
Bioavailability ~94%~93% (with food)[6][9]
Half-life ~12 hours in patients~30 hours in patients with HF[6][9]
Metabolism Multiple CYP pathwaysPrimarily via glucuronidation (UGT1A9 and UGT1A1)[3][6]

Clinical Trial Data Summary

Study (Drug)Patient PopulationPrimary EndpointKey FindingReference(s)
PATENT-1 (Riociguat) Pulmonary Arterial HypertensionChange in 6-minute walk distance (6MWD) at week 12Significant improvement in 6MWD vs. placebo.[10]
CHEST-1 (Riociguat) Inoperable or persistent/recurrent CTEPHChange in 6MWD at week 16Significant improvement in 6MWD vs. placebo.[11]
VICTORIA (Vericiguat) High-risk heart failure with reduced ejection fractionComposite of cardiovascular death or first heart failure hospitalizationStatistically significant reduction in the primary composite endpoint vs. placebo.[12]

A meta-analysis suggested that in patients with heart failure, Riociguat significantly reduced NT-proBNP levels, whereas Vericiguat did not show a statistically significant reduction. It is important to note that the patient populations and study designs in the included trials were different.

Experimental Protocols

Here are generalized protocols for assessing the activity of sGC stimulators.

In Vitro sGC Activation Assay

This assay measures the ability of a compound to stimulate the production of cGMP from GTP by purified sGC enzyme.

Materials:

  • Purified soluble guanylate cyclase (sGC)

  • GTP solution

  • [α-³²P]GTP (radiolabel)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing MgCl₂)

  • Test compounds (Riociguat, Vericiguat) dissolved in a suitable solvent (e.g., DMSO)

  • NO-donor (e.g., DEA-NO) for assessing synergy

  • Stop solution (e.g., 120 mM Zinc acetate)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, GTP, and [α-³²P]GTP.

  • Add the test compound at various concentrations to the reaction tubes. Include a vehicle control.

  • To assess synergy with NO, a set of reactions can be performed in the presence of a sub-maximal concentration of an NO-donor.

  • Initiate the reaction by adding the purified sGC enzyme to the tubes.

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding the stop solution.

  • The produced [³²P]cGMP is separated from the unreacted [α-³²P]GTP using column chromatography (e.g., alumina columns).

  • The amount of [³²P]cGMP is quantified by liquid scintillation counting.

  • Data are analyzed to determine the concentration-response curves and calculate EC₅₀ values.[13]

Measurement of cGMP Levels in Cultured Cells

This protocol describes the measurement of intracellular cGMP accumulation in response to sGC stimulators.

Materials:

  • Cell line expressing sGC (e.g., RFL-6, rat fetal lung fibroblasts)

  • Cell culture medium and supplements

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Test compounds (Riociguat, Vericiguat)

  • Lysis buffer (e.g., 0.1 M HCl)

  • Commercially available cGMP enzyme immunoassay (EIA) kit or LC-MS/MS system

Procedure:

  • Seed cells in multi-well plates and grow to confluency.

  • Pre-treat the cells with a PDE inhibitor for a short period to prevent cGMP breakdown.

  • Add the test compounds at various concentrations to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Terminate the stimulation by aspirating the medium and lysing the cells with the lysis buffer.

  • Centrifuge the cell lysates to pellet debris.

  • The supernatant containing the cGMP can be directly used for quantification.

  • Measure the cGMP concentration using a cGMP EIA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.[14][15]

  • Normalize the cGMP concentration to the protein content of the cell lysate.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RFL-6 cells) start->cell_culture pde_inhibition Pre-treatment with PDE Inhibitor cell_culture->pde_inhibition drug_treatment Treatment with Riociguat/Vericiguat pde_inhibition->drug_treatment cell_lysis Cell Lysis drug_treatment->cell_lysis sample_prep Sample Preparation (Centrifugation) cell_lysis->sample_prep quantification cGMP Quantification (EIA or LC-MS/MS) sample_prep->quantification data_analysis Data Analysis quantification->data_analysis end End data_analysis->end

Caption: A generalized workflow for measuring intracellular cGMP levels.

Conclusion

Riociguat and Vericiguat are both effective sGC stimulators, but they have been developed and approved for different cardiovascular indications. While their core mechanism of action is the same, differences in their pharmacokinetic profiles and clinical effects in specific patient populations have been observed. The question of whether the efficacy of these drugs is influenced by the specific synthetic intermediates used in their manufacture is a pertinent one in pharmaceutical sciences. However, based on currently available public data, a direct comparison is not possible. Future research and publications from manufacturers may shed more light on this specific area. For now, the comparison between Riociguat and Vericiguat must be based on their performance in clinical trials, irrespective of their synthetic origin.

References

In Vitro vs. In Vivo Efficacy of Novel Pyrazolo[3,4-b]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of novel pyrazolo[3,4-b]pyridine compounds, supported by experimental data from recent studies. The following sections detail their performance in both laboratory settings and living organisms, offering insights into their potential as anticancer agents.

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various protein kinases implicated in cancer progression. This guide focuses on the comparative efficacy of these compounds in in vitro (cell-based assays) and in vivo (animal models) studies, a critical step in the drug discovery pipeline to assess translational potential.

Data Presentation: A Comparative Analysis

The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in the therapeutic efficacy of investigational compounds. The following tables summarize the quantitative data for representative pyrazolo[3,4-b]pyridine compounds targeting Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs), highlighting the correlation, or lack thereof, between their performance in cellular assays and animal models.

Table 1: In Vitro and In Vivo Efficacy of a Pyrazolo[3,4-b]pyridine CDK Inhibitor
Compound IDTargetIn Vitro AssayCell LineIC50 (µM)In Vivo ModelAdministrationTumor Growth Inhibition (%)Reference
Compound 6b CDK2/PIM1MTT AssayHCT-116-Solid Ehrlich Carcinoma (SEC) Mouse Model-Significant reduction in tumor weight and volume[1]
HepG2-

Note: Specific IC50 values and tumor growth inhibition percentages were not fully detailed in the provided search results, but the significant activity was highlighted.

Table 2: In Vitro and In Vivo Efficacy of a Pyrazolo[3,4-b]pyridine TRK Inhibitor
Compound IDTargetIn Vitro AssayCell LineIC50 (nM)In Vivo ModelAdministrationEfficacyReference
Compound 5 TRKA/B/CHTRF Assay-12/22/15Not SpecifiedNot SpecifiedPotent anticancer effect[2][3]
Compound C03 TRKAHTRF Assay-56Not SpecifiedNot SpecifiedPotential for further exploration[2]
Cell ProliferationKM-12304[2]

Note: While the in vivo anticancer effect of Compound 5 was mentioned, specific quantitative data on tumor growth inhibition was not available in the provided search results.

Experimental Protocols

A clear understanding of the methodologies used to generate the efficacy data is crucial for its interpretation and for the design of future experiments. Below are detailed protocols for key in vitro and in vivo assays commonly employed in the evaluation of these compounds.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The pyrazolo[3,4-b]pyridine compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells in various concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the control.

2. Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This is a robust, high-throughput screening method to determine the inhibitory activity of compounds against specific kinases.

  • Reaction Setup: The assay is typically performed in a low-volume 384-well plate. The reaction mixture contains the kinase, a substrate (e.g., a biotinylated peptide), and ATP.

  • Compound Addition: The pyrazolo[3,4-b]pyridine compounds are added at various concentrations.

  • Kinase Reaction: The reaction is initiated and incubated at room temperature for a specific duration.

  • Detection: An antibody that specifically recognizes the phosphorylated substrate, labeled with a fluorescent donor (e.g., Europium cryptate), and a fluorescent acceptor (e.g., XL665) are added.

  • Signal Measurement: The HTRF signal is measured using a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates kinase inhibition.

In Vivo Studies

1. Tumor Xenograft Model

This is a widely used preclinical model to evaluate the antitumor efficacy of drug candidates in a living organism.

  • Cell Preparation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Once the tumors are established and reach a palpable size, their dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Compound Administration: The pyrazolo[3,4-b]pyridine compound is administered to the mice through a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A control group receives the vehicle.

  • Efficacy Evaluation: The tumor volumes and body weights of the mice are monitored throughout the study. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group. At the end of the study, tumors may be excised for further analysis.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.

CDK_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Regulation cluster_2 Inhibition G1 G1 Phase S S Phase G2 G2 Phase M M Phase CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 Promotes G1 progression CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S Initiates S phase CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->G2 Controls S/G2 transition CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M Drives mitosis Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine CDK Inhibitor Pyrazolo_pyridine->CyclinE_CDK2 Pyrazolo_pyridine->CyclinA_CDK2 Pyrazolo_pyridine->CyclinB_CDK1

Caption: Simplified CDK signaling pathway in cell cycle regulation.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Decision Synthesis Compound Synthesis (Pyrazolo[3,4-b]pyridine) Kinase_Assay Kinase Inhibition Assay (e.g., HTRF) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Cell_Viability->Mechanism_Studies Xenograft Tumor Xenograft Model Establishment Mechanism_Studies->Xenograft Promising In Vitro Results Treatment Compound Treatment Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity Lead_Optimization Lead Optimization / Clinical Candidate Selection Efficacy->Lead_Optimization Favorable In Vivo Profile

Caption: General experimental workflow for preclinical evaluation.

References

Structure-activity relationship (SAR) studies of pyrazolo[3,4-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]pyridine Analogs

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These analogs have been extensively explored as inhibitors of various protein kinases and other enzymes, showing promise in the development of novel therapeutics for cancer, inflammatory diseases, and other disorders. This guide provides a comparative analysis of the structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives against several key biological targets, supported by experimental data and detailed protocols.

Comparative Biological Activities

The biological activity of pyrazolo[3,4-b]pyridine analogs is highly dependent on the nature and position of substituents on the core structure. The following tables summarize the in vitro potencies of representative compounds against various targets.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation. Their aberrant activation is implicated in various cancers.

CompoundR1R2R3TRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Antiproliferative IC50 (µM, Km-12 cells)Reference
C03 HH2-(4-methylpiperazin-1-yl)phenyl56--0.304[1][2]
C09 HH2-(4-methylpiperazin-1-yl)pyridin-3-yl57---[1]
C10 HH2-(4-methylpiperazin-1-yl)pyridin-4-yl26---[1]
Larotrectinib (1) ---<20<20<20-[3]
Entrectinib (2) ---135-[3]
Compound 4 ---172811-[3]
Compound 5 ---122215-[3]

SAR Insights for TRK Inhibition:

  • The substitution at the C3 position of the pyrazolo[3,4-b]pyridine core is critical for TRK inhibitory activity.

  • The presence of a 2-(4-methylpiperazin-1-yl)phenyl or pyridinyl moiety at C3, as seen in compounds C03, C09, and C10, confers potent TRKA inhibition.[1]

  • Pan-TRK inhibitors like Larotrectinib and Entrectinib demonstrate low nanomolar potency against all TRK subtypes.[3]

TANK-Binding Kinase 1 (TBK1) Inhibitors

TANK-binding kinase 1 (TBK1) is a noncanonical IKK kinase involved in innate immunity and has emerged as a target for autoimmune diseases and cancer.

CompoundR1R2R3TBK1 IC50 (nM)Reference
15y IsopropylH4-(4-methylpiperazin-1-yl)phenyl0.2[4]
15i IsopropylH4-(methylsulfonyl)phenyl8.5[4]
15e IsopropylHPhenyl>100[4]
BX795 ---7.1[4]
MRT67307 ---28.7[4]

SAR Insights for TBK1 Inhibition:

  • A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[4]

  • Compound 15y emerged as a highly potent inhibitor with an IC50 of 0.2 nM.[4]

  • The introduction of hydrophilic fragments at the R3 position, such as in compound 15i , significantly improved activity compared to an unsubstituted phenyl ring (15e ). The oxygen atom of the sulfonamide in 15i is suggested to form a hydrogen bond with Ser96 in the TBK1 active site.[4]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.

Compound3-Substituent4-Position of Phenyl Ring AFGFR1 IC50 (nM)Cellular Potency IC50 (µM)Reference
7i 2,6-dichloro-3,5-dimethoxyphenylH42.4>1[5]
11a 2,6-dichloro-3,5-dimethoxyphenyl4-amino<10<0.1[5]
7k 2,6-dichloro-3,5-dimethoxyphenyl4-dimethylamino<10<0.1[5]
7n 2,6-dichloro-3,5-dimethoxyphenyl4-(4-methylpiperazin-1-yl)methyl<10<0.1[5]
5 2,6-dichloro-3,5-dimethoxyphenyl (on 1H-indazole core)-11-fold less potent than 4a-[5]
10 2,6-dichloro-3,5-dimethoxyphenyl (N-methylated)->5000-[5]

SAR Insights for FGFR Inhibition:

  • The 1H-pyrazolo[3,4-b]pyridine scaffold is a potent core for FGFR inhibitors. Replacing it with a 1H-indazole led to a significant loss of activity.[5]

  • The N(1)-H of the pyrazole ring is crucial for activity, as N-methylation completely abolished inhibitory potency, suggesting a key hydrogen bonding interaction in the FGFR1 kinase domain.[5]

  • Substitution at the 4-position of the phenyl ring attached to the pyrazole nitrogen significantly influences both enzymatic and cellular potency. Amino and dimethylamino groups at this position enhance activity.[5]

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase, and its chromosomal rearrangements are oncogenic drivers in non-small cell lung cancer (NSCLC).

CompoundR-group on Benzoyl MoietyALK-wt IC50 (nM)ALK-L1196M IC50 (nM)ROS1 IC50 (nM)Reference
10g 2,6-dichloro-3,5-dimethoxy<0.5<0.5<0.5

SAR Insights for ALK Inhibition:

  • A structure-activity relationship study of pyrazolo[3,4-b]pyridines was performed to overcome crizotinib resistance caused by the ALK-L1196M mutation.

  • Compound 10g was identified as a novel and potent inhibitor of both wild-type ALK and the L1196M mutant, with exceptional enzymatic activities. It also demonstrated potent inhibition of ROS1.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibitors are investigated as anticancer agents.

CompoundSubstitution PatternCDK1 IC50 (µM)CDK2 IC50 (µM)Anticancer Activity (HCT-116 GI50 µM)Reference
9a 4-Aryl-3-(4-methoxyphenyl)-1-phenyl---[6]
14g 4-Aryl-3-(4-methoxyphenyl)-1-phenyl--1.98[6]

SAR Insights for CDK Inhibition:

  • A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines showed potent and selective CDK inhibitory activities and inhibited in vitro cellular proliferation in cultured human tumor cells.[7]

  • Novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their anticancer potency, with some compounds showing significant activity against Hela, MCF7, and HCT-116 cancer cell lines through inhibition of CDK2 and/or CDK9.[6] Compound 14g showed a potent cytotoxicity of 1.98 µM towards HCT-116 cells.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for key assays.

General Procedure for Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

A common synthetic route involves the condensation of a 5-aminopyrazole derivative with a β-ketoester or a related three-carbon synthon. For example, the synthesis of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines can be achieved through a one-pot, three-component reaction of a 3-substituted-1-phenyl-1H-pyrazol-5-amine, a 3-oxo-3-arylpropanenitrile, and an appropriate aldehyde in refluxing absolute ethanol.[8]

Another general synthesis involves the reaction of 3-amino-5-pyrazolone with ethyl acetoacetate in hydrochloric acid to form the pyrazolo[3,4-b]pyridine core.[9]

In Vitro Kinase Inhibition Assay (General)

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays. For instance, the TRKA inhibitory activity can be measured using a Caliper EZ reader assay. The assay is performed in a 384-well plate. The reaction mixture contains the test compound, TRKA enzyme, a fluorescently labeled peptide substrate, ATP, and MgCl2 in a buffer solution. The reaction is incubated at room temperature, and the kinase activity is determined by measuring the conversion of the substrate to its phosphorylated product. IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.[1]

Cell Proliferation Assay

The antiproliferative activity of the compounds is assessed using various cancer cell lines. A common method is the MTT or MTS assay. Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, the MTT or MTS reagent is added, and the plates are incubated further to allow the formation of formazan crystals by viable cells. The absorbance of the dissolved formazan is measured using a microplate reader, and the IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated from the dose-response curves.[3][6]

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_Identification Lead Identification (HTS, Fragment Screening) Scaffold_Hopping Scaffold Hopping & Rational Design Lead_Identification->Scaffold_Hopping Chemical_Synthesis Chemical Synthesis of Analogs Scaffold_Hopping->Chemical_Synthesis In_Vitro_Assays In Vitro Assays (e.g., Kinase Inhibition) Chemical_Synthesis->In_Vitro_Assays Cellular_Assays Cellular Assays (e.g., Antiproliferative) In_Vitro_Assays->Cellular_Assays Data_Analysis Data Analysis & SAR Determination Cellular_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Molecular_Modeling Molecular Modeling (Docking) Molecular_Modeling->Data_Analysis Lead_Optimization->Scaffold_Hopping Iterative Cycles

Caption: General workflow for a structure-activity relationship (SAR) study.

Representative Signaling Pathway: TRK Signaling

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor PLC PLCγ TRK_Receptor->PLC RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K Ligand Neurotrophin (e.g., NGF) Ligand->TRK_Receptor Binding & Dimerization RAF RAF RAS->RAF AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Pyrazolo_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Inhibitor->TRK_Receptor Inhibition

Caption: Simplified TRK signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine analogs.

General Synthetic Scheme for Pyrazolo[3,4-b]pyridines

Synthesis_Scheme Aminopyrazole 5-Aminopyrazole Derivative Cyclocondensation Cyclocondensation Aminopyrazole->Cyclocondensation Beta_Ketoester β-Ketoester or Equivalent Beta_Ketoester->Cyclocondensation Pyrazolopyridine Pyrazolo[3,4-b]pyridine Core Cyclocondensation->Pyrazolopyridine

Caption: A general synthetic strategy for the formation of the pyrazolo[3,4-b]pyridine core.

References

A Comparative Benchmark: Novel Pyrazolo[3,4-b]pyridine Derivatives Exhibit Potent Anticancer Activity Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of pyrazolo[3,4-b]pyridine derivatives is demonstrating significant promise in the landscape of oncology, with several compounds exhibiting potent anticancer activities comparable or superior to established chemotherapeutic drugs. This guide provides a comparative analysis of these novel derivatives against well-known anticancer agents such as Doxorubicin, Etoposide, and 5-Fluorouracil, supported by experimental data from recent studies. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of the performance and mechanisms of these emerging therapeutic candidates.

Recent research has highlighted the potential of the pyrazolo[3,4-b]pyridine scaffold in developing novel anticancer agents. These compounds have been shown to target various critical pathways involved in cancer cell proliferation and survival, including the inhibition of cyclin-dependent kinases (CDKs), Pim-1 kinase, and topoisomerase IIα. This multi-targeted approach could offer advantages in overcoming drug resistance and improving therapeutic outcomes.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The cytotoxic potential of new pyrazolo[3,4-b]pyridine derivatives has been rigorously evaluated against a panel of human cancer cell lines and compared directly with standard anticancer drugs. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, has been determined through standardized assays.

One study synthesized two series of pyrazolo[3,4-b]pyridine derivatives and tested their anticancer activity against HeLa, MCF7, and HCT-116 cancer cell lines. Compound 9a from this study showed remarkable activity against the HeLa cell line with an IC50 value of 2.59 µM, which is comparable to the reference drug Doxorubicin (IC50 = 2.35 µM)[1]. Another compound, 13c , displayed a potent IC50 value of 5.195 µM against the PC3 cancer cell line, surpassing the efficacy of Doxorubicin (IC50 = 8.065 µM) in the same study[2].

Further investigations into other derivatives have also yielded promising results. For instance, a separate study reported that compounds 3 and 4 exhibited highly significant cytotoxic effects against the human laryngeal epidermoid carcinoma cell line (Hep2), with IC50 values of 36.9 µM and 21.3 µM, respectively. These values indicate a greater potency when compared to the standard anticancer drug 5-fluorouracil (IC50 41.5 µM)[3].

In a study focused on Topoisomerase IIα inhibition, a series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their anti-leukemic efficacy. Compound 8c demonstrated exceptional sub-micromolar cytotoxicity against the K562 leukemia cell line with a GI50 value of 0.72 µM, showing comparable potency to Etoposide in its mechanism of action[4][5].

The following table summarizes the IC50 values of selected novel pyrazolo[3,4-b]pyridine derivatives in comparison to established anticancer drugs across various cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine 9a HeLa2.59[1]
DoxorubicinHeLa2.35[1]
Pyrazolo[3,4-b]pyridine 13c PC35.195[2]
DoxorubicinPC38.065[2]
Pyrazolo[3,4-b]pyridine 4 Hep221.3[3]
5-FluorouracilHep241.5[3]
Pyrazolo[3,4-b]pyridine 8c K562 (Leukemia)0.72 (GI50)[4]
Etoposide(Comparable Mechanism)-[4][5]
Pyrazolo[3,4-b]pyridine 5a HepG-23.42[6]
Pyrazolo[3,4-b]pyridine 5b HepG-23.56[6]
ErlotinibHepG-28.19[6]

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer activity of these novel pyrazolo[3,4-b]pyridine derivatives stems from their ability to modulate critical signaling pathways involved in cell cycle progression and apoptosis.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDK2. CDK2 is a key regulator of the G1/S phase transition in the cell cycle. Its inhibition leads to cell cycle arrest and can induce apoptosis. The inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma (Rb) protein, keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry.

CDK2_Inhibition_Pathway Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine CDK2 CDK2 Pyrazolo[3,4-b]pyridine->CDK2 Inhibits Rb Rb CDK2->Rb Phosphorylates Apoptosis Apoptosis CDK2->Apoptosis Induces CyclinE CyclinE CyclinE->CDK2 Activates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates G1_Arrest G1 Arrest

CDK2 Inhibition Pathway by Pyrazolo[3,4-b]pyridine Derivatives.
Pim-1 Kinase Inhibition

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating and regulating various downstream targets, including the pro-apoptotic protein BAD. Inhibition of Pim-1 by pyrazolo[3,4-b]pyridine derivatives can lead to the dephosphorylation of BAD, allowing it to bind to and inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting apoptosis.

PIM1_Inhibition_Pathway Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine PIM1 Pim-1 Kinase Pyrazolo[3,4-b]pyridine->PIM1 Inhibits BAD BAD PIM1->BAD Phosphorylates (Inactivates) Bcl2_BclxL Bcl-2 / Bcl-xL BAD->Bcl2_BclxL Inhibits Apoptosis Apoptosis BAD->Apoptosis Promotes Bcl2_BclxL->Apoptosis Inhibits

Pim-1 Kinase Inhibition leading to Apoptosis.
Topoisomerase IIα Inhibition

Topoisomerase IIα is an essential enzyme for resolving DNA topological problems during replication and transcription. Its inhibition by certain pyrazolo[3,4-b]pyridine derivatives traps the enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks. This DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.

TopoII_Inhibition_Pathway Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine TopoII Topoisomerase IIα Pyrazolo[3,4-b]pyridine->TopoII Inhibits DSB DNA Double-Strand Breaks TopoII->DSB Causes DNA_Replication DNA Replication DNA_Replication->TopoII Requires G2M_Arrest G2/M Arrest DSB->G2M_Arrest Triggers Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Topoisomerase IIα Inhibition and Downstream Effects.

Experimental Protocols

To ensure the reproducibility and transparent evaluation of the data presented, detailed methodologies for the key in vitro assays are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (novel derivatives and standard drugs) and incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

MTT_Assay_Workflow cluster_0 MTT Assay Protocol A 1. Seed Cells (96-well plate) B 2. Add Test Compounds (Incubate 48-72h) A->B C 3. Add MTT Solution (Incubate 4h) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Workflow of the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark.

  • Flow Cytometry: 400 µL of 1X Binding Buffer is added, and the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Apoptosis_Assay_Workflow cluster_1 Apoptosis Assay Protocol A 1. Treat Cells with Test Compounds B 2. Harvest Cells (Adherent & Floating) A->B C 3. Stain with Annexin V-FITC & PI B->C D 4. Analyze by Flow Cytometry C->D E Quantify Apoptotic Cell Population D->E

Workflow of the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with test compounds for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Cell_Cycle_Assay_Workflow cluster_2 Cell Cycle Analysis Protocol A 1. Treat Cells with Test Compounds B 2. Harvest and Fix Cells (70% Ethanol) A->B C 3. Stain with Propidium Iodide & RNase A B->C D 4. Analyze by Flow Cytometry C->D E Determine Cell Cycle Phase Distribution D->E

References

A Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine and Pyrrolo[3,4-c]pyridine Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-b]pyridine and pyrrolo[3,4-c]pyridine are two important heterocyclic scaffolds in medicinal chemistry. Both are bicyclic structures containing a pyridine ring fused to a five-membered nitrogen-containing ring (a pyrazole and a pyrrole, respectively). This structural similarity can lead to overlapping biological activities, yet the distinct electronic and steric properties of the pyrazole versus the pyrrole ring often result in different pharmacological profiles. This guide provides a head-to-head comparison of their biological activities, supported by experimental data, to aid researchers in the design and development of novel therapeutics.

Data Presentation: A Comparative Overview of Biological Activities

The following table summarizes the reported biological activities of derivatives of pyrazolo[3,4-b]pyridine and pyrrolo[3,4-c]pyridine, with a focus on anticancer and kinase inhibition activities. It is important to note that the data presented is from different studies and direct comparisons of IC50 values should be made with caution.

Biological ActivityScaffoldCompound ExampleTarget/Cell LineIC50 ValueReference
Kinase Inhibition Pyrazolo[3,4-b]pyridineCompound C03TRKA56 nM[1]
Pyrazolo[3,4-b]pyridineCompound 10gALK-L1196M<0.5 nM[2]
Pyrazolo[3,4-b]pyridineCompound 9aCDK21.630 µM[3]
Pyrazolo[3,4-b]pyridineCompound 14gCDK20.460 µM[3]
Pyrazolo[3,4-b]pyridineCompound 9aCDK90.262 µM[3]
Pyrazolo[3,4-b]pyridineCompound 14gCDK90.801 µM[3]
Pyrazolo[3,4-b]pyridineCompound 31Mps12.596 nM[4]
Pyrazolo[3,4-b]pyridineCompound 15yTBK10.2 nM[5]
Pyrrolo[3,4-c]pyridineDerivative 11aHIV Integrase6-22 µM[6]
Anticancer Activity Pyrazolo[3,4-b]pyridineCompound 9aHela2.59 µM[3]
Pyrazolo[3,4-b]pyridineCompound 14gHCT-1161.98 µM[3]
Pyrazolo[3,4-b]pyridineCompound 14gMCF74.66 µM[3]
Pyrazolo[3,4-b]pyridineCompound 8cNCI-60 panelGI50 MG-MID = 1.33 µM[7]
Pyrrolo[3,2-c]pyridineCompound 10tHeLa0.12 µM[8]
Pyrrolo[3,2-c]pyridineCompound 10tSGC-79010.15 µM[8]
Pyrrolo[3,2-c]pyridine*Compound 10tMCF-70.21 µM[8]

*Note: Pyrrolo[3,2-c]pyridine is an isomer of pyrrolo[3,4-c]pyridine. Data is included to provide a reference for the anticancer potential of the broader pyrrolopyridine class.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control. Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: If using adherent cells, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] If using suspension cells, the solubilization solution can be added directly.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for measuring the in vitro inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

  • Microplate reader (luminometer, fluorescence reader, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is measured, which is directly proportional to the kinase activity.[12]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

G Generic Kinase Signaling Pathway cluster_0 Generic Kinase Signaling Pathway cluster_1 Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Pyrazolo[3,4-b]pyridine / Pyrrolo[3,4-c]pyridine Inhibitor Pyrazolo[3,4-b]pyridine / Pyrrolo[3,4-c]pyridine Inhibitor Pyrazolo[3,4-b]pyridine / Pyrrolo[3,4-c]pyridine Inhibitor->Kinase Cascade (e.g., MAPK)

Caption: Inhibition of a generic kinase signaling pathway.

MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compounds Add test compounds at various concentrations incubate_overnight->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

References

Validating the Inhibition of Topoisomerase IIα by Compound 8c: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of compound 8c, a novel pyrazolo[3,4-b]pyridine derivative, in inhibiting Topoisomerase IIα (Topo IIα). The information is compiled from recent studies and presented with supporting experimental data to offer a clear perspective on its potential as an anti-cancer agent.

Executive Summary

Compound 8c has emerged as a potent inhibitor of Topoisomerase IIα, a critical enzyme in DNA replication and chromosome segregation. Mechanistic studies reveal that compound 8c induces DNA damage, leading to S-phase cell cycle arrest and apoptosis. Its efficacy is comparable to the well-established Topo IIα inhibitor, etoposide. This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies for validation, and visualize the relevant biological pathways.

Performance Comparison of Compound 8c

Compound 8c has demonstrated significant anti-proliferative activity across a broad range of cancer cell lines. Its inhibitory effect on Topo IIα is a key mechanism behind its cytotoxic effects.

Table 1: Anti-proliferative Activity of Compound 8c against Various Cancer Cell Lines
Cell LineCancer TypeGI₅₀ (µM)
Leukemia
K562Chronic Myelogenous Leukemia0.72[1]
MV4-11Acute Myeloid LeukemiaSub-micromolar activity reported[1]
NCI-60 Panel
MG-MIDMean GI₅₀ across 60 cell lines1.33[2]
RangeRange of GI₅₀ across 60 cell lines0.54 - 2.08[2]

GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.

Table 2: Comparative Inhibition of Topoisomerase IIα

While a direct IC₅₀ value for the enzymatic inhibition of Topoisomerase IIα by compound 8c is not explicitly available in the reviewed literature, its activity has been reported to be comparable to etoposide.[2]

CompoundTargetMethodResult
Compound 8c Topoisomerase IIαDNA Relaxation AssaySignificant dose-dependent inhibition[2]
Etoposide Topoisomerase IIαDNA Relaxation AssayStandard Topo IIα inhibitor[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to characterize the inhibitory activity of compound 8c.

Topoisomerase IIα DNA Relaxation Assay

This assay is fundamental in determining the direct inhibitory effect of a compound on the enzyme's activity.

Principle: Topoisomerase IIα relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented, and the supercoiled form of the DNA is retained. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated and visualized by agarose gel electrophoresis.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pUC19), ATP, and an assay buffer (typically containing Tris-HCl, KCl, MgCl₂, and DTT).

  • Incubation with Inhibitor: The test compound (compound 8c) at various concentrations is added to the reaction mixture. A positive control (etoposide) and a negative control (vehicle, e.g., DMSO) are included.

  • Enzyme Addition: Purified human Topoisomerase IIα enzyme is added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic reaction.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: The reaction products are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers.

  • Visualization: The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of Topo IIα is determined by the persistence of the supercoiled DNA band and the reduction of the relaxed DNA band with increasing concentrations of the inhibitor.

Western Blot Analysis for Apoptosis Markers

Western blotting is employed to detect and quantify the expression of key proteins involved in the apoptotic pathway initiated by compound 8c.

Protocol:

  • Cell Lysis: Cancer cells (e.g., MV4-11) are treated with varying concentrations of compound 8c for a specified time (e.g., 24 hours). The cells are then harvested and lysed to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., PARP-1, Bax, XIAP, Caspases).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing a signal that can be captured on film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Visualizing the Mechanism of Action

To better understand the biological processes affected by compound 8c, the following diagrams illustrate the experimental workflow and the proposed signaling pathway.

experimental_workflow cluster_cell_based_assays Cell-Based Assays cluster_enzymatic_assay Enzymatic Assay cell_lines Cancer Cell Lines (e.g., K562, MV4-11) treatment Treatment with Compound 8c cell_lines->treatment growth_inhibition Growth Inhibition Assay (GI50 Determination) treatment->growth_inhibition cell_cycle Cell Cycle Analysis (S-phase Arrest) treatment->cell_cycle apoptosis_detection Apoptosis Detection (Western Blot) treatment->apoptosis_detection result_growth Inhibited Cell Growth growth_inhibition->result_growth result_cycle S-Phase Arrest cell_cycle->result_cycle result_apoptosis Apoptosis Induction apoptosis_detection->result_apoptosis plasmid Supercoiled Plasmid DNA (pUC19) relaxation_assay DNA Relaxation Assay plasmid->relaxation_assay topo_enzyme Purified Topo IIα topo_enzyme->relaxation_assay result_inhibition Inhibited DNA Relaxation relaxation_assay->result_inhibition compound_8c Compound 8c compound_8c->treatment compound_8c->relaxation_assay

Caption: Experimental workflow for validating the inhibition of Topoisomerase IIα by compound 8c.

signaling_pathway compound_8c Compound 8c topo_IIa Topoisomerase IIα compound_8c->topo_IIa Inhibits dna_damage DNA Damage topo_IIa->dna_damage Leads to s_phase_arrest S-Phase Cell Cycle Arrest dna_damage->s_phase_arrest apoptosis Apoptosis dna_damage->apoptosis bax Bax (Pro-apoptotic) apoptosis->bax Upregulates xiap XIAP (Anti-apoptotic) apoptosis->xiap Downregulates caspases Caspases apoptosis->caspases Activates parp_cleavage PARP-1 Cleavage caspases->parp_cleavage

References

Safety Operating Guide

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile are critical for ensuring laboratory safety and environmental protection. This compound's structure, which includes a fluorinated aromatic ring and a nitrile group, necessitates its classification as hazardous waste.[1][2] Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle the chemical with the appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[3] A thorough risk assessment should be conducted to identify hazards and implement control measures.

Table 1: Safety and Handling Summary

Parameter Guideline Citation
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses or a face shield. [3][4]
Handling Location All handling should be performed in a properly functioning chemical fume hood to minimize inhalation exposure. [3]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials. [5]

| Spill Prevention | Use non-sparking tools and prevent fire caused by electrostatic discharge. Avoid dust formation. |[5] |

Spill Management and Cleanup

In the event of a spill, the area should be evacuated and ventilated. All ignition sources must be removed.[5]

Experimental Protocol for Small Spill Cleanup:

  • Containment: Restrict access to the spill area.[3]

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, closed, and clearly labeled container for disposal.[4][5] Use spark-proof tools and explosion-proof equipment during this process.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water.[1]

  • Disposal: Treat all contaminated materials, including PPE, as hazardous waste and place them in the designated waste container.[3]

For large spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) office or emergency response team.[3]

Step-by-Step Disposal Procedure

Disposal of this compound must be conducted through an approved hazardous waste program. Never discharge this chemical into sewer systems or the environment. [5]

  • Waste Identification: This compound is classified as a halogenated organic compound.[1][6]

  • Waste Segregation:

    • Collect waste containing this chemical in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6]

    • Do not mix with non-halogenated or other incompatible waste streams.[3]

  • Container Management:

    • Use only compatible, tightly sealed containers for waste collection.[3][5]

    • The container should be properly labeled with its contents.

  • Primary Disposal Method: High-Temperature Incineration:

    • The recommended disposal method is controlled incineration at a licensed chemical destruction plant equipped with flue gas scrubbing.[5]

    • High temperatures are necessary to ensure the complete breakdown of the stable carbon-fluorine bond.[1] The incinerator must be specifically licensed to handle halogenated organic waste.[1]

  • Alternative Disposal Method: Hazardous Waste Landfill:

    • If high-temperature incineration is not an option, disposal in a designated hazardous waste landfill that is permitted to accept halogenated organic waste is an alternative.[1]

  • Institutional Compliance:

    • Always consult and follow the specific disposal protocols established by your institution's EHS office. They will provide guidance on waste collection, labeling, and scheduling for pickup by a licensed waste management contractor.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G A Waste Generated (Solid, Liquid, or Contaminated PPE) B Is waste purely This compound? A->B C Place in designated, labeled 'Halogenated Organic Waste' container. B->C Yes D Is the waste mixed with other chemicals? B->D No F Container is full or ready for pickup. C->F D->C No, only contaminated materials (gloves, paper) E Consult EHS for proper waste stream classification. D->E Yes G Arrange for disposal via Institution's EHS Office. E->G F->G H Primary Method: High-Temperature Incineration at licensed facility. G->H I Alternative Method: Permitted Hazardous Waste Landfill. G->I

Caption: Disposal workflow for halogenated nitrile compounds.

References

Personal protective equipment for handling 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate in the synthesis of the pulmonary hypertension drug Riociguat. Due to its intended pharmacological application and the known biological activity of related pyrazolo[3,4-b]pyridine derivatives, this compound should be handled with caution as a potentially bioactive substance. The information herein is intended to supplement, not replace, your institution's standard safety protocols and the specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Protective Apparel
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile GlovesSafety Glasses with Side Shields or GogglesN95 Respirator (or higher) if not in a fume hoodLaboratory Coat
Solution Preparation and Handling Chemical Fume HoodNitrile GlovesChemical Splash Goggles and Face ShieldNot generally required if in a fume hoodLaboratory Coat
Large-Scale Operations (>10g) Chemical Fume HoodDouble Nitrile GlovesChemical Splash Goggles and Face ShieldAs determined by risk assessmentChemical-Resistant Apron over Laboratory Coat
Spill Cleanup Well-Ventilated AreaHeavy-Duty Nitrile or Butyl Rubber GlovesChemical Splash Goggles and Face ShieldN95 Respirator (or higher)Chemical-Resistant Apron or Coveralls

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is essential to minimize exposure and ensure a safe laboratory environment.

Handling Procedures:
  • Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.[1] Solutions should also be handled in a chemical fume hood.

  • Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above. Inspect gloves for any signs of degradation or puncture before use.

  • Hygiene Practices: Avoid skin and eye contact.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Transport: When transporting the chemical, ensure it is in a well-sealed, labeled, and shatter-resistant secondary container.

Disposal Plan:

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weighing papers, and disposable labware should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Mandatory Visualizations

The following diagrams illustrate key workflows for handling this compound safely.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area in Fume Hood Prepare Work Area in Fume Hood Don PPE->Prepare Work Area in Fume Hood Weigh Solid Weigh Solid Prepare Work Area in Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Clean Work Area Clean Work Area Dispose of Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE

Caption: Standard workflow for handling the chemical.

SpillResponse cluster_spill Chemical Spill Response Evacuate Area Evacuate Area Notify Supervisor & EHS Notify Supervisor & EHS Evacuate Area->Notify Supervisor & EHS Don Spill Response PPE Don Spill Response PPE Notify Supervisor & EHS->Don Spill Response PPE Contain Spill Contain Spill Don Spill Response PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect Waste Collect Waste Absorb with Inert Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Contaminated Materials Dispose of Contaminated Materials Decontaminate Area->Dispose of Contaminated Materials

Caption: Procedure for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.